molecular formula C53H98O6 B3026073 1,2-Dioleoyl-3-myristoyl-rac-glycerol CAS No. 35804-98-9

1,2-Dioleoyl-3-myristoyl-rac-glycerol

Número de catálogo: B3026073
Número CAS: 35804-98-9
Peso molecular: 831.3 g/mol
Clave InChI: AFLXUGKIZQFJJI-DSOYXUETSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,2-Dioleoyl-3-myristoyl-rac-glycerol is a triacylglycerol that contains oleic acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position. It has been found in the fat body of male B. lapidarius bumblebees and in R. erythropolis bacteria utilizing phenol or succinic acid as a carbon source.>

Propiedades

IUPAC Name

[2-[(Z)-octadec-9-enoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-24-26-28-31-34-37-40-43-46-52(55)58-49-50(48-57-51(54)45-42-39-36-33-30-21-18-15-12-9-6-3)59-53(56)47-44-41-38-35-32-29-27-25-23-20-17-14-11-8-5-2/h24-27,50H,4-23,28-49H2,1-3H3/b26-24-,27-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLXUGKIZQFJJI-DSOYXUETSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H98O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101138013
Record name 1,1′-[1-[[(1-Oxotetradecyl)oxy]methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

831.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35804-98-9
Record name 1,1′-[1-[[(1-Oxotetradecyl)oxy]methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35804-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[1-[[(1-Oxotetradecyl)oxy]methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Mixed-Acid Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Mixed-Acid Triglycerides

Mixed-acid triglycerides, also known as mixed triacylglycerols (TAGs), are esters of glycerol with two or three different fatty acids. They are the primary constituents of natural fats and oils. Unlike simple triglycerides which contain only one type of fatty acid, the varied fatty acid composition of mixed-acid triglycerides gives rise to a complex and diverse range of physicochemical properties. This complexity is of paramount importance in various scientific and industrial fields, particularly in drug development and food science.

In the pharmaceutical industry, mixed-acid triglycerides are critical components in the formulation of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). Their ability to solubilize poorly water-soluble drugs, enhance bioavailability, and modify drug release profiles makes them invaluable excipients. A thorough understanding of their physicochemical properties is therefore essential for the rational design and optimization of these advanced drug delivery vehicles.

This technical guide provides an in-depth overview of the core physicochemical properties of mixed-acid triglycerides, detailed experimental protocols for their characterization, and a visualization of their role in physiological lipid absorption, a key process for oral drug delivery.

Core Physicochemical Properties

The arrangement and nature of the fatty acid chains on the glycerol backbone dictate the physical and chemical behavior of mixed-acid triglycerides. Key properties influencing their application in research and drug development include polymorphism, crystallization behavior, melting point, and solubility.

Polymorphism

Triglycerides are known to exhibit polymorphism, meaning they can crystallize into different crystal forms with distinct molecular packing, melting points, and stability. The three primary polymorphic forms are α (alpha), β' (beta-prime), and β (beta).[1]

  • α (Alpha) Form: This is the least stable polymorph with the lowest melting point. It is characterized by a hexagonal subcell packing of the acyl chains. The α form is often the first to crystallize from the melt upon rapid cooling.[2]

  • β' (Beta-Prime) Form: This form has an intermediate stability and melting point. Its acyl chains are packed in an orthorhombic subcell. The β' form is desirable in many food products due to its smooth texture and ability to form small crystals.

  • β (Beta) Form: This is the most stable polymorph with the highest melting point. It exhibits a triclinic subcell packing. While being the most stable, the β form can be undesirable in some applications due to its tendency to form large, gritty crystals.

The specific polymorphic behavior of a mixed-acid triglyceride is influenced by the fatty acid composition, the stereospecific positioning of the fatty acids on the glycerol backbone, and the conditions of crystallization such as temperature and cooling rate.[2][3]

Crystallization Behavior

The crystallization of mixed-acid triglycerides is a complex process that significantly impacts the physical properties of lipid-based formulations, including their stability and drug-loading capacity. The process is governed by factors such as the degree of supersaturation, the presence of nucleation sites, and the rate of mass transfer.

The initial crystalline form to appear is often the metastable α form, which can then transform into the more stable β' and subsequently the β form over time.[2] This polymorphic transition is a critical consideration in the development of stable lipid-based drug delivery systems, as changes in the crystal structure can lead to drug expulsion and altered release characteristics.

Melting Point and Enthalpy of Fusion

The melting point of a mixed-acid triglyceride is a key thermal property that determines its physical state at a given temperature. It is highly dependent on the chain length and degree of unsaturation of the constituent fatty acids. Longer saturated fatty acid chains lead to higher melting points due to stronger van der Waals interactions. Conversely, the presence of unsaturated fatty acids, particularly those with cis double bonds, introduces kinks in the acyl chains, disrupting the crystal packing and lowering the melting point.

The enthalpy of fusion (ΔHfus), or the heat required to melt the solid, is also a critical parameter. It provides information about the degree of crystallinity and the stability of the crystal lattice.

Table 1: Thermal Properties of Selected Mixed-Acid Triglycerides

Triglyceride (Sn-1/Sn-2/Sn-3)AbbreviationMelting Point (°C)Enthalpy of Fusion (J/g)Polymorphic Form
1,3-Dipalmitoyl-2-oleoyl-glycerolPOP35-37Not widely reportedβ
1-Palmitoyl-2-oleoyl-3-stearoyl-glycerolPOS~34Not widely reportedβ
1,3-Distearoyl-2-oleoyl-glycerolSOS41-43Not widely reportedβ
1,2-Dipalmitoyl-3-oleoyl-glycerolPPO30-32Not widely reportedβ'
1,2-Distearoyl-3-oleoyl-glycerolSSO42-44Not widely reportedβ'

Note: Melting points can vary depending on the purity of the sample and the analytical method used. The data presented here are approximate values for the most stable polymorphic form.

Solubility

The solubility of mixed-acid triglycerides in various solvents is a crucial factor in their processing, purification, and formulation. Generally, they are soluble in nonpolar organic solvents and poorly soluble in polar solvents like water. The solubility is influenced by the polarity of the triglyceride, which is in turn determined by the length and saturation of its fatty acid chains.

Table 2: Solubility of Selected Mixed-Acid Triglycerides in Organic Solvents

TriglycerideSolventTemperature (°C)Solubility
1,3-Dipalmitoyl-2-oleoyl-glycerolChloroformAmbientSlightly soluble[4]
1,3-Dipalmitoyl-2-oleoyl-glycerolMethanolAmbientSlightly soluble[4]
1-Stearoyl-2,3-dioleoyl-glycerolChloroformAmbientSoluble
1-Stearoyl-2,3-dioleoyl-glycerolMethanolAmbientSoluble
1-Palmitoyl-2-oleoyl-3-stearoyl-glycerolChloroformAmbientSlightly soluble[5][6]
1-Palmitoyl-2-oleoyl-3-stearoyl-glycerolMethanolAmbientSlightly soluble[5][6]
General TriglyceridesHexaneAmbientGenerally soluble
General TriglyceridesEthanolAmbientSparingly soluble to soluble (increases with temperature)[3]
General TriglyceridesAcetoneAmbientSparingly soluble to soluble (increases with temperature)[3]

Note: "Slightly soluble" indicates that the triglyceride does not dissolve readily or completely at ambient temperature. Quantitative solubility data for a wide range of mixed-acid triglycerides in various organic solvents is not extensively compiled in single sources and often requires specific experimental determination.

Experimental Protocols

Accurate characterization of the physicochemical properties of mixed-acid triglycerides relies on a suite of analytical techniques. Detailed methodologies for the most common and critical experiments are provided below.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is a fundamental technique for determining the melting point, enthalpy of fusion, and crystallization behavior of triglycerides.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the mixed-acid triglyceride sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium.

  • Thermal Program:

    • First Heating Scan: Equilibrate the sample at a temperature well below its expected melting point (e.g., -50 °C). Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above its final melting point to erase its thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 5 °C/min) to the initial low temperature to observe the crystallization profile.

    • Second Heating Scan: Reheat the sample at the same controlled rate to observe the melting behavior of the recrystallized material. This scan often reveals the presence of different polymorphs.

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of melting and crystallization events, as well as the enthalpy of these transitions (calculated from the area under the peaks).

X-ray Diffraction (XRD) for Polymorphic Analysis

XRD is the definitive method for identifying the polymorphic form of a crystalline material by analyzing the diffraction pattern of X-rays interacting with the crystal lattice.

Methodology:

  • Sample Preparation: The triglyceride sample is typically analyzed as a fine powder. The powder is carefully packed into a sample holder to ensure a flat, uniform surface.

  • Instrument Setup: A powder X-ray diffractometer is used, typically with Cu Kα radiation. The instrument is configured to scan over a range of 2θ angles.

  • Data Collection: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the 2θ angle.

  • Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions (d-spacings) and intensities of the diffraction peaks are characteristic of a specific crystal structure.

    • Wide-Angle X-ray Scattering (WAXS): This region of the diffractogram (typically 15-25° 2θ) provides information about the subcell packing of the acyl chains, allowing for the identification of the α, β', and β polymorphs.

      • α form: A single strong peak around 4.15 Å.

      • β' form: Two strong peaks around 3.8 Å and 4.2 Å.

      • β form: A strong peak around 4.6 Å and other characteristic peaks.

    • Small-Angle X-ray Scattering (SAXS): This region (typically 1-10° 2θ) provides information about the lamellar stacking of the triglyceride molecules.

Gas Chromatography of Fatty Acid Methyl Esters (GC-FAME) for Compositional Analysis

GC-FAME is a standard method to determine the fatty acid composition of a mixed-acid triglyceride. The triglycerides are first converted to their fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.

Methodology:

  • Transesterification (Methylation):

    • Weigh approximately 25 mg of the triglyceride sample into a screw-capped test tube.

    • Add 1.5 mL of 0.5 M NaOH in methanol.

    • Heat the mixture in a water bath at 100°C for 5 minutes with occasional vortexing until the fat globules go into solution.

    • Cool the tube to room temperature and add 2 mL of boron trifluoride (BF3) in methanol (14% w/v).

    • Heat again at 100°C for 5 minutes.

    • Cool to room temperature and add 1 mL of isooctane.

    • Add 5 mL of a saturated NaCl solution and vortex thoroughly.

    • Allow the layers to separate. The upper isooctane layer contains the FAMEs.

  • GC Analysis:

    • Inject an aliquot (e.g., 1 µL) of the isooctane layer into a gas chromatograph equipped with a flame ionization detector (FID).

    • Use a suitable capillary column (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

    • Employ a temperature program that allows for the separation of the different FAMEs based on their chain length and degree of unsaturation.

  • Data Analysis: Identify the individual FAME peaks by comparing their retention times to those of a standard FAME mixture. Quantify the relative amount of each fatty acid by integrating the peak areas.

Role in Drug Development and Delivery

Mixed-acid triglycerides are instrumental in overcoming the challenges associated with the oral delivery of poorly water-soluble drugs. Their mechanism of action is closely tied to the physiological processes of lipid digestion and absorption.

Intestinal Absorption of Mixed-Acid Triglycerides

The oral bioavailability of many lipophilic drugs is enhanced when formulated with mixed-acid triglycerides due to their ability to hijack the natural lipid absorption pathway. This complex process involves several key steps:

  • Emulsification: In the stomach and small intestine, dietary fats, including formulated triglycerides, are emulsified by bile salts and phospholipids into smaller droplets. This increases the surface area for enzymatic digestion.

  • Lipolysis: Pancreatic lipase, in the presence of colipase, hydrolyzes the triglycerides at the sn-1 and sn-3 positions, releasing two free fatty acids and a 2-monoglyceride.

  • Micelle Formation: The resulting fatty acids and monoglycerides, along with bile salts, phospholipids, and cholesterol, form mixed micelles. Poorly soluble drugs can be incorporated into these micelles.

  • Absorption: The mixed micelles diffuse across the unstirred water layer to the surface of the enterocytes (intestinal absorptive cells). The lipid components and the solubilized drug are then absorbed into the enterocytes, while the bile salts are reabsorbed further down the intestine.

  • Re-esterification: Inside the enterocytes, the absorbed fatty acids and monoglycerides are re-synthesized back into triglycerides.

  • Chylomicron Formation: These newly synthesized triglycerides, along with cholesterol esters, phospholipids, and apolipoproteins (specifically ApoB-48), are assembled into large lipoprotein particles called chylomicrons.

  • Lymphatic Transport: The chylomicrons are secreted from the enterocytes into the lymphatic system, bypassing the first-pass metabolism in the liver. They eventually enter the systemic circulation via the thoracic duct.

This lymphatic transport route is a significant advantage for drugs that are extensively metabolized by the liver, as it can lead to a substantial increase in their oral bioavailability.

Visualizations

Workflow for Physicochemical Characterization of Mixed-Acid Triglycerides

G cluster_0 Sample Preparation cluster_1 Physicochemical Analysis cluster_2 Data Interpretation Purification Purification of Mixed-Acid Triglyceride DSC Differential Scanning Calorimetry (DSC) Purification->DSC XRD X-ray Diffraction (XRD) Purification->XRD GC_FAME Gas Chromatography (GC-FAME) Purification->GC_FAME Solubility Solubility Determination Purification->Solubility Thermal_Properties Melting Point & Enthalpy of Fusion DSC->Thermal_Properties Polymorphism Polymorphic Form (α, β', β) XRD->Polymorphism Composition Fatty Acid Composition GC_FAME->Composition Solubility_Data Solubility Profile Solubility->Solubility_Data

Caption: Experimental workflow for the physicochemical characterization of mixed-acid triglycerides.

Signaling Pathway of Intestinal Absorption of Mixed-Acid Triglycerides for Drug Delivery

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation TAG_Drug Mixed-Acid Triglyceride + Lipophilic Drug Emulsion Emulsified Droplets TAG_Drug->Emulsion Bile_Salts Bile Salts & Phospholipids Bile_Salts->Emulsion Mixed_Micelle Mixed Micelle (with Drug) Bile_Salts->Mixed_Micelle FA_MG Free Fatty Acids (FFA) + 2-Monoglyceride (2-MG) Emulsion->FA_MG Lipolysis Pancreatic_Lipase Pancreatic Lipase + Colipase Pancreatic_Lipase->Emulsion FA_MG->Mixed_Micelle Absorption Absorption Mixed_Micelle->Absorption Re_esterification Re-esterification Absorption->Re_esterification Resynthesized_TAG Resynthesized TAG + Drug Re_esterification->Resynthesized_TAG Chylomicron_Assembly Chylomicron Assembly Resynthesized_TAG->Chylomicron_Assembly ApoB48 Apolipoprotein B-48 ApoB48->Chylomicron_Assembly Chylomicron Chylomicron (with Drug) Chylomicron_Assembly->Chylomicron Lymphatic_System Lymphatic System Chylomicron->Lymphatic_System Secretion Systemic_Circulation Systemic Circulation Lymphatic_System->Systemic_Circulation

Caption: Intestinal absorption pathway of mixed-acid triglycerides and associated lipophilic drugs.

Conclusion

The physicochemical properties of mixed-acid triglycerides are multifaceted and critically important for their application in drug development and other scientific disciplines. Their polymorphic nature, crystallization behavior, melting characteristics, and solubility profiles are all interconnected and influence the performance of lipid-based formulations. By employing the detailed experimental protocols outlined in this guide, researchers and scientists can effectively characterize these properties, enabling the rational design of advanced drug delivery systems with enhanced bioavailability and therapeutic efficacy. The visualization of the intestinal absorption pathway further highlights the fundamental role of these lipids in oral drug delivery, providing a clear framework for understanding their mechanism of action. Continued research into the nuanced physicochemical behaviors of a wider array of mixed-acid triglycerides will undoubtedly lead to further innovations in pharmaceutical sciences.

References

The Central Role of Specific Triglycerides in Bumblebee Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of specific triglycerides (TAGs) in bumblebee metabolism. Bumblebees, critical pollinators in both natural and agricultural ecosystems, exhibit remarkable metabolic plasticity to fuel their energy-intensive activities, such as flight, thermoregulation, and reproduction. Triglycerides stored in the fat body, an organ analogous to the vertebrate liver and adipose tissue, are the primary long-term energy reserve, playing a pivotal role in sustaining these processes. This document synthesizes current research to detail the composition, function, and metabolic regulation of specific TAGs, offering insights for researchers in entomology, physiology, and those in drug development targeting metabolic pathways.

Triglyceride Composition and Storage

The fat body of bumblebees is the main site for the synthesis and storage of lipids, primarily in the form of TAGs within lipid droplets in adipocytes.[1][2][3][4] The composition of these TAGs is not static; it varies significantly depending on the species, age, caste, and physiological state of the bumblebee.

A study on male Bombus terrestris and Bombus lucorum revealed distinct differences in their fat body TAG profiles.[1][5] While the qualitative fatty acid composition was similar, their relative abundances varied significantly between the two species.[5] For instance, the fat bodies of B. terrestris males were rich in 18:3 fatty acids, whereas B. lucorum males had a higher proportion of 16:0 fatty acids.[5] The total amount of TAGs was also found to be approximately 2.7 times higher in B. lucorum across all ages studied.[5]

Table 1: Fatty Acid Composition of Triglycerides in the Fat Bodies of Male Bumblebees [5]

Fatty AcidBombus terrestris (Mean Relative Abundance %)Bombus lucorum (Mean Relative Abundance %)
14:0714
16:02044
18:36223
18:138

Age also plays a crucial role in TAG composition and quantity. In both B. terrestris and B. lucorum males, the highest TAG content was observed in one to three-day-old individuals.[5] In B. terrestris, the TAG composition changed significantly with age, allowing for the separation of different age classes based on their TAG profiles.[5] Conversely, the TAG composition in B. lucorum males remained relatively stable throughout their lifetime.[5]

Table 2: Total Triglyceride Content in the Fat Bodies of Young Male Bumblebees [5]

SpeciesAge (days)Total TAG Content (mg/individual)
Bombus terrestris1-31.6 - 2.3
Bombus lucorum1-33.8 - 4.2

Functional Roles of Triglycerides

Triglycerides are central to several key physiological processes in bumblebees, primarily serving as a dense and efficient energy source.

Energy for Flight

Bumblebee flight is an energetically demanding activity with metabolic rates that can be 50 to 100 times higher than at rest.[6] While carbohydrates are the immediate fuel for flight, stored lipids are mobilized to sustain prolonged flight.[6] Lipoprotein lipase activity has been identified in the flight muscles of bees, indicating that fats are utilized as a fuel source.[7] The fat body releases diacylglycerols into the hemolymph, which are then transported to the flight muscles.[6]

Overwintering and Diapause

Bumblebee queens accumulate significant lipid reserves before entering diapause to survive the winter.[2][3] During this period of dormancy and non-feeding, stored TAGs are the primary energy source.[2][3][6] Studies have shown a substantial decrease in fat content in queens between the fall and winter months.[3] After overwintering, queens exhibit smaller fat body adipocytes and lower lipid content, reflecting the utilization of these reserves.[3]

Reproduction and Pheromone Production

Lipid metabolism is intrinsically linked to reproduction. In mated Bombus terrestris queens, the fat body weight significantly increases, and adipocytes become filled with lipid droplets, suggesting an accumulation of energy reserves for future colony establishment.[2] Furthermore, fatty acids derived from TAG metabolism are precursors for the biosynthesis of various molecules, including cuticular hydrocarbons and pheromones that are crucial for communication and mating.[1]

Experimental Protocols

Understanding the role of triglycerides in bumblebee metabolism relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Lipid Extraction and Quantification

A common method for extracting and quantifying total lipids is a modified Bligh and Dyer method.

Protocol for Total Lipid Extraction:

  • Homogenization: Dissect the fat body from the bumblebee in a suitable buffer (e.g., phosphate-buffered saline). Homogenize the tissue in a chloroform:methanol mixture (2:1, v/v).

  • Phase Separation: Add water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:1:0.8. Centrifuge the mixture to separate the phases.

  • Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying and Quantification: The solvent is evaporated under a stream of nitrogen, and the total lipid content is determined gravimetrically.

For specific triglyceride quantification, a coupled colorimetric assay is widely used.[8]

Protocol for Colorimetric Triglyceride Quantification:

  • Lipid Extraction: Extract lipids from the fat body as described above.

  • Solubilization: Resuspend the dried lipid extract in a suitable solvent, such as isopropanol.

  • Enzymatic Hydrolysis: Add lipoprotein lipase to the sample to hydrolyze the triglycerides into glycerol and free fatty acids.

  • Glycerol Quantification: The released glycerol is then quantified using a colorimetric assay kit, which typically involves a series of enzymatic reactions that produce a colored product. The absorbance of this product is measured spectrophotometrically and is proportional to the initial triglyceride concentration.

Analysis of Triglyceride Composition

High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is a powerful technique for detailed analysis of TAG composition.[1]

Protocol for HPLC/MS Analysis of Triglycerides:

  • Sample Preparation: Extract lipids from the fat body. The lipid extract is then dissolved in a suitable solvent for injection into the HPLC system.

  • Chromatographic Separation: Use a reverse-phase C18 column to separate the different TAG species based on their hydrophobicity. A gradient elution with a mobile phase consisting of solvents like acetonitrile and isopropanol is typically employed.

  • Mass Spectrometric Detection: The eluting TAGs are ionized using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source and detected by a mass spectrometer.[1] The mass-to-charge ratio (m/z) of the molecular ions and their fragmentation patterns allow for the identification and quantification of individual TAG species.

Metabolic Pathways and Regulation

The metabolism of triglycerides is a complex and highly regulated process. The following diagram illustrates a simplified workflow of triglyceride metabolism in the bumblebee fat body.

Triglyceride_Metabolism Diet Dietary Lipids (Pollen) Hemolymph1 Hemolymph Diet->Hemolymph1 Absorption FatBody Fat Body Adipocyte Hemolymph1->FatBody Uptake TAG_Storage Triglyceride Storage (Lipid Droplets) FatBody->TAG_Storage Esterification Hemolymph2 Hemolymph FatBody->Hemolymph2 Lipolysis Lipolysis TAG_Storage->Lipolysis Mobilization Lipolysis->FatBody Release of Diacylglycerol Pheromones Pheromone Precursors Lipolysis->Pheromones Fatty Acid Precursors FlightMuscle Flight Muscle Hemolymph2->FlightMuscle Transport via Lipophorin Energy Energy (ATP) for Flight FlightMuscle->Energy

Caption: Simplified workflow of triglyceride metabolism in bumblebees.

This diagram illustrates the pathway from dietary lipid intake to storage and mobilization for energy production and biosynthesis. Dietary lipids are absorbed and transported to the fat body for storage as triglycerides. During periods of high energy demand, these stored TAGs are hydrolyzed (lipolysis), and diacylglycerols are released into the hemolymph for transport to tissues like the flight muscles.

Conclusion

Specific triglycerides are fundamental to the metabolic physiology of bumblebees, enabling their remarkable energetic feats and survival strategies. The composition and regulation of these lipid stores are finely tuned to the life history and ecological niche of different bumblebee species. Further research into the specific enzymes and signaling pathways that govern triglyceride metabolism will not only enhance our understanding of insect physiology but may also provide novel targets for the development of strategies to support these vital pollinators and for broader applications in metabolic research.

References

A Technical Guide to the Natural Sources of 1,2-Dioleoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-myristoyl-rac-glycerol is a specific triacylglycerol (TAG) composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one myristic acid molecule at the sn-3 position. As a mixed-acid triglyceride, its physical and chemical properties are determined by the combination of these fatty acids. This technical guide provides a comprehensive overview of the known natural sources of this molecule, detailed experimental protocols for its identification, and a discussion of its potential, though currently underexplored, biological significance.

Natural Sources of this compound

The occurrence of this compound in nature appears to be specific and has been identified in the following biological sources:

  • Insect Adipose Tissue: The fat body of the male bumblebee, Bombus lapidarius, has been identified as a natural source of this compound.[1][2] Triacylglycerols are the primary form of energy storage in insects, and their composition can vary significantly between species.

  • Bacterial Lipid Stores: The bacterium Rhodococcus erythropolis is known to produce and store triacylglycerols, and this compound has been reported as a component of its lipid profile when cultivated on specific carbon sources, namely phenol or succinic acid.[2]

Quantitative Data
Natural SourceOrganismTissue/ConditionQuantitative DataReference
Insect Adipose TissueBombus lapidarius (male)Fat BodyIdentified as a component; specific quantitative data not provided in the primary literature.[1][2]
Bacterial Lipid StoresRhodococcus erythropolisCultivated on phenol or succinic acidIdentified as a component; specific quantitative data not provided in the primary literature.[2]

Experimental Protocols

The identification of this compound in its natural sources involves a multi-step process encompassing lipid extraction, separation, and analysis. The following sections detail the key experimental methodologies.

Lipid Extraction from Insect Fat Body (Bombus lapidarius)

This protocol is based on the methodologies described for the analysis of triacylglycerols in bumblebee fat bodies.[1]

a. Sample Preparation:

  • Dissect the fat body from male Bombus lapidarius specimens.

  • Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of lipids.

  • Lyophilize the frozen tissue to remove water.

b. Extraction:

  • Homogenize the lyophilized fat body tissue in a chloroform:methanol (2:1, v/v) solution.

  • Stir the mixture for several hours at room temperature.

  • Filter the mixture to remove solid tissue debris.

  • Wash the filtrate with a 0.9% NaCl solution to remove non-lipid contaminants.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Lipid Extraction from Rhodococcus erythropolis

This protocol is a general method for lipid extraction from Rhodococcus species.

a. Cultivation:

  • Culture Rhodococcus erythropolis in a suitable medium with either phenol or succinic acid as the primary carbon source.

  • Harvest the bacterial cells in the stationary phase by centrifugation.

  • Wash the cell pellet with a buffer solution (e.g., phosphate-buffered saline) to remove residual medium.

  • Lyophilize the cell pellet.

b. Extraction:

  • Perform a one-step extraction and transesterification by adding a mixture of methanol, acetyl chloride, and the lyophilized cells.

  • Heat the mixture to facilitate the conversion of triacylglycerols to fatty acid methyl esters (FAMEs).

  • Alternatively, for intact triacylglycerol analysis, use the chloroform:methanol extraction method as described for the insect fat body.

Separation and Analysis of Triacylglycerols

a. Thin-Layer Chromatography (TLC):

  • Purpose: To separate different lipid classes.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A non-polar solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Visualization: Staining with iodine vapor or a fluorescent dye.

  • The band corresponding to triacylglycerols can be scraped from the plate and eluted for further analysis.

b. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To separate individual triacylglycerol molecules.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and isopropanol is commonly employed.

  • Detection: A mass spectrometer (MS) is used for the identification of the eluted triacylglycerols based on their mass-to-charge ratio.

c. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To identify the fatty acid composition of the triacylglycerols.

  • Sample Preparation: The triacylglycerol fraction is first transesterified to fatty acid methyl esters (FAMEs).

  • Analysis: The FAMEs are separated on a GC column and identified by their mass spectra.

Signaling Pathways and Biological Roles

Currently, there is a lack of specific research on the direct signaling roles of this compound. Triacylglycerols are primarily known for their function in energy storage. However, the diacylglycerol (DAG) backbone is a well-established second messenger in various signaling cascades.

It is plausible that the hydrolysis of this compound by lipases could release 1,2-dioleoyl-glycerol, a potent activator of Protein Kinase C (PKC).

Below is a generalized diagram of the Kennedy pathway for triacylglycerol biosynthesis.

triglyceride_biosynthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA Transferase PA Phosphatidic Acid LPA->PA Acyl-CoA Transferase DAG Diacylglycerol PA->DAG Phosphatase TAG Triacylglycerol (this compound) DAG->TAG Acyl-CoA Transferase AcylCoA1 Oleoyl-CoA GPAT GPAT AcylCoA1->GPAT AcylCoA2 Oleoyl-CoA AGPAT AGPAT AcylCoA2->AGPAT AcylCoA3 Myristoyl-CoA DGAT DGAT AcylCoA3->DGAT GPAT->LPA AGPAT->PA PAP PAP PAP->DAG DGAT->TAG

Caption: Generalized Kennedy Pathway for Triacylglycerol Biosynthesis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the identification of this compound from a natural source.

experimental_workflow cluster_sample Sample Collection & Preparation cluster_extraction Lipid Extraction cluster_separation Separation & Analysis cluster_identification Identification Sample Natural Source (e.g., Bombus lapidarius fat body) Preparation Homogenization & Lyophilization Sample->Preparation Extraction Solvent Extraction (Chloroform:Methanol) Preparation->Extraction Purification Aqueous Wash Extraction->Purification TotalLipids Total Lipid Extract Purification->TotalLipids TLC TLC Separation of Lipid Classes TotalLipids->TLC TAG_Fraction Triacylglycerol Fraction TLC->TAG_Fraction HPLCMS HPLC-MS Analysis of TAGs TAG_Fraction->HPLCMS Intact TAGs GCMS GC-MS Analysis of FAMEs TAG_Fraction->GCMS Transesterification Identification Identification of This compound HPLCMS->Identification GCMS->Identification

References

The Synthesis of Asymmetrical Triglycerides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triglycerides (TAGs), the primary components of fats and oils, are esters derived from a single glycerol molecule and three fatty acids. While simple triglycerides contain three identical fatty acid chains, the majority of naturally occurring and synthetically valuable triglycerides are mixed, containing two or three different fatty acids. Asymmetrical triglycerides, specifically those with different fatty acids at the sn-1 and sn-3 positions of the glycerol backbone, possess unique physicochemical and biological properties. This structural nuance is critical, influencing everything from melting point and texture in food science to metabolic fate and signaling pathway interactions in drug development.[1]

The controlled synthesis of asymmetrical triglycerides is paramount for studying their specific biological functions and for developing structured lipids with tailored properties for pharmaceutical, nutraceutical, and industrial applications. This guide provides an in-depth overview of the core chemical and enzymatic methodologies for synthesizing these complex molecules, complete with comparative data, detailed experimental protocols, and workflow visualizations.

Chapter 1: Chemical Synthesis of Asymmetrical Triglycerides

The chemical synthesis of asymmetrical triglycerides offers a high degree of control over the final structure, allowing for the precise placement of specific fatty acids onto the glycerol backbone. These methods, however, often involve multi-step processes requiring the use of protecting groups to selectively block certain hydroxyl groups of the glycerol molecule, followed by acylation and deprotection steps.

A common strategy involves the preparation of 1,2-diacyl-sn-glycerols as key intermediates.[2][3] This approach allows for the introduction of two different fatty acids at the sn-1 and sn-2 positions, followed by the addition of a third, different fatty acid at the sn-3 position.

General Workflow for Chemical Synthesis

The synthesis typically begins with a protected glycerol derivative to ensure regiospecificity. Following a series of acylation and deprotection steps, the desired asymmetrical triglyceride is obtained. Purification, often by crystallization or chromatography, is a critical final step to isolate the target molecule from a mixture of regioisomers.[2]

cluster_0 Chemical Synthesis Workflow start Protected Glycerol Derivative (e.g., solketal) step1 Acylation at sn-3 start->step1 Fatty Acid 1 Chloride/Anhydride step2 Deprotection of sn-1, sn-2 step1->step2 Acidic Hydrolysis step3 Acylation at sn-1 and sn-2 step2->step3 Fatty Acid 2 & 3 Chloride/Anhydride step4 Purification step3->step4 e.g., Silica Gel Chromatography end_product Asymmetrical Triglyceride step4->end_product

Caption: General workflow for the chemical synthesis of asymmetrical triglycerides.

Data Presentation: Purity and Physical Properties

The successful synthesis and purification of asymmetrical triglycerides result in high isomeric purity, which directly impacts their physical properties, such as melting point (referred to as drop point).

Triglyceride (TAG) TypeCommon NameChemical Purity (%)Structural Purity (%)Drop Point (°C)
Symmetrical (SUS)POP (1,3-dipalmitoyl-2-oleoyl-glycerol)98>9836.0
Asymmetrical (SSU) OPP (1-oleoyl-2,3-dipalmitoyl-glycerol) 97 99 30.6
Symmetrical (SUS)PLP (1,3-dipalmitoyl-2-linoleoyl-glycerol)98>9726.0
Asymmetrical (SSU) LPP (1-linoleoyl-2,3-dipalmitoyl-glycerol) 97 99 29.3

Data adapted from research by Foglia et al.[1]

Experimental Protocol: Synthesis of 1,2-Dipalmitoyl-3-oleoyl-sn-glycerol (an Asymmetrical TAG)

This protocol is a representative example of a chemical synthesis approach.

Materials:

  • 1,2-dipalmitoyl-sn-glycerol

  • Oleoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve 1,2-dipalmitoyl-sn-glycerol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine to the solution. The reaction mixture is then cooled in an ice bath to 0°C.

  • Slowly add oleoyl chloride dropwise to the cooled solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, using a hexane/ethyl acetate gradient system for elution.

  • Combine the fractions containing the pure asymmetrical triglyceride and evaporate the solvent to yield the final product.

  • Confirm the structure and purity using analytical techniques such as NMR and Mass Spectrometry.[4][5]

Chapter 2: Enzymatic Synthesis of Asymmetrical Triglycerides

Enzymatic methods for synthesizing structured lipids have gained significant popularity due to their high specificity, milder reaction conditions, and environmental friendliness compared to chemical routes.[6] Lipases (EC 3.1.1.3) are the most commonly used enzymes for this purpose.[7] Of particular importance are sn-1,3-specific lipases, which selectively catalyze reactions at the outer positions of the glycerol backbone, leaving the sn-2 position intact. This regiospecificity is ideal for producing well-defined asymmetrical triglycerides.[8][9]

Key enzymatic reactions include:

  • Acidolysis: An acyl group from a free fatty acid is exchanged with an acyl group on a TAG molecule.

  • Interesterification: Acyl groups are exchanged between two different TAG molecules.

  • Esterification: A free fatty acid is esterified to a free hydroxyl group on a glycerol, mono-, or diacylglycerol backbone.

General Workflow for Enzymatic Synthesis

A common enzymatic strategy is the acidolysis of a readily available symmetrical triglyceride with a desired fatty acid, catalyzed by an sn-1,3-specific lipase.

cluster_1 Enzymatic Synthesis Workflow (Acidolysis) substrate1 Symmetrical TAG (Type A-B-A) reactor Bioreactor (Solvent-free or with solvent) substrate1->reactor substrate2 Free Fatty Acid (Type C) substrate2->reactor separation Product Separation reactor->separation Reaction Time Temperature Control enzyme Immobilized sn-1,3 Lipase enzyme->reactor product Asymmetrical TAG (Type C-B-A) separation->product e.g., Chromatography, Fractional Distillation byproduct Byproducts (unreacted substrates, other TAGs) separation->byproduct

Caption: General workflow for sn-1,3 lipase-catalyzed acidolysis.

Data Presentation: Reaction Yields and Conditions

The efficiency of enzymatic synthesis is highly dependent on reaction parameters. The following table summarizes data from various studies.

Target ProductEnzymeReaction TypeKey ConditionsYield/ConcentrationReference
Medium- and long-chain triacylglycerol (MLCT)Lipase NS 40086Transesterification30 minutes, Pickering emulsion system77.5% MLCT content[10]
1,3-dioleoyl-2-lauroyl glycerolNovozyme 435Esterification72 hours, FFA:Glycerol 2:1:137.08 g / 100 g TAGs[11]
1,3-dilaurin (DAG)Lipozyme RM IMEsterification3 hours, 50°C, 5 wt% enzyme80.3% 1,3-dilaurin content[12]
Caprylic acid incorporated TAGImmobilized PyLip lipaseAcidolysis60 minutes, Molar ratio 1:3 (oil:acid)45.16% incorporation[13]
Symmetrical TAGsLipaseTransesterificationOptimal conditions89% yield[14]
Experimental Protocol: Lipase-Catalyzed Synthesis of MLCT via Acidolysis

This protocol provides a general framework for the enzymatic synthesis of Medium- and Long-Chain Triglycerides (MLCT), a class of structured lipids that often includes asymmetrical molecules.

Materials:

  • High-oleic sunflower oil (rich in LLL-type TAGs)

  • Caprylic acid (a Medium-chain fatty acid, M)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

  • n-hexane (or solvent-free system)

  • Molecular sieves (for solvent-free systems to remove water)

Procedure:

  • Combine the high-oleic sunflower oil and caprylic acid in a desired molar ratio (e.g., 1:2 or 1:3) in a temperature-controlled reaction vessel.

  • If using a solvent, add n-hexane. For a solvent-free system, pre-dry the substrates and add molecular sieves to the reactor.

  • Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates.

  • Conduct the reaction at a controlled temperature (e.g., 50-60°C) with constant agitation for a set period (e.g., 6-24 hours).

  • Monitor the incorporation of caprylic acid and the formation of new TAG species (MLM, MLL) over time using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[13]

  • After the reaction reaches the desired conversion, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove any unreacted free fatty acids from the product mixture, for example, by short-path distillation or by passing the oil through an alkaline column.

  • Analyze the final product to determine its fatty acid profile and the regiospecific distribution of fatty acids to confirm the synthesis of asymmetrical triglycerides.[4][15]

Chapter 3: Biological Context and Signaling Pathways

In biological systems, the synthesis of triglycerides is a highly regulated process. The primary route for de novo TAG synthesis is the Kennedy pathway. The structure of the resulting triglycerides, including their asymmetry, is determined by the substrate specificity of the enzymes involved, particularly the acyltransferases.[1]

Asymmetrical lipids are not merely storage molecules; they are crucial components of cell membranes and are involved in maintaining membrane asymmetry, which is essential for processes like vesicular trafficking and signal transduction.[16][17] Diacylglycerol (DAG), a key intermediate in TAG synthesis, is itself a critical second messenger in numerous signaling cascades.

De Novo Triglyceride Synthesis (Kennedy Pathway)

The Kennedy pathway outlines the formation of TAGs from glycerol-3-phosphate and fatty acyl-CoAs. The final step, the acylation of diacylglycerol (DAG), is a critical branch point. This reaction is catalyzed by Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) enzymes, which exhibit different substrate preferences and contribute to the formation of a diverse pool of TAGs, including asymmetrical ones.[1][18]

cluster_2 De Novo Triglyceride Synthesis (Kennedy Pathway) g3p Glycerol-3-Phosphate (G3P) gpat GPAT g3p->gpat lpa Lysophosphatidic Acid (LPA) agpat AGPAT lpa->agpat pa Phosphatidic Acid (PA) pap PAP pa->pap dag Diacylglycerol (DAG) dgat DGAT dag->dgat signal Signaling Cascades (e.g., PKC activation) dag->signal Second Messenger tag Asymmetrical Triglyceride (TAG) gpat->lpa Fatty Acyl-CoA 1 agpat->pa Fatty Acyl-CoA 2 pap->dag H₂O → Pi dgat->tag Fatty Acyl-CoA 3

Caption: The Kennedy pathway for de novo triglyceride synthesis.

The regulation of this pathway is complex. For instance, the hormone insulin promotes glucose and fatty acid uptake, stimulating triglyceride synthesis and storage.[19] Conversely, hormones like glucagon trigger lipolysis, the breakdown of stored triglycerides, to release fatty acids for energy.[19]

The ability to synthesize asymmetrical triglycerides with high precision is a powerful tool for researchers across multiple scientific disciplines. Chemical synthesis provides unparalleled control for creating novel structures, while enzymatic methods offer a greener and highly specific alternative, particularly for modifying natural oils. Understanding the interplay between a triglyceride's specific structure and its function is a rapidly advancing field. Future research will likely focus on developing more efficient and scalable catalytic systems, both chemical and enzymatic, and further elucidating the precise roles of specific asymmetrical TAG isomers in metabolic regulation and cellular signaling pathways. This knowledge will be instrumental in designing next-generation functional foods, targeted drug delivery systems, and advanced biomaterials.

References

The Biological Activity of 1,2-Dioleoyl-3-myristoyl-rac-glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-3-myristoyl-rac-glycerol is a triacylglycerol (TAG) naturally found in sources such as the fat body of bumblebees and certain bacteria.[1] While direct biological activity of this specific TAG is not extensively documented in current scientific literature, its structural relationship to key signaling lipids, particularly diacylglycerols (DAGs), suggests a potential indirect role in cellular signaling pathways. This guide explores the hypothesized biological activity of this compound, focusing on its potential metabolic conversion to a Protein Kinase C (PKC) activator. This document provides a framework for investigating this hypothesis, including proposed experimental protocols and data presentation structures.

Introduction

Triacylglycerols are primarily known as energy storage molecules. However, the metabolic breakdown of TAGs can generate biologically active intermediates.[2] One of the most significant classes of lipid signaling molecules is diacylglycerols, which are potent activators of Protein Kinase C (PKC), a family of enzymes crucial in regulating a vast array of cellular processes including proliferation, differentiation, and apoptosis.

This guide focuses on the hypothesis that this compound, through enzymatic hydrolysis, can yield 1,2-dioleoyl-sn-glycerol, a known activator of conventional PKC isoforms.[3] While studies have indicated that long-chain triacylglycerols themselves do not directly activate PKC, their metabolic products may play a significant role in signaling.[4]

Proposed Mechanism of Action: Indirect PKC Activation

The central hypothesis for the biological activity of this compound is its role as a precursor for the generation of the second messenger 1,2-dioleoyl-sn-glycerol. This proposed pathway involves the enzymatic cleavage of the myristoyl group from the sn-3 position.

Signaling Pathway Diagram

PKC_Activation_Pathway Figure 1: Hypothesized Indirect PKC Activation Pathway TAG This compound Lipase Triacylglycerol Lipase (e.g., ATGL, HSL) TAG->Lipase DAG 1,2-Dioleoyl-sn-glycerol Lipase->DAG Hydrolysis PKC Protein Kinase C (inactive) DAG->PKC aPKC Protein Kinase C (active) PKC->aPKC Activation Downstream Downstream Cellular Responses aPKC->Downstream

Caption: Hypothesized metabolic activation of this compound.

Quantitative Data Summary (Hypothetical)

As no direct experimental data for the biological activity of this compound is currently available, the following tables are presented as templates for organizing and presenting data from future experiments designed to test the proposed mechanism.

Table 1: In Vitro Lipase Activity Assay

Lipase EnzymeSubstrate Concentration (µM)Reaction Time (min)1,2-Dioleoyl-sn-glycerol Produced (pmol/min/mg)
Adipose Triglyceride Lipase (ATGL)1015Data
5015Data
10015Data
Hormone-Sensitive Lipase (HSL)1015Data
5015Data
10015Data

Table 2: In Vitro PKC Activation Assay

ActivatorActivator Concentration (µM)PKC IsoformFold Activation (vs. Basal)
This compound10PKCαData
50PKCαData
1,2-Dioleoyl-sn-glycerol (Positive Control)10PKCαData
50PKCαData
This compound + ATGL10PKCαData
50PKCαData

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activity of this compound.

In Vitro Triacylglycerol Lipase Assay

This protocol is designed to determine if this compound is a substrate for major triacylglycerol lipases.

Objective: To quantify the production of 1,2-Dioleoyl-sn-glycerol from this compound by recombinant lipases.

Materials:

  • This compound

  • Recombinant human Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

  • Lipid extraction solvents (e.g., Chloroform:Methanol mixture)

  • Internal standard (for mass spectrometry)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Prepare substrate vesicles by sonicating the lipid stock in the assay buffer.

  • Initiate the reaction by adding the recombinant lipase to the substrate solution.

  • Incubate at 37°C with gentle agitation for a defined period (e.g., 15 minutes).

  • Terminate the reaction by adding the lipid extraction solvent mixture.

  • Extract the lipids and analyze the organic phase by LC-MS/MS to quantify the amount of 1,2-Dioleoyl-sn-glycerol produced, relative to an internal standard.

Experimental Workflow Diagram

Lipase_Assay_Workflow Figure 2: Workflow for In Vitro Lipase Assay sub_prep Substrate Preparation (this compound vesicles) reaction Enzymatic Reaction (Add Lipase, Incubate at 37°C) sub_prep->reaction extraction Lipid Extraction (Quench and extract lipids) reaction->extraction analysis LC-MS/MS Analysis (Quantify 1,2-Dioleoyl-sn-glycerol) extraction->analysis

Caption: Step-by-step workflow for the in vitro lipase assay.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol assesses the ability of this compound and its potential metabolites to activate PKC.

Objective: To measure the kinase activity of a specific PKC isoform in the presence of the test compounds.

Materials:

  • Recombinant human PKC isoform (e.g., PKCα)

  • PKC substrate peptide (e.g., a fluorescently labeled peptide)

  • ATP

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • Phosphatidylserine (PS)

  • This compound

  • 1,2-Dioleoyl-sn-glycerol (positive control)

  • Microplate reader

Procedure:

  • Prepare lipid vesicles containing PS and the test lipid (this compound or 1,2-Dioleoyl-sn-glycerol) in the assay buffer.

  • In a microplate, add the PKC enzyme, the substrate peptide, and the lipid vesicles.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction (e.g., by adding EDTA).

  • Measure the amount of phosphorylated substrate using a microplate reader (detecting fluorescence or luminescence, depending on the kit).

  • To test the indirect activation, pre-incubate this compound with a lipase before adding it to the PKC assay mixture.

PKC Assay Logic Diagram

PKC_Assay_Logic Figure 3: Logic Diagram for PKC Activation Assay compound Test Compound (TAG or DAG) reaction_mix Reaction Mixture compound->reaction_mix lipids PS Vesicles lipids->reaction_mix enzyme PKC Isoform enzyme->reaction_mix substrate Substrate Peptide + ATP substrate->reaction_mix measurement Measure Phosphorylation reaction_mix->measurement result PKC Activity measurement->result

References

An In-depth Technical Guide to the Stereospecific Numbering of 1,2-Dioleoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of the stereospecific numbering (sn) system as applied to 1,2-Dioleoyl-3-myristoyl-rac-glycerol. Understanding this nomenclature is critical for the unambiguous description of complex lipids in research, development, and manufacturing.

Principles of Stereospecific Numbering (sn) in Glycerol Derivatives

The stereospecific numbering system is a convention established by the IUPAC-IUBMB Commission on Biochemical Nomenclature to designate the configuration of glycerol derivatives.[1][2][3] The system provides a method for uniquely identifying the carbon atoms of the glycerol backbone, which is essential when dealing with prochiral molecules where substitution at C-1 or C-3 leads to enantiomers.

The core rule for assigning stereospecific numbering is based on the Fischer projection of the glycerol molecule. The carbon atoms are numbered as follows:

  • The glycerol backbone is drawn vertically.

  • The hydroxyl group on the central carbon (C-2) is positioned to the left.

  • The carbon atom at the top of the projection is designated as C-1 (sn-1).

  • The central carbon is C-2 (sn-2).

  • The carbon atom at the bottom is C-3 (sn-3).

The prefix "sn" is always used to denote stereospecific numbering and to differentiate it from conventional numbering that does not convey stereochemical information.[1][2][3]

Application to this compound

The term "rac-glycerol" in this compound signifies that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers.[3] Let's break down the components of this molecule:

  • Glycerol Backbone: A three-carbon alcohol.

  • 1,2-Dioleoyl: Two oleic acid molecules are esterified to the glycerol backbone. Oleic acid is an 18-carbon monounsaturated fatty acid with a cis double bond at the 9th carbon (18:1 cis-Δ⁹).

  • 3-Myristoyl: One myristic acid molecule is esterified to the glycerol backbone. Myristic acid is a 14-carbon saturated fatty acid (14:0).

  • rac-: Indicates a racemic mixture of the two possible enantiomers.

Applying the stereospecific numbering rules, we can define the two enantiomers present in the racemic mixture:

  • Enantiomer A: 1,2-Dioleoyl-3-myristoyl-sn-glycerol

    • sn-1: Oleoyl group

    • sn-2: Oleoyl group

    • sn-3: Myristoyl group

  • Enantiomer B: 2,3-Dioleoyl-1-myristoyl-sn-glycerol

    • sn-1: Myristoyl group

    • sn-2: Oleoyl group

    • sn-3: Oleoyl group

Visualization of the Enantiomers

The following diagram illustrates the Fischer projections of the two enantiomers of this compound, with the stereospecific numbering clearly indicated.

Enantiomers of this compound.

Data Summary

For clarity and ease of comparison, the fatty acid composition at each stereospecific position for the two enantiomers is summarized in the table below.

Stereospecific PositionEnantiomer A: 1,2-Dioleoyl-3-myristoyl-sn-glycerolEnantiomer B: 2,3-Dioleoyl-1-myristoyl-sn-glycerol
sn-1 Oleic Acid (18:1)Myristic Acid (14:0)
sn-2 Oleic Acid (18:1)Oleic Acid (18:1)
sn-3 Myristic Acid (14:0)Oleic Acid (18:1)

Experimental Protocols

The determination of the stereospecific positioning of fatty acids in a triacylglycerol molecule requires specialized analytical techniques. A common approach involves the following key steps:

5.1. Enzymatic Hydrolysis with Pancreatic Lipase

Pancreatic lipase specifically hydrolyzes the ester bonds at the primary sn-1 and sn-3 positions of a triacylglycerol, leaving the sn-2 position intact.

  • Methodology:

    • A sample of the triacylglycerol is emulsified in a buffer solution (e.g., Tris-HCl) containing bile salts and calcium chloride.

    • Pancreatic lipase is added, and the mixture is incubated at a controlled temperature (typically 37°C).

    • The reaction is stopped after a specific time by adding an organic solvent (e.g., ethanol or acetone).

    • The resulting mixture, containing free fatty acids, monoacylglycerols, and diacylglycerols, is separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The 2-monoacylglycerol fraction is isolated, and its fatty acid composition is determined by gas chromatography-mass spectrometry (GC-MS) after transesterification to fatty acid methyl esters (FAMEs). This directly reveals the fatty acid at the sn-2 position.

5.2. Stereospecific Analysis using Diacylglycerol Kinase

To differentiate between the sn-1 and sn-3 positions, a more complex stereospecific analysis is required. One established method involves the use of diacylglycerol kinase.

  • Methodology:

    • The original triacylglycerol is partially hydrolyzed using a Grignard reagent (ethyl magnesium bromide) to generate a mixture of diacylglycerols.

    • The 1,2- and 2,3-diacylglycerol enantiomers are then phosphorylated at the free primary hydroxyl group using diacylglycerol kinase and ATP. This results in the formation of phosphatidic acids.

    • The resulting phosphatidic acids are then hydrolyzed with a phospholipase that is specific for a particular position (e.g., phospholipase A2, which specifically hydrolyzes the ester bond at the sn-2 position).

    • The fatty acid composition of the resulting lysophosphatidic acid and the released free fatty acid are determined by GC-MS. By analyzing the products, the original fatty acid composition at the sn-1 and sn-3 positions can be deduced.

The logical workflow for determining the stereochemistry can be visualized as follows:

G rac_TAG This compound pancreatic_lipase Pancreatic Lipase Hydrolysis rac_TAG->pancreatic_lipase grignard Grignard Hydrolysis rac_TAG->grignard sn2_MAG 2-Monoacylglycerol pancreatic_lipase->sn2_MAG gcms1 GC-MS Analysis sn2_MAG->gcms1 sn2_result Identify Fatty Acid at sn-2 gcms1->sn2_result DAG_mix Diacylglycerol Mixture (1,2- and 2,3-) grignard->DAG_mix dg_kinase Diacylglycerol Kinase DAG_mix->dg_kinase PA_mix Phosphatidic Acid Mixture dg_kinase->PA_mix phospholipase Phospholipase A2 Hydrolysis PA_mix->phospholipase lysoPA Lysophosphatidic Acid phospholipase->lysoPA ffa Free Fatty Acid phospholipase->ffa gcms2 GC-MS Analysis lysoPA->gcms2 ffa->gcms2 sn1_sn3_result Deduce Fatty Acids at sn-1 and sn-3 gcms2->sn1_sn3_result

Experimental workflow for stereospecific analysis.

References

1,2-Dioleoyl-3-myristoyl-rac-glycerol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential physicochemical data and a structural overview of 1,2-Dioleoyl-3-myristoyl-rac-glycerol, a triacylglycerol of interest in lipidomic research.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are critical for experimental design, analytical method development, and computational modeling.

PropertyValueSource
Molecular Formula C₅₃H₉₈O₆PubChem[1]
Molecular Weight 831.34 g/mol MedchemExpress.com[2], PubChem[1]
Synonyms 1,2-Olein-3-myristin; TG(18:1/18:1/14:0)MedchemExpress.com[2]

Determination of Physicochemical Properties

The molecular weight and formula of complex lipids such as this compound are determined through standard, high-precision analytical techniques.

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition and thus the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise molecular structure, confirming the identity and position of the fatty acid chains on the glycerol backbone.

  • Chromatographic Analysis: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to purify the compound and, when coupled with a mass spectrometer (e.g., GC-MS or LC-MS), confirm its identity and purity.

Molecular Structure and Composition

This compound is a triacylglycerol, a class of lipids composed of a central glycerol backbone esterified with three fatty acids. In this specific molecule, the sn-1 and sn-2 positions are occupied by oleic acid, an 18-carbon monounsaturated fatty acid (18:1), while the sn-3 position is occupied by myristic acid, a 14-carbon saturated fatty acid (14:0)[3].

G main This compound glycerol rac-Glycerol Backbone main->glycerol composed of fa1 sn-1: Oleoyl Group (C18:1) glycerol->fa1 esterified at fa2 sn-2: Oleoyl Group (C18:1) glycerol->fa2 esterified at fa3 sn-3: Myristoyl Group (C14:0) glycerol->fa3 esterified at

Caption: Logical diagram of molecular components.

References

Methodological & Application

Application Notes for the Enzymatic Assay of 1,2-Dioleoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Dioleoyl-3-myristoyl-rac-glycerol is a mixed-acid triglyceride containing two oleic acid moieties and one myristic acid moiety. The enzymatic assay of this triglyceride is crucial for researchers in lipidomics, drug development, and metabolic studies. This protocol outlines a detailed method for the quantitative determination of this compound using a coupled enzymatic assay. The principle of the assay involves the hydrolysis of the triglyceride by a lipase, followed by the enzymatic quantification of the released glycerol.

Principle of the Assay

The enzymatic assay for this compound is a two-step process. In the first step, a lipase hydrolyzes the ester bonds of the triglyceride, releasing glycerol and free fatty acids (two molecules of oleic acid and one molecule of myristic acid). The choice of lipase can influence the rate and completeness of hydrolysis due to substrate and positional specificity.[1] For a complete hydrolysis of all fatty acids, a non-specific lipase is preferred.

In the second step, the liberated glycerol is quantified through a series of coupled enzymatic reactions. Glycerol is first phosphorylated by glycerol kinase (GK) to glycerol-3-phosphate. Glycerol-3-phosphate is then oxidized by glycerol-3-phosphate oxidase (GPO), producing dihydroxyacetone phosphate (DHAP) and hydrogen peroxide (H2O2).[2][3] The hydrogen peroxide, in the presence of a peroxidase (POD), reacts with a chromogenic substrate to produce a colored product, which can be measured spectrophotometrically.[3] The intensity of the color is directly proportional to the amount of glycerol released, and thus to the initial concentration of this compound. Alternatively, a fluorometric detection method can be used for higher sensitivity.[4][5]

Experimental Protocols

Materials and Reagents

  • This compound standard

  • Lipase (non-specific, e.g., from Candida rugosa)

  • Glycerol Kinase (GK)

  • Glycerol-3-Phosphate Oxidase (GPO)

  • Horseradish Peroxidase (POD)

  • 4-Aminoantipyrine (4-AAP)

  • Sodium N-ethyl-N-(3-sulfopropyl)m-anisidine (ESPA) or other suitable chromogenic substrate

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM CaCl2, and 0.1% Triton X-100)

  • Glycerol Standard

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

  • Incubator

Preparation of Reagents

  • Substrate Emulsion: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or ethanol). To create the substrate emulsion for the assay, evaporate the solvent under a stream of nitrogen and resuspend the lipid in the assay buffer containing a detergent (e.g., Triton X-100 or gum arabic) to a final concentration of 1-10 mM. Sonicate the mixture on ice to form a stable emulsion.

  • Lipase Solution: Dissolve the lipase in the assay buffer to a concentration of 100-500 U/mL. The optimal concentration should be determined empirically.

  • Glycerol Detection Reagent: This can be prepared as a single mixture or by adding components sequentially. A typical formulation includes:

    • 50 mM Tris-HCl, pH 7.5

    • 5 mM MgCl2

    • 1 mM ATP

    • 0.5 mM 4-AAP

    • 0.5 mM ESPA

    • 1 U/mL GK

    • 2 U/mL GPO

    • 1 U/mL POD This reagent should be prepared fresh and protected from light. Commercially available triglyceride quantification kits often provide a ready-to-use reagent mix.[3][6]

Assay Procedure

  • Standard Curve Preparation: Prepare a series of glycerol standards ranging from 0 to 100 µM in the assay buffer.

  • Sample Preparation: Dilute the samples containing this compound in the assay buffer to fall within the range of the standard curve.

  • Hydrolysis Step:

    • Add 10 µL of the substrate emulsion (samples and a blank with assay buffer only) to the wells of a 96-well plate.

    • Add 10 µL of the lipase solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow for complete hydrolysis of the triglyceride. The incubation time may need to be optimized based on the lipase activity.

  • Glycerol Quantification Step:

    • Add 180 µL of the Glycerol Detection Reagent to each well.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[3]

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the absorbance of the glycerol standards versus their concentration to generate a standard curve.

    • Determine the concentration of glycerol in the samples from the standard curve.

    • Calculate the concentration of this compound in the original samples, accounting for any dilution factors.

Data Presentation

Table 1: Example Glycerol Standard Curve Data

Glycerol Concentration (µM)Absorbance at 540 nm (Corrected)
00.000
100.152
250.380
500.765
751.148
1001.530

Table 2: Quantitative Parameters for Triglyceride Enzymatic Assay

ParameterValueReference
Wavelength540 nm[3]
Linear Range (Glycerol)10 - 1,000 µM (Colorimetric)[7]
Detection Limit (Glycerol)~20 µM (Colorimetric)[8]
Incubation Time (Hydrolysis)30-60 minN/A
Incubation Time (Detection)15-30 min[6]
Assay Temperature37°C (Hydrolysis), RT (Detection)[6]

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare Substrate Emulsion (this compound) A1 Pipette Substrate (Samples & Standards) into 96-well plate P1->A1 P2 Prepare Lipase Solution A2 Add Lipase Solution P2->A2 P3 Prepare Glycerol Detection Reagent A4 Add Glycerol Detection Reagent P3->A4 A1->A2 A3 Incubate (37°C, 30-60 min) Triglyceride Hydrolysis A2->A3 A3->A4 A5 Incubate (RT, 15-30 min) Color Development A4->A5 A6 Measure Absorbance at 540 nm A5->A6 D1 Generate Glycerol Standard Curve A6->D1 D2 Calculate Glycerol Concentration in Samples D1->D2 D3 Determine Triglyceride Concentration D2->D3

Caption: Experimental workflow for the enzymatic assay of this compound.

Upon hydrolysis, this compound can yield 1,2-dioleoyl-glycerol, a diacylglycerol (DAG) that can act as a second messenger in cellular signaling. A key pathway activated by DAG is the Protein Kinase C (PKC) pathway.[5]

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate Phosphorylates Receptor GPCR / RTK Receptor->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC_inactive Binds & Activates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response Substrate_P->Response

Caption: Diacylglycerol (DAG) signaling through the Protein Kinase C (PKC) pathway.

References

Application Note: Quantification of 1,2-Dioleoyl-3-myristoyl-rac-glycerol using a Targeted LC-MS/MS Approach

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dioleoyl-3-myristoyl-rac-glycerol is a specific triacylglycerol (TAG) containing two oleic acid chains and one myristic acid chain. Accurate quantification of individual TAG species is crucial in various research areas, including lipidomics, nutritional science, and the development of lipid-based drug delivery systems. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the targeted quantification of this compound in complex biological matrices.

The methodology employs reversed-phase liquid chromatography for the separation of the target analyte from other lipid species, followed by sensitive and specific detection using tandem mass spectrometry. Electrospray ionization (ESI) is utilized to generate protonated or ammoniated precursor ions, which are then fragmented to produce characteristic product ions for highly specific quantification.

Experimental Protocols

1. Sample Preparation

A generic lipid extraction procedure is outlined below. The user should optimize this protocol based on the specific sample matrix.

  • Materials:

    • Isopropanol (LC-MS grade)

    • Chloroform (HPLC grade)

    • Methanol (LC-MS grade)

    • Internal Standard (IS): A suitable stable isotope-labeled TAG or a TAG not endogenously present in the sample.

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.2 µm, PTFE)

    • Autosampler vials

  • Protocol:

    • Accurately weigh the sample (e.g., 10-20 mg of tissue or 50-100 µL of plasma) into a glass tube.

    • Add the internal standard at a known concentration.

    • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.[1]

    • Vortex vigorously for 1 minute to ensure thorough mixing and lipid extraction.[1]

    • For solid samples, sonication in an ultrasonic bath for 10-15 minutes can improve extraction efficiency.

    • Add 200 µL of water to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet any debris and separate the phases.[1]

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of the initial mobile phase.

    • Filter the reconstituted sample through a 0.2 µm PTFE syringe filter into an autosampler vial.[1]

    • The sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -20°C.[1]

2. LC-MS/MS Instrumentation and Parameters

The following tables provide typical instrumental conditions for the analysis of this compound. These may require optimization for specific instruments.

Table 1: Liquid Chromatography (LC) Parameters

ParameterSetting
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile/Isopropanol (10:90, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate
Gradient 30% B to 100% B over 15 min, hold at 100% B for 5 min, return to 30% B and equilibrate for 5 min
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL

Table 2: Mass Spectrometry (MS) Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: Multiple Reaction Monitoring (MRM) Parameters for this compound

Molecular Formula: C53H98O6, Molecular Weight: 859.34

AnalytePrecursor Ion [M+NH4]+Product IonDwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound876.8577.5 (Loss of Myristic Acid + NH3)0.054035
This compound876.8551.5 (Loss of Oleic Acid + NH3)0.054035
Internal Standard (Example)User DefinedUser Defined0.05User DefinedUser Defined

Data Presentation

The quantitative data should be processed using the instrument's software. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the samples can then be calculated from this curve.

Table 4: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
115,2341,500,1230.010
576,1701,510,5430.050
10155,4321,523,4560.102
50789,6541,515,6780.521
1001,567,8901,509,8761.038
5007,987,6541,520,3455.254

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Lipid Extraction (Chloroform:Methanol) IS_Addition->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Collection Collect Organic Layer Phase_Separation->Collection Drying Dry Down Collection->Drying Reconstitution Reconstitution Drying->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 MS1: Precursor Ion Selection ([M+NH4]+) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Integration Peak Integration MS2->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification G cluster_TAG This compound Precursor [M+NH4]+ Product1 [M+NH4 - R1COOH]+ Precursor->Product1 Loss of Oleic Acid Product2 [M+NH4 - R2COOH]+ Precursor->Product2 Loss of Oleic Acid Product3 [M+NH4 - R3COOH]+ Precursor->Product3 Loss of Myristic Acid R1 R1 = Oleic Acid R2 R2 = Oleic Acid R3 R3 = Myristic Acid

References

Application Notes and Protocols: 1,2-Dioleoyl-3-myristoyl-rac-glycerol as a Lipid Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-myristoyl-rac-glycerol is a specific triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and one myristic acid moiety at the sn-3 position of the glycerol backbone. As a precisely defined synthetic lipid, it serves as an invaluable standard in lipidomics research, analytical chemistry, and drug development. Its defined structure and purity make it suitable for use as an internal or external standard in chromatographic and mass spectrometric analyses, enabling accurate quantification of other triacylglycerols in complex biological samples. Furthermore, as a potential metabolic precursor to diacylglycerols (DAGs), it can be utilized in studies of lipid signaling pathways, such as the Protein Kinase C (PKC) pathway.

These application notes provide detailed protocols for the use of this compound as a lipid standard for quantification and its relevance in cell signaling studies.

Physicochemical Properties and Storage

Proper handling and storage are critical to maintaining the integrity of the this compound standard.

PropertyValueSource
Molecular FormulaC53H98O6MedchemExpress.com
Molecular Weight831.3 g/mol PubChem
AppearanceSolidPubChem
Storage Temperature-20°CCayman Chemical
Stability≥ 4 years at -20°CCayman Chemical
Shipping ConditionsRoom temperature or on wet/dry iceMedchemExpress.com, Cayman Chemical

Note: For long-term storage, it is recommended to store the standard at -20°C.[1] Before use, the vial should be allowed to warm to room temperature to prevent condensation.

Application 1: Quantification of Triacylglycerols by Chromatography

This compound can be used as an internal or external standard for the quantification of other triacylglycerols in biological samples (e.g., plasma, tissue extracts, cell lysates) or food products using techniques like High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Quantification of Triacylglycerols using HPLC-ELSD

This protocol is adapted from established methods for triacylglycerol analysis and is suitable for quantifying TAGs in a sample using this compound as an internal standard.

1. Materials and Reagents:

  • This compound standard

  • Solvents: Heptane, diethyl ether, acetic acid, acetonitrile (HPLC grade)

  • Sample containing triacylglycerols (e.g., lipid extract from cells or tissues)

  • HPLC system with ELSD

2. Standard Preparation:

  • Prepare a stock solution of this compound in chloroform or a suitable organic solvent at a concentration of 1 mg/mL.

  • Create a series of working standards by diluting the stock solution to concentrations ranging from 0.05 to 1 mg/mL.

3. Sample Preparation (Lipid Extraction):

  • Homogenize the biological sample in a mixture of chloroform and methanol (2:1, v/v).

  • Add a known amount of the this compound internal standard stock solution to the sample during the extraction process.

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in the mobile phase for HPLC analysis.

4. HPLC-ELSD Analysis:

  • HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and isopropanol can be used for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow Rate: 1.5 L/min

  • Injection Volume: 20 µL.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time, as determined by injecting the standard alone.

  • Identify the peaks of the triacylglycerols of interest in the sample chromatogram.

  • Calculate the peak area for the internal standard and the target triacylglycerols.

  • Generate a calibration curve by plotting the peak area ratio (target TAG / internal standard) against the concentration of the target TAG for the working standards.

  • Determine the concentration of the target triacylglycerols in the sample by using the peak area ratio from the sample and the calibration curve.

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample LipidExtract Lipid Extraction with Internal Standard Sample->LipidExtract Standard 1,2-Dioleoyl-3-myristoyl- rac-glycerol Standard Standard->LipidExtract ReconstitutedSample Reconstituted Sample LipidExtract->ReconstitutedSample HPLC HPLC-ELSD System ReconstitutedSample->HPLC Chromatogram Chromatogram HPLC->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Calibration Calibration Curve PeakIntegration->Calibration Quantification Quantification of TAGs Calibration->Quantification

Caption: Workflow for TAG quantification using an internal standard.

Application 2: Role in Cell Signaling - Protein Kinase C (PKC) Activation

While this compound is a triacylglycerol, its metabolic products, diacylglycerols (DAGs), are potent second messengers that activate Protein Kinase C (PKC). Therefore, this lipid can be used in cell culture experiments to study the downstream effects of increased DAG pools and subsequent PKC activation.

Signaling Pathway Overview

The activation of PKC by DAG is a crucial step in many cellular processes, including cell proliferation, differentiation, and apoptosis. The pathway is initiated by the hydrolysis of membrane phospholipids, leading to the generation of DAG.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Signal PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Translocation to membrane & Activation Downstream Downstream Cellular Responses PKC_active->Downstream Phosphorylates Substrate Proteins

Caption: Simplified DAG-mediated PKC signaling pathway.

Experimental Protocol: In Vitro PKC Activity Assay

This protocol outlines a method to assess the effect of this compound on PKC activity in a cell-free system. The triacylglycerol would first need to be hydrolyzed to produce diacylglycerol.

1. Materials and Reagents:

  • This compound

  • Lipase (for hydrolysis of TAG to DAG)

  • Purified Protein Kinase C enzyme

  • PKC substrate (e.g., myelin basic protein)

  • ATP (radiolabeled or with a fluorescent tag)

  • Assay buffer (containing Ca2+ and phospholipids like phosphatidylserine)

  • Kinase activity detection reagents

2. Preparation of Diacylglycerol:

  • Incubate a known concentration of this compound with a suitable lipase in an appropriate buffer to generate 1,2-dioleoyl-glycerol.

  • The extent of hydrolysis can be monitored by TLC or HPLC.

  • Extract the resulting diacylglycerol for use in the PKC assay.

3. PKC Activity Assay:

  • Prepare a reaction mixture containing the assay buffer, purified PKC enzyme, and the PKC substrate.

  • Add the prepared diacylglycerol (from step 2) to the reaction mixture at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the phosphorylation of the substrate using an appropriate method (e.g., autoradiography for radiolabeled ATP or fluorescence measurement).

4. Data Analysis:

  • Quantify the amount of phosphorylated substrate for each concentration of diacylglycerol.

  • Plot the PKC activity (amount of phosphorylated substrate) against the diacylglycerol concentration to determine the dose-response relationship.

  • Compare the results to a known PKC activator, such as phorbol esters, as a positive control.

Conclusion

This compound is a versatile tool for lipid-focused research. Its well-defined structure makes it an excellent standard for the accurate quantification of triacylglycerols in complex mixtures. Furthermore, its potential to be metabolized into the signaling molecule diacylglycerol allows for its use in studies investigating lipid-mediated cell signaling pathways. The protocols provided herein offer a starting point for researchers to incorporate this valuable lipid standard into their experimental workflows.

References

Application Note: High-Resolution NMR Analysis of 1,2-Dioleoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-myristoyl-rac-glycerol is a mixed-acid triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and one myristic acid moiety at the sn-3 position of the glycerol backbone. As components of cellular membranes and energy storage molecules, specific TAGs play crucial roles in various physiological and pathological processes. Understanding the structure and metabolism of such mixed-acid TAGs is vital in fields ranging from nutritional science to drug development. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural elucidation and quantification of lipids like this compound. This application note provides a comprehensive guide to the NMR analysis of this TAG, including detailed protocols and data interpretation.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃), a common solvent for lipid analysis. These values are based on established chemical shift ranges for triacylglycerols and their constituent fatty acids.[1][2][3][4][5][6][7][8][9]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Glycerol CH₂ (sn-1, sn-3)4.10 - 4.35ddDiastereotopic protons
Glycerol CH (sn-2)5.25 - 5.28m
Olefinic CH=CH (Oleoyl)5.32 - 5.38m
α-CH₂ (to C=O)2.28 - 2.32t
Allylic CH₂ (Oleoyl)1.98 - 2.05m
β-CH₂ (to C=O)1.58 - 1.65m
Methylene (CH₂)n1.22 - 1.35mBulk methylene signal
Terminal CH₃0.85 - 0.90t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Carbonyl C=O (sn-1, sn-3)173.2 - 173.3
Carbonyl C=O (sn-2)172.8 - 172.9
Olefinic CH=CH (Oleoyl)129.6 - 130.1
Glycerol CH (sn-2)68.8 - 69.1
Glycerol CH₂ (sn-1, sn-3)62.0 - 62.2
α-CH₂ (to C=O)34.0 - 34.2
Methylene carbons22.6 - 31.9Includes allylic, β- and bulk methylenes
Terminal CH₃14.1

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a high-quality NMR sample of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes

  • Glass vial

  • Pipettes

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound into a clean, dry glass vial. For quantitative analysis, a higher concentration (up to 50 mg) might be necessary for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[10]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. CDCl₃ is a common solvent for lipids due to its excellent dissolving properties.[10]

  • Dissolution: Tightly cap the vial and vortex for 30-60 seconds to ensure complete dissolution of the lipid. Gentle warming in a water bath may be applied if necessary, but avoid excessive heat.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4-5 cm to be within the detection region of the NMR coil.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Protocol 2: ¹H and ¹³C NMR Data Acquisition

This protocol provides general parameters for acquiring ¹H and ¹³C NMR spectra of this compound on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise.

  • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (5x T1 of the slowest relaxing proton) is recommended.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 12-16 ppm, centered around 5-6 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 scans or more, depending on the sample concentration.

  • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (e.g., 10-30 seconds) is crucial to ensure full relaxation of quaternary carbons.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 200-220 ppm, centered around 100 ppm.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phase correct the spectra manually.

  • Calibrate the ¹H spectrum to the TMS signal at 0 ppm. Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Integrate the signals of interest for quantitative analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 10-20 mg of TAG dissolve Dissolve in 0.6-0.7 mL CDCl3/TMS weigh->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer h1_acq Acquire 1H NMR Spectrum transfer->h1_acq c13_acq Acquire 13C NMR Spectrum transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectra baseline->calibrate integrate Integrate Signals calibrate->integrate assign Assign Chemical Shifts integrate->assign quantify Quantitative Analysis assign->quantify

Figure 1: Experimental workflow for NMR analysis of this compound.

triacylglycerol_metabolism cluster_legend Legend g3p Glycerol-3-Phosphate lpa Lysophosphatidic Acid g3p->lpa GPAT + Acyl-CoA pa Phosphatidic Acid lpa->pa AGPAT + Acyl-CoA dag Diacylglycerol (DAG) pa->dag Lipin (PAP) tag Triacylglycerol (TAG) (e.g., this compound) dag->tag DGAT + Acyl-CoA ffa_glycerol Free Fatty Acids + Glycerol dag->ffa_glycerol HSL/MGL (Lipolysis) tag->dag ATGL (Lipolysis) synthesis_key Synthesis Pathway lipolysis_key Lipolysis Pathway

Figure 2: Simplified overview of triacylglycerol synthesis and lipolysis pathways.

Discussion

The provided NMR data and protocols enable the unambiguous identification and characterization of this compound. The distinct chemical shifts of the glycerol backbone protons and carbons, as well as the characteristic signals of the oleoyl and myristoyl chains, allow for detailed structural assignment.

Quantitative analysis can be performed by integrating the characteristic signals. For instance, the ratio of the integrated intensity of the olefinic protons of the oleoyl chains to the terminal methyl protons can provide information about the relative amounts of different fatty acids in a mixture.

The metabolic pathway diagram illustrates the central role of diacylglycerol as a precursor in the synthesis of triacylglycerols via the Kennedy pathway. Conversely, lipolysis, initiated by adipose triglyceride lipase (ATGL), breaks down TAGs back into diacylglycerols and subsequently into free fatty acids and glycerol, which can then be utilized for energy production or other metabolic processes. Understanding these pathways is critical for researchers investigating lipid metabolism and its dysregulation in various diseases.

Conclusion

High-resolution ¹H and ¹³C NMR spectroscopy provides a powerful and comprehensive tool for the analysis of this compound. The detailed protocols and spectral data presented in this application note will aid researchers in the structural elucidation, quantification, and metabolic investigation of this and other mixed-acid triacylglycerols, thereby facilitating advancements in lipid research and drug development.

References

High-Performance Liquid Chromatography Analysis of Triglycerides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of triglycerides (TGs) using High-Performance Liquid Chromatography (HPLC). Triglycerides are a major class of lipids and their analysis is crucial in various fields, including food science, clinical diagnostics, and drug development. HPLC offers a powerful technique for the separation and quantification of different triglyceride species.

I. Introduction

High-performance liquid chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. In the context of triglyceride analysis, HPLC is employed to separate TGs based on their fatty acid composition, including chain length and degree of unsaturation.[1] This separation is typically achieved using reversed-phase chromatography, where triglycerides are separated based on their hydrophobicity.[2]

Common detection methods for triglycerides, which often lack a strong UV chromophore, include Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), Refractive Index (RI) detectors, and Mass Spectrometry (MS).[2][3] ELSD and CAD are particularly advantageous as they are mass-based detectors that can be used with gradient elution, allowing for better resolution of complex mixtures.[4][5]

II. Experimental Protocols

This section details the methodologies for the HPLC analysis of triglycerides, covering sample preparation, chromatographic conditions, and detection.

A. Sample Preparation

Accurate and reproducible sample preparation is critical for reliable triglyceride analysis. The following is a general protocol for the extraction and preparation of triglycerides from oil or fat samples.[6]

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the oil or fat sample into a glass vial.

  • Dissolution: Add 1 mL of a suitable organic solvent, such as a mixture of methylene chloride and acetonitrile (1:1, v/v) or isopropanol.[6][7]

  • Vortexing: Vigorously mix the sample using a vortex mixer for 1 minute to ensure complete dissolution.[6]

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[7][8]

  • Dilution: If necessary, dilute the sample to an appropriate concentration (e.g., 0.1% w/v) with the injection solvent to be within the linear range of the detector.[7]

B. Reversed-Phase HPLC Protocol with ELSD/CAD Detection

Reversed-phase HPLC (RP-HPLC) is the most common method for triglyceride separation.[1] The following protocol provides a general starting point, which may require optimization depending on the specific sample and instrument.

Chromatographic Conditions:

  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column oven, and an ELSD or CAD detector.

  • Column: A C18 reversed-phase column is typically used. Common dimensions are 250 mm x 4.6 mm with 5 µm particles, or shorter columns with smaller particles (e.g., 150 mm x 3.0 mm, 3 µm) for faster analysis.[3][9][10] Two columns connected in series can also be used for enhanced resolution of complex mixtures.[8]

  • Mobile Phase: A binary gradient consisting of Acetonitrile (Solvent A) and a less polar organic solvent (Solvent B) such as Acetone, Dichloromethane, or Tetrahydrofuran (THF) is commonly employed.[8][9][10]

  • Injection Volume: 5-20 µL.[3][8]

  • Flow Rate: 0.7 - 1.5 mL/min.[9][11]

  • Column Temperature: Maintained between 20°C and 40°C.[9][12] Temperature control is important for reproducible retention times.[10]

ELSD/CAD Detector Settings:

  • ELSD:

    • Nebulizer Temperature: 25-45°C.[3][9]

    • Evaporator/Drift Tube Temperature: 45-50°C.[3][9]

    • Gas Flow Rate (Nitrogen): 1.2 - 1.6 SLM (Standard Liters per Minute).[9][13]

  • CAD:

    • Settings are instrument-specific and should be optimized according to the manufacturer's recommendations. A power function may be used to linearize the detector response.[14]

Gradient Elution Program Example:

A typical gradient program involves starting with a higher percentage of the weaker solvent (Acetonitrile) and gradually increasing the percentage of the stronger solvent to elute the more hydrophobic, longer-chain triglycerides.

III. Data Presentation

The following tables summarize typical quantitative data for the HPLC analysis of triglycerides using different conditions and detectors.

Table 1: HPLC Parameters for Triglyceride Analysis

ParameterMethod 1Method 2Method 3
Column Two Nucleosil 120 C-18 (20 cm x 4.6 mm, 3 µm) in series[8]C18 (150 x 3.0 mm, 3 µm)[9]C18 (250 x 4.6 mm, 5 µm)[3]
Mobile Phase A Acetonitrile[8]Acetonitrile[9]Acetonitrile[3]
Mobile Phase B Acetone[8]Dichloromethane[9]Dichloromethane
Gradient 0-35% B in 50 min, hold at 35% B for 20 min, 35-80% B in 75 min, hold at 80% B for 10 min[8]Acetonitrile/Dichloromethane gradient[9]30-50% B in 40 min, 50-90% in 2 min, hold for 3 min[3]
Flow Rate 1.0 mL/min[8]0.72 mL/min[9]1.0 mL/min[3]
Column Temp. 30°C[8]20°C[9]Not Specified
Injection Vol. 5 µL[8]Not Specified20 µL[3]
Detector Light Scattering Detector[8]ELSD[9]ELSD[3]

Table 2: ELSD and CAD Detector Parameters

DetectorParameterTypical ValueReference
ELSD Nebulizer Temperature25 - 45°C[3][9]
Evaporator/Drift Tube Temperature45 - 50°C[3][9]
Gas (Nitrogen) Flow Rate1.2 - 1.6 SLM[9][13]
CAD NebulizationInstrument Dependent[4][14]
Drying TemperatureInstrument Dependent[4][14]
DetectionCorona Discharge[4][14]

IV. Visualizations

Diagrams created with Graphviz help to visualize the experimental workflow and the principles of analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Oil/Fat Sample Dissolve Dissolution in Organic Solvent Sample->Dissolve Weigh & Add Solvent Filter Filtration (0.22 µm) Dissolve->Filter Vortex Vial Autosampler Vial Filter->Vial Injector Autosampler/ Injector Vial->Injector Column C18 Reversed-Phase Column Injector->Column Mobile Phase Gradient Detector ELSD / CAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General Experimental Workflow for HPLC Analysis of Triglycerides.

ELSD_Principle Eluent Column Eluent (Mobile Phase + Analyte) Nebulizer Nebulizer Eluent->Nebulizer Nitrogen Gas DriftTube Heated Drift Tube Nebulizer->DriftTube Aerosol Droplets LightSource Light Source DriftTube->LightSource Analyte Particles (Solvent Evaporated) Detector Photodiode Detector LightSource->Detector Scattered Light Signal Signal Output Detector->Signal

Caption: Principle of Evaporative Light Scattering Detection (ELSD).

V. Conclusion

The HPLC methods detailed in this application note provide a robust and sensitive platform for the comprehensive analysis of triglycerides. By combining high-resolution chromatographic separation with mass-based detection techniques like ELSD or CAD, this protocol enables the accurate identification and quantification of numerous triglyceride species in complex mixtures. The flexibility in choosing columns, mobile phases, and detector parameters allows for the adaptation of the method to specific analytical needs, from routine quality control of edible oils to in-depth lipidomic studies in biomedical research.

References

Application Note: High-Throughput Analysis of 1,2-Dioleoyl-3-myristoyl-rac-glycerol using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the identification and relative quantification of 1,2-Dioleoyl-3-myristoyl-rac-glycerol, a specific triacylglycerol (TAG), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation from biological matrices, optimized LC separation conditions, and MS/MS parameters for accurate precursor and product ion detection. This methodology is applicable for lipidomic studies, particularly in the context of metabolic research and drug development where the profiling of specific lipid species is crucial.

Introduction

Triacylglycerols are the primary form of energy storage in eukaryotes and play a pivotal role in cellular metabolism and signaling.[1][2] The specific fatty acid composition and their positional distribution on the glycerol backbone determine the physicochemical properties and biological functions of individual TAG species. This compound (TG(18:1/18:1/14:0)) is a mixed-acid TAG containing two oleic acid moieties and one myristic acid moiety.[3] Accurate and sensitive analytical methods are essential to elucidate its role in various physiological and pathological processes. LC-MS/MS has become the cornerstone of lipidomics due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[4] This application note provides a comprehensive protocol for the analysis of this compound.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma/Serum

A liquid-liquid extraction (LLE) method is employed to isolate lipids from plasma or serum samples.[1][5] The Bligh and Dyer method is a widely used technique for this purpose.[5]

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Plasma/Serum sample

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Protocol:

  • To 100 µL of plasma or serum in a glass centrifuge tube, add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of deionized water to induce phase separation and vortex for another 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipid film under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Isopropanol with 10 mM ammonium acetate) for LC-MS/MS analysis.[6]

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is used for the separation of the triacylglycerol.[7]

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM Ammonium Acetate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Acetate
Gradient 30% B to 100% B over 15 min, hold at 100% B for 5 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

Electrospray ionization in positive ion mode (ESI+) is used for the analysis.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Gas Flow Rates Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Predicted Mass Spectrometry Data for this compound

The analysis of this compound (C53H98O6, Exact Mass: 830.7363) is typically performed by monitoring its ammonium adduct ([M+NH_4]^+) as the precursor ion.[8] Tandem mass spectrometry (MS/MS) of this precursor ion results in characteristic neutral losses of the constituent fatty acids.

ParameterValue (m/z)
Precursor Ion ([M+NH_4]^+) 848.7735
Product Ion 1 (Loss of Oleic Acid +
NH3NH_3NH3​
)
566.5081
Product Ion 2 (Loss of Myristic Acid +
NH3NH_3NH3​
)
602.5548

Note: The m/z values are predicted based on the chemical formula and common fragmentation patterns of triacylglycerols. Actual observed values may vary slightly depending on instrument calibration and resolution.

Mandatory Visualization

Experimental Workflow

experimental_workflow sample Plasma/Serum Sample extraction Liquid-Liquid Extraction (Bligh & Dyer) sample->extraction drying Dry Down (Nitrogen) extraction->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Caption: A flowchart of the experimental workflow for the LC-MS/MS analysis.

Triacylglycerol Biosynthesis Signaling Pathway

The synthesis of triacylglycerols is a fundamental metabolic process.[1][2]

triacylglycerol_biosynthesis g3p Glycerol-3-Phosphate gpat GPAT g3p->gpat lpa Lysophosphatidic Acid agpat AGPAT lpa->agpat pa Phosphatidic Acid pap PAP (Lipin) pa->pap dag Diacylglycerol dgat DGAT dag->dgat tag This compound (Triacylglycerol) gpat->lpa agpat->pa pap->dag dgat->tag acyl_coa1 Oleoyl-CoA acyl_coa1->gpat acyl_coa2 Oleoyl-CoA acyl_coa2->agpat acyl_coa3 Myristoyl-CoA acyl_coa3->dgat

Caption: The glycerolipid synthesis pathway leading to triacylglycerol formation.

References

Application Notes and Protocols for the Use of 1,2-Dioleoyl-3-myristoyl-rac-glycerol in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dioleoyl-3-myristoyl-rac-glycerol is a specific triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and a myristic acid moiety at the sn-3 position. In the field of lipidomics, the precise and accurate quantification of individual lipid species is crucial for understanding cellular metabolism, identifying disease biomarkers, and developing novel therapeutics. Due to its defined structure and mass, this compound can serve as a valuable internal standard for the quantification of other triacylglycerols in complex biological samples using mass spectrometry-based techniques.

These application notes provide a detailed protocol for the use of this compound in a lipidomics workflow, covering sample preparation, lipid extraction, and analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

Material/ReagentSupplierCatalog Number
This compounde.g., Cayman Chemical27291
Chloroform (HPLC Grade)e.g., Sigma-Aldrich34854
Methanol (HPLC Grade)e.g., Sigma-Aldrich34860
Methyl-tert-butyl ether (MTBE) (HPLC Grade)e.g., Sigma-Aldrich34875
Water (LC-MS Grade)e.g., Fisher ScientificW6-4
Ammonium Acetate (LC-MS Grade)e.g., Sigma-Aldrich70221
Isopropanol (HPLC Grade)e.g., Sigma-Aldrich34863
Acetonitrile (HPLC Grade)e.g., Sigma-Aldrich34851
Formic Acid (LC-MS Grade)e.g., Thermo Scientific85178
Nitrogen Gas (High Purity)Local Supplier-
Glass Vials with PTFE-lined capse.g., Agilent5182-0714

Experimental Protocols

Preparation of Internal Standard Stock Solution

A precise stock solution of the internal standard is critical for accurate quantification.

ParameterValue
Solvent Chloroform:Methanol (2:1, v/v)
Concentration 1 mg/mL
Storage -20°C in an amber glass vial

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature.

  • Accurately weigh a precise amount of the standard.

  • Dissolve the standard in the appropriate volume of chloroform:methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C.

Sample Preparation and Lipid Extraction (MTBE Method)

This protocol is suitable for the extraction of lipids from cell pellets or tissue homogenates.

ParameterValue
Sample Amount 1-2 million cells or 10-20 mg tissue
Internal Standard Spiking Solution 10 µg/mL in Methanol
Methanol (ice-cold) 300 µL
MTBE (ice-cold) 1000 µL
Water (LC-MS Grade) 250 µL
Centrifugation Speed 14,000 x g
Centrifugation Time 15 min
Centrifugation Temperature 4°C

Procedure:

  • Place the cell pellet or tissue homogenate in a 2 mL microcentrifuge tube.

  • Add 300 µL of ice-cold methanol.

  • Add a known amount of the this compound internal standard spiking solution (e.g., 10 µL of 10 µg/mL solution).

  • Vortex vigorously for 1 minute.

  • Add 1000 µL of ice-cold MTBE.

  • Vortex for 1 hour at 4°C.

  • Add 250 µL of LC-MS grade water to induce phase separation.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the upper organic phase into a clean glass vial.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v) for LC-MS/MS analysis.

experimental_workflow Lipid Extraction and Analysis Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (MTBE) cluster_analysis_prep Analysis Preparation cluster_analysis LC-MS/MS Analysis sample Cell Pellet or Tissue Homogenate add_methanol Add Methanol sample->add_methanol add_is Spike with Internal Standard (this compound) add_methanol->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE vortex1->add_mtbe vortex2 Incubate and Vortex add_mtbe->vortex2 add_water Add Water (Phase Separation) vortex2->add_water vortex3 Vortex add_water->vortex3 centrifuge Centrifuge vortex3->centrifuge collect_phase Collect Upper Organic Phase centrifuge->collect_phase dry_down Dry Under Nitrogen collect_phase->dry_down reconstitute Reconstitute in ACN:IPA dry_down->reconstitute lc_ms Inject into LC-MS/MS reconstitute->lc_ms data_analysis Data Processing and Quantification lc_ms->data_analysis

Lipid Extraction and Analysis Workflow
LC-MS/MS Analysis

The reconstituted lipid extract is analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer.

LC ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM Ammonium Acetate and 0.1% Formic Acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Acetate and 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 55°C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-12 min: 30-100% B; 12-18 min: 100% B; 18-18.1 min: 100-30% B; 18.1-25 min: 30% B
MS ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)

Predicted MRM Transitions for this compound:

The primary adduct formed in positive ESI with ammonium acetate is the [M+NH₄]⁺ ion. Fragmentation of this precursor ion will result in the neutral loss of the fatty acid chains.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossFatty Acid
848.8565.5283.3Myristic Acid (14:0) + NH₃
848.8547.5301.3Oleic Acid (18:1) + NH₃

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Data Analysis

  • Peak Integration: Integrate the peak areas for the MRM transitions of the internal standard and the target TAG analytes.

  • Response Factor Calculation: If performing absolute quantification, a calibration curve of the analyte of interest should be prepared and the response factor relative to the internal standard calculated.

  • Quantification: Calculate the concentration of the target TAGs in the sample based on the peak area ratio to the internal standard and the calibration curve.

Signaling Pathway Context

Triacylglycerols are central to cellular energy storage and metabolism. The breakdown of TAGs releases diacylglycerols (DAGs) and fatty acids, which can act as signaling molecules. DAG is a key activator of Protein Kinase C (PKC), a family of enzymes involved in numerous cellular processes including cell growth, differentiation, and apoptosis.

signaling_pathway Triacylglycerol Metabolism and DAG Signaling cluster_synthesis TAG Synthesis cluster_lipolysis Lipolysis cluster_signaling PKC Signaling Cascade G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid LPA->PA DAG_synth Diacylglycerol (DAG) PA->DAG_synth TAG Triacylglycerol (TAG) (e.g., this compound) DAG_synth->TAG TAG_storage Stored TAG TAG->TAG_storage Storage in Lipid Droplets DAG_signal Diacylglycerol (DAG) TAG_storage->DAG_signal ATGL/HSL FA Fatty Acids DAG_signal->FA HSL/MGL PKC_inactive Inactive PKC DAG_signal->PKC_inactive Activates downstream Downstream Signaling Events (Cell Growth, Proliferation) FA->downstream Modulates PKC_active Active PKC PKC_inactive->PKC_active PKC_active->downstream

TAG Metabolism and DAG Signaling Pathway

Application Notes and Protocols for the Use of 1,2-Dioleoyl-3-myristoyl-rac-glycerol as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of lipids, particularly triglycerides (TGs), by mass spectrometry is fundamental in various research fields, including biomarker discovery, nutritional science, and drug development.[1] The inherent variability in sample preparation and mass spectrometric analysis necessitates the use of internal standards (IS) to ensure accuracy and precision.[2][3][4] An ideal internal standard should mimic the physicochemical behavior of the analytes of interest and should not be endogenously present in the sample.[1]

This document provides detailed application notes and protocols for the use of 1,2-Dioleoyl-3-myristoyl-rac-glycerol (TG(18:1/18:1/14:0)) as an internal standard for the quantification of triglycerides in complex biological matrices, such as plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Properties of this compound:

  • Molecular Formula: C₅₃H₉₈O₆[5]

  • Molecular Weight: 859.39 g/mol (Note: PubChem lists the monoisotopic mass as 830.7363 g/mol )[5]

  • Structure: A triacylglycerol with two oleic acid chains at the sn-1 and sn-2 positions and one myristic acid chain at the sn-3 position of the glycerol backbone.[6]

  • Synonyms: TG(18:1/18:1/14:0), 1,2-Olein-3-myristin[7]

As a mixed-acid triglyceride containing fatty acids with different chain lengths and degrees of saturation, TG(18:1/18:1/14:0) is a suitable internal standard for a broad range of endogenous triglycerides. Its unique structure makes it unlikely to be present in high concentrations in most biological samples.

Principle of Internal Standard-Based Quantification

The core principle of using an internal standard is to correct for variations that can occur during sample preparation (e.g., extraction efficiency) and analysis (e.g., injection volume, instrument response).[3][8] A known amount of the internal standard is added to every sample, calibrator, and quality control sample at the beginning of the workflow.[2] Quantification is then based on the ratio of the analyte's mass spectrometry signal to that of the internal standard. This ratiometric approach significantly improves the accuracy and reproducibility of the results.[3]

cluster_0 Analytical Workflow cluster_1 Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with TG(18:1/18:1/14:0) IS Sample->Spike Extract Lipid Extraction Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Acquisition (Analyte & IS Signals) Analyze->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify

Caption: Workflow for internal standard-based quantification.

Experimental Protocols

Materials and Reagents
  • This compound (purity ≥98%)

  • LC-MS grade solvents: methanol, isopropanol, acetonitrile, water, chloroform

  • Formic acid and ammonium acetate (for mobile phase modification)

  • Biological matrix (e.g., human plasma)

  • Pipettes, vials, and other standard laboratory equipment

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of chloroform:methanol (2:1, v/v). Store at -20°C.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with isopropanol. This working solution will be used to spike the samples.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of target triglyceride analytes into a surrogate matrix (e.g., stripped plasma or a solvent mixture).

Sample Preparation: Lipid Extraction from Plasma

This protocol is based on the widely used Folch method for lipid extraction.[9][10]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL internal standard working solution to the plasma.

  • Protein Precipitation and Lipid Extraction:

    • Add 1 mL of chloroform:methanol (2:1, v/v).

    • Vortex thoroughly for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

  • Phase Separation:

    • Add 200 µL of 0.9% NaCl solution and vortex briefly.

    • Centrifuge at 2,000 x g for 5 minutes.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v). The sample is now ready for LC-MS/MS analysis.

start Start: 50 µL Plasma spike Add 10 µL of TG(18:1/18:1/14:0) IS start->spike add_cm Add 1 mL Chloroform:Methanol (2:1) spike->add_cm vortex1 Vortex 2 min add_cm->vortex1 centrifuge1 Centrifuge 10,000 x g, 10 min vortex1->centrifuge1 add_nacl Add 200 µL 0.9% NaCl centrifuge1->add_nacl vortex2 Vortex briefly add_nacl->vortex2 centrifuge2 Centrifuge 2,000 x g, 5 min vortex2->centrifuge2 collect Collect Lower Organic Phase centrifuge2->collect dry Dry under Nitrogen collect->dry reconstitute Reconstitute in 100 µL IPA:ACN:H2O (2:1:1) dry->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Lipid extraction workflow from plasma.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for triglyceride analysis. Method optimization is recommended for specific instruments and analytes.[11][12]

ParameterCondition
LC System UPLC/UHPLC system
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
Gradient Start at 30% B, ramp to 100% B over 10 min, hold for 5 min, return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 55°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temp. 350°C
Capillary Voltage 3.5 kV
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: Triglycerides are typically detected as their ammonium adducts ([M+NH₄]⁺). The product ions correspond to the neutral loss of one of the fatty acid chains. For TG(18:1/18:1/14:0), the precursor ion and potential product ions are:

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Neutral Loss)
TG(18:1/18:1/14:0) (IS)848.7566.5 (Loss of Oleic Acid)
620.5 (Loss of Myristic Acid)
Example Analyte: TG(16:0/18:1/18:2)872.8590.5 (Loss of Palmitic Acid)
592.5 (Loss of Oleic Acid)
594.5 (Loss of Linoleic Acid)

Data Presentation and Method Validation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the analyte in the calibration standards. The linearity of the curve should be assessed.

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.1DataDataCalculated
0.5DataDataCalculated
1.0DataDataCalculated
5.0DataDataCalculated
10.0DataDataCalculated
50.0DataDataCalculated
100.0DataDataCalculated
Quantification of Triglycerides in Samples

The concentration of triglycerides in the unknown samples is determined using the regression equation from the calibration curve.

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (µg/mL)
Sample 1DataDataCalculatedCalculated
Sample 2DataDataCalculatedCalculated
Sample 3DataDataCalculatedCalculated
Method Validation

To ensure the reliability of the analytical method, it is crucial to perform method validation.[13][14][15] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Precision (%CV) Intra- and Inter-day precision should be ≤ 15% (≤ 20% at the Lower Limit of Quantification)
Accuracy (%Bias) Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification)
Recovery Consistent, precise, and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability in the matrix under various storage and processing conditions

Conclusion

This compound is a suitable internal standard for the quantitative analysis of triglycerides in biological matrices by LC-MS/MS. Its unique structure minimizes interference from endogenous lipids. The provided protocols for sample preparation and LC-MS/MS analysis, along with the guidelines for data processing and method validation, offer a robust framework for researchers in lipidomics and related fields. The use of an appropriate internal standard like TG(18:1/18:1/14:0) is essential for generating high-quality, reliable quantitative data.[2][4]

References

Application Notes and Protocols for Fluorescent Triglyceride Analogs in Lipase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of fluorescent triglyceride analogs in lipase assays. This technology offers a sensitive and continuous method for measuring lipase activity, making it ideal for basic research, enzyme characterization, and high-throughput screening (HTS) for inhibitor discovery.

Introduction to Fluorescent Triglyceride Lipase Assays

Lipases are a class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol.[1] The measurement of lipase activity is crucial in various fields, including diagnostics, drug discovery, and biotechnology. Traditional methods for assaying lipase activity, such as titrimetric or chromatographic approaches, can be discontinuous, labor-intensive, and not well-suited for HTS.

Fluorescent triglyceride analogs are synthetic substrates that mimic natural triglycerides but are labeled with one or more fluorophores. In their intact state, the fluorescence of these analogs is typically quenched. Upon hydrolysis by a lipase, a fluorescent product is released, leading to an increase in fluorescence intensity that can be monitored in real-time. This provides a direct and continuous measure of lipase activity.[2][3]

There are several types of fluorescent triglyceride analogs, each with a distinct mechanism of fluorescence activation:

  • Förster Resonance Energy Transfer (FRET)-Based Analogs: These substrates contain a pair of fluorophores, a donor and an acceptor (quencher). When the substrate is intact, the close proximity of the pair allows for FRET to occur, resulting in low fluorescence emission from the donor. Lipase-mediated hydrolysis separates the donor and quencher, disrupting FRET and leading to an increase in the donor's fluorescence.[4] Examples include analogs using Edans-Dabcyl or fluorescein-Dabcyl pairs.[4]

  • Self-Quenching-Based Analogs: In these analogs, a high concentration of a fluorophore, such as BODIPY or fluorescein, is incorporated into a micelle or synthetic HDL particle.[5][6] The close proximity of the fluorophores leads to self-quenching. Lipase activity disperses the fluorophores by releasing fluorescently labeled fatty acids or diglycerides, thereby relieving the quenching and increasing fluorescence.[5][6]

  • Environment-Sensitive Fluorophore-Based Analogs: Some fluorophores exhibit changes in their fluorescence properties based on their local environment. For instance, nitrobenzoxadiazole (NBD) labeled triglycerides show increased fluorescence upon hydrolysis and transfer of the NBD-labeled fatty acid to a different phase or binding to albumin.[6][7]

  • Single Fluorophore with a Non-fluorescent Quencher Analogs: A common design involves a fluorophore and a non-fluorescent quencher molecule attached to the glycerol backbone. The commercially available EnzChek® lipase substrate is a prime example, utilizing a BODIPY fluorophore and a Dabcyl quencher.[3] Hydrolysis by lipase releases the BODIPY-labeled fatty acid, separating it from the quencher and resulting in a significant increase in fluorescence.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for various fluorescent triglyceride analogs used in lipase assays. This information can help researchers select the most appropriate substrate for their specific application.

Table 1: Spectroscopic Properties of Common Fluorescent Triglyceride Analogs

Fluorescent Analog TypeFluorophore/Quencher PairExcitation (nm)Emission (nm)Reference(s)
EnzChek® Lipase SubstrateBODIPY FL / Dabcyl~482-507~515[3][8]
Pyrene-basedPyrene / Trinitrophenylamino~340~390[2][9]
NBD-basedNitrobenzoxadiazole (NBD)~460~530[6][7]
FRET-basedEdans / DabcylNot specifiedNot specified[4]
FRET-basedFluorescein / DabcylNot specifiedNot specified[4]
Self-quenchingBODIPY~490~520[5][10]

Table 2: Kinetic Parameters of Selected Fluorescent Triglyceride Analogs

Fluorescent AnalogLipaseKm (µM)Vmax (µmol/mL/min)kcat/KM (s-1M-1)Reference(s)
EnzChek® Lipase SubstrateLipoprotein Lipase (LPL)1.360.892.55 x 104[3]
TG-ED (FRET)Thermomyces lanuginosus LipaseNot determinedNot determined460[4][11]
TG-FD (FRET)Thermomyces lanuginosus LipaseNot determinedNot determined59[4][11]
TG-F2 (Self-quenching)Thermomyces lanuginosus LipaseNot determinedNot determined346[4][11]
EnzChek® Lipase Substrate (for comparison)Thermomyces lanuginosus LipaseNot determinedNot determined204[11]

Experimental Protocols

This section provides detailed protocols for performing lipase assays using different types of fluorescent triglyceride analogs.

General Considerations
  • Reagent Preparation: Allow all reagents to equilibrate to the assay temperature before use.

  • Instrumentation: A fluorescence microplate reader or a spectrofluorometer capable of kinetic measurements is required.

  • Controls: Always include appropriate controls, such as a no-enzyme control (to measure substrate auto-hydrolysis) and a no-substrate control (to measure background fluorescence from the enzyme or sample).

  • Standard Curve: For quantitative measurements, a standard curve should be generated using a known concentration of the fluorescent product (e.g., the fluorescently labeled fatty acid).

Protocol for Lipase Assay using EnzChek® Lipase Substrate

This protocol is adapted from the method described for lipoprotein lipase (LPL).[3]

Materials:

  • EnzChek® Lipase Substrate (e.g., from Thermo Fisher Scientific)

  • Lipase source (e.g., purified enzyme, cell lysate, plasma sample)

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, 0.15 M NaCl

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Zwittergent 3-12

  • DMSO (for substrate stock solution)

  • Black 96-well microplate

Procedure:

  • Prepare Substrate Stock Solution: Dissolve the EnzChek® Lipase Substrate in DMSO to a stock concentration of 1 mM. Store at -20°C, protected from light.[8]

  • Prepare Working Substrate Solution: For each assay, freshly prepare a working solution of the substrate in 0.05% (w/v) Zwittergent 3-12.[3] The final substrate concentration in the assay typically ranges from 0.5 to 10 µM.

  • Prepare Assay Reaction Mixture: In a microcentrifuge tube, prepare the assay reaction mixture. For a 100 µL final reaction volume, a 4x working solution can be prepared containing 0.6 M NaCl, 80 mM Tris-HCl, pH 8.0, and 6% (w/v) fatty acid-free BSA.[3]

  • Set up the Assay Plate:

    • Add 25 µL of the 4x assay reaction mixture to each well of a black 96-well microplate.

    • Add your lipase sample (e.g., 50 µL of diluted enzyme or plasma). For post-heparin plasma, a 1 µL sample may be sufficient.[3]

    • Add deionized water to bring the volume to 75 µL.

  • Initiate the Reaction: Add 25 µL of the working substrate solution to each well to initiate the reaction. The final volume will be 100 µL.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C). Measure the increase in fluorescence intensity over time (kinetic mode).

    • Excitation: ~482 nm

    • Emission: ~515 nm[3]

  • Data Analysis:

    • Subtract the rate of fluorescence increase in the no-enzyme control from all sample readings.

    • Calculate the initial reaction velocity (v) from the linear portion of the fluorescence versus time curve.

    • If a standard curve for the fluorescent product is available, convert the rate of fluorescence increase to the rate of product formation (e.g., in pmol/min).

    • For kinetic parameter determination, plot the initial velocity against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.[3]

Protocol for Lipase Assay using NBD-Labeled Triglyceride

This protocol is based on a method developed for adipose triglyceride lipase (ATGL) and lipoprotein lipase (LPL).[6][7]

Materials:

  • NBD-labeled triglyceride (NBD-TAG)

  • Phosphatidylcholine (PC) and Phosphatidylinositol (PI)

  • Lipase source

  • Buffer K (composition not specified in the provided abstract, but a buffer suitable for the lipase of interest should be used, e.g., Tris-HCl or phosphate buffer at a physiological pH)

  • Black 96-well microplate

Procedure:

  • Prepare Substrate Vesicles:

    • Prepare a mixture of NBD-TAG, PC, and PI in a suitable organic solvent (e.g., chloroform). A ratio of NBD-TAG to PC of 7:1 has been shown to be effective.[6]

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with Buffer K and sonicate or extrude to form small unilamellar vesicles.

  • Set up the Assay Plate:

    • To each well of a black 96-well microplate, add 10 µL of the substrate vesicles (containing approximately 880 pmol of NBD-TAG).[6]

    • Add 100 µL of Buffer K containing the lipase source.[6]

  • Incubate and Measure Fluorescence:

    • Incubate the plate at the desired temperature (e.g., 37°C or room temperature) for a specific time period.[6]

    • Measure the fluorescence intensity at appropriate intervals.

      • Excitation: ~460 nm

      • Emission: ~530 nm[6]

  • Data Analysis:

    • Subtract the fluorescence of the no-enzyme control wells.

    • The increase in fluorescence corresponds to lipase activity.

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to fluorescent triglyceride lipase assays.

G General Principle of a FRET-Based Lipase Assay cluster_substrate Intact Substrate (Low Fluorescence) cluster_products Hydrolyzed Products (High Fluorescence) Donor Donor Quencher Quencher Donor->Quencher FRET Triglyceride Triglyceride Backbone Donor->Triglyceride Quencher->Triglyceride Lipase Lipase Triglyceride->Lipase Hydrolysis Donor_Released Fluorescent Product Diglyceride Diglyceride + Quencher Lipase->Donor_Released Lipase->Diglyceride

Caption: Principle of a FRET-based fluorescent lipase assay.

G Experimental Workflow for HTS of Lipase Inhibitors cluster_prep Preparation cluster_assay Assay Plate Setup (e.g., 384-well) cluster_readout Data Acquisition and Analysis Compound_Library Compound Library (Potential Inhibitors) Dispense_Compounds Dispense Compounds and Lipase Compound_Library->Dispense_Compounds Lipase_Solution Lipase Solution Lipase_Solution->Dispense_Compounds Substrate_Solution Fluorescent Triglyceride Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Substrate_Solution->Add_Substrate Pre_incubation Pre-incubation Dispense_Compounds->Pre_incubation Pre_incubation->Add_Substrate Kinetic_Read Kinetic Fluorescence Measurement Add_Substrate->Kinetic_Read Data_Analysis Calculate Reaction Rates Kinetic_Read->Data_Analysis Hit_Identification Identify Potential Inhibitors (Hits) Data_Analysis->Hit_Identification

Caption: Workflow for high-throughput screening of lipase inhibitors.

G Simplified Intracellular Lipolysis Pathway Triglyceride Triglyceride (TG) Diglyceride Diglyceride (DG) + Free Fatty Acid (FFA) Triglyceride->Diglyceride Hydrolysis Monoglyceride Monoglyceride (MG) + Free Fatty Acid (FFA) Diglyceride->Monoglyceride Hydrolysis Glycerol Glycerol + Free Fatty Acid (FFA) Monoglyceride->Glycerol Hydrolysis ATGL Adipose Triglyceride Lipase (ATGL) ATGL->Triglyceride HSL Hormone-Sensitive Lipase (HSL) HSL->Diglyceride MGL Monoglyceride Lipase (MGL) MGL->Monoglyceride

Caption: Key enzymes in the intracellular lipolysis pathway.

References

Troubleshooting & Optimization

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for HPLC Separation of Triglyceride Isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the separation of triglyceride isomers by High-Performance Liquid Chromatography (HPLC).

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Triglyceride Isomers

Q1: Why is the separation of my triglyceride regioisomers (e.g., PPO and POP) so challenging, often resulting in co-elution?

A: Triglyceride regioisomers, such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), have the exact same fatty acid composition. This results in an identical equivalent carbon number (ECN), which is a primary factor for separation in reversed-phase HPLC.[1] The only difference is the position of the fatty acids on the glycerol backbone, a subtle structural variation that requires highly selective chromatographic conditions to resolve, leading to frequent co-elution with standard methods.[1]

Troubleshooting Steps:

  • Optimize the Stationary Phase: The choice of HPLC column is critical.

    • Recommendation: High-carbon load octadecylsilane (ODS or C18) columns are a common starting point and have demonstrated good performance.[2][3] For particularly difficult separations, consider using two or three C18 columns in series to increase theoretical plates and enhance resolution.[2]

    • Advanced Option: Polymeric ODS columns have shown a greater ability to discern the minor structural differences between positional isomers compared to monomeric C18 columns.[2][4] C30 columns may also offer different selectivity.[1]

    • Specialty Columns: For isomers that differ in the number or position of double bonds, Silver-Ion HPLC (Ag+-HPLC) is a powerful technique offering excellent selectivity.[1] Chiral phase chromatography is the primary method for separating enantiomers.[2]

  • Adjust the Mobile Phase Composition: The mobile phase directly influences selectivity.

    • Primary Solvent: Acetonitrile is the most common main component for the mobile phase in non-aqueous reversed-phase (NARP) HPLC for triglyceride analysis.[2][3]

    • Modifiers: The addition of modifiers like isopropanol (IPA), acetone, or methyl tert-butyl ether (MTBE) is crucial.[1][2] The type and percentage of the modifier can significantly alter selectivity and resolve critical pairs. A systematic approach to varying the modifier concentration is recommended.[1]

    • Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is a standard and highly effective technique for analyzing complex triglyceride mixtures.[2]

  • Control the Column Temperature: Temperature is a critical and powerful parameter for optimizing triglyceride separations.

    • General Trend for NARP-HPLC: Lowering the column temperature (e.g., between 10-20°C) generally improves the separation of regioisomers.[1][4] This can, however, lead to increased backpressure.[2]

    • Solubility Issues: Be aware that at lower temperatures, highly saturated triglycerides may become less soluble in the mobile phase.[2]

    • Empirical Optimization: The optimal temperature often needs to be determined empirically for each specific pair of isomers. Experiment with temperature changes in 5°C increments to find the best resolution.[1]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q2: My triglyceride peaks are showing significant tailing or fronting. What are the likely causes and solutions?

A: Poor peak shape is often related to secondary interactions on the column, sample overload, or an incompatible injection solvent.

Troubleshooting Steps:

  • Evaluate Sample Load:

    • Cause: Injecting too much sample mass onto the column can lead to peak fronting.[1]

    • Solution: Perform a loading study. Systematically reduce the amount of sample injected until you achieve a symmetrical peak shape.[1]

  • Check the Injection Solvent:

    • Cause: Using a solvent that is much stronger than the initial mobile phase can cause peak distortion.[1] For reversed-phase systems, never use a nonpolar solvent like hexane as the injection solvent, as it will compete with the stationary phase and cause severe peak broadening or splitting.[3]

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the strong solvent of your mobile phase as the injection solvent, but keep the injection volume as small as possible.[1]

  • Assess Column Health:

    • Cause: Column contamination or degradation can lead to peak tailing.[1]

    • Solution: Flush the column with a strong solvent. If a guard column is in use, replace it. If the problem persists, the analytical column may be degraded and require replacement.[1]

Issue 3: Choosing the Right Detection Method

Q3: What is the best detector for analyzing triglyceride isomers?

A: The choice of detector is critical because triglycerides lack strong UV chromophores, making standard UV detection challenging.[1]

  • Mass Spectrometry (MS): This is the most powerful detection method. Detectors like Atmospheric Pressure Chemical Ionization (APCI-MS) are well-suited for identifying and quantifying triglyceride species.[1][3] MS provides not only quantitative data but also structural information, which is invaluable for isomer identification.

  • Evaporative Light-Scattering Detector (ELSD): ELSD is a "universal" detector that can detect any non-volatile analyte. It provides good semi-quantitative results but requires careful calibration for high precision, as the response can be non-linear and may decrease as peaks become broader.[3][5]

  • Refractive Index (RI) Detector: An RI detector can provide good quantitative results, but it is highly sensitive to temperature and mobile phase composition fluctuations, making it best suited for isocratic elutions.[3][6]

Data Presentation: HPLC Method Parameters

The following tables summarize typical starting parameters for the two primary HPLC techniques used for triglyceride isomer separation.

Table 1: Non-Aqueous Reversed-Phase (NARP) HPLC Parameters

ParameterRecommendationRationale & Key Considerations
Stationary Phase C18 (Octadecylsilane) with high carbon load, Polymeric ODS, C30C18 is the most common choice.[3] Polymeric ODS and C30 phases can offer enhanced selectivity for positional isomers.[1][4]
Mobile Phase A Acetonitrile (ACN)ACN is the most widely used weak solvent in NARP for triglycerides.[2][3]
Mobile Phase B Isopropanol (IPA), Acetone, or Methyl tert-butyl ether (MTBE)These modifiers are added to increase solvent strength and modulate selectivity.[1][2]
Elution Mode GradientA gradient is typically necessary to resolve the complex mixture of triglycerides found in natural samples.[2]
Temperature 10 - 20 °CLower temperatures often enhance the resolution of regioisomers.[1][4] Must be balanced with potential solubility issues and backpressure increases.[2]
Detector MS, ELSD, RIMS is preferred for identification and quantification.[1] ELSD and RI are alternatives when MS is not available.[3]

Table 2: Silver-Ion HPLC (Ag+-HPLC) Parameters

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silver ions bonded to a silica support (e.g., ChromSpher 5 Lipids)Separation is based on the interaction of silver ions with the π-electrons of double bonds in the fatty acids.[1][7]
Mobile Phase Hexane with a small percentage of a polar modifier (e.g., Acetonitrile)Isocratic elution is common.[7] Gradients with solvents like toluene can also be used.[1]
Elution Mode Isocratic or GradientThe choice depends on the complexity of the sample.
Temperature 10 - 40 °CTemperature has a unique effect; for hexane-based mobile phases, increasing temperature can increase retention time for unsaturated triglycerides, potentially improving resolution.[7]
Detector ELSD, MSELSD is commonly used. MS coupling provides definitive identification.

Experimental Protocols: Key Methodologies

Methodology 1: NARP-HPLC for Regioisomer Separation

This protocol provides a starting point for separating triglyceride regioisomers like POP and PPO.

  • HPLC System: A binary HPLC system with a column thermostat and an appropriate detector (MS, ELSD).

  • Column: Polymeric ODS Column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Isopropanol

  • Gradient Program:

    • Start at a high concentration of Solvent A.

    • Develop a shallow, linear gradient to increase the percentage of Solvent B over a long run time (e.g., 60-120 minutes) to effectively separate closely eluting isomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Set to 15°C. Optimize by testing at 10°C and 20°C to observe the effect on resolution.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the triglyceride sample in the strong mobile phase solvent (Isopropanol) or a mixture reflecting the initial mobile phase conditions to ensure solubility and good peak shape.

Methodology 2: Silver-Ion HPLC for Unsaturation-Based Isomer Separation

This protocol is effective for separating isomers based on the number, geometry, and position of double bonds.

  • HPLC System: An isocratic or binary HPLC system with a column thermostat.

  • Column: Silver-Ion Column (e.g., ChromSpher 5 Lipids, 4.6 x 250 mm). Using two columns in series can improve resolution.[7]

  • Mobile Phase: 1.0% Acetonitrile in Hexane.[7]

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Set to 20°C. Note that increasing the temperature may increase retention for unsaturated compounds.[7]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in Hexane.

Visualizations: Workflows and Logic Diagrams

G cluster_0 Method Development Workflow for Triglyceride Isomer Separation Define_Problem Define Separation Goal (e.g., Regioisomers, Geometric Isomers) Select_Technique Select HPLC Technique Define_Problem->Select_Technique NARP_HPLC NARP-HPLC Select_Technique->NARP_HPLC Regioisomers Ag_HPLC Ag+-HPLC Select_Technique->Ag_HPLC Unsaturation Isomers Optimize_Column Optimize Stationary Phase (C18, Polymeric ODS, Ag+) NARP_HPLC->Optimize_Column Ag_HPLC->Optimize_Column Optimize_Mobile_Phase Optimize Mobile Phase (Modifier Type & Gradient) Optimize_Column->Optimize_Mobile_Phase Optimize_Temp Optimize Temperature Optimize_Mobile_Phase->Optimize_Temp Evaluate Evaluate Resolution & Peak Shape Optimize_Temp->Evaluate Sufficient Resolution Sufficient? Evaluate->Sufficient Sufficient->Optimize_Column No, Re-optimize Final_Method Final Method Sufficient->Final_Method Yes Problem Problem? Final_Method->Problem Troubleshoot Go to Troubleshooting Guide Problem->Troubleshoot Yes

Caption: A typical workflow for developing an HPLC method for triglyceride isomer separation.

G cluster_1 Troubleshooting Logic for Poor Resolution Start Poor Resolution or Co-elution Observed Check_Temp Is Temperature Optimized? (Lower for NARP) Start->Check_Temp Adjust_Temp Adjust Temperature (e.g., 10-20°C) Check_Temp->Adjust_Temp No Check_Mobile_Phase Is Mobile Phase Optimized? Check_Temp->Check_Mobile_Phase Yes Adjust_Temp->Start Re-evaluate Adjust_Mobile_Phase Change Modifier Type or Adjust Gradient Slope Check_Mobile_Phase->Adjust_Mobile_Phase No Check_Column Is Stationary Phase Appropriate? Check_Mobile_Phase->Check_Column Yes Adjust_Mobile_Phase->Start Re-evaluate Change_Column Try Polymeric ODS, C30, or Ag+-HPLC Column Check_Column->Change_Column No Resolved Problem Resolved Check_Column->Resolved Yes Change_Column->Start Re-evaluate

Caption: A logical workflow for troubleshooting poor resolution in triglyceride isomer separations.

References

Technical Support Center: 1,2-Dioleoyl-3-myristoyl-rac-glycerol (DOMG)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1,2-Dioleoyl-3-myristoyl-rac-glycerol (DOMG) in their experiments, particularly in the formulation of lipid-based drug delivery systems, ensuring the stability and integrity of this molecule is paramount. This technical support center provides essential guidance on troubleshooting potential degradation issues and answers frequently asked questions regarding the stability and handling of DOMG.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with DOMG, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Increased Acidity or pH Shift in Formulation

  • Question: I am observing a gradual decrease in the pH of my DOMG-containing formulation over time. What could be the cause, and how can I mitigate this?

  • Answer: A decrease in pH is a common indicator of hydrolytic degradation of the ester bonds in the triglyceride. This process releases free fatty acids (oleic acid and myristic acid), which increases the acidity of your formulation.

    • Potential Causes:

      • Presence of water in the formulation.

      • Exposure to acidic or basic conditions, which can catalyze hydrolysis.

      • Enzymatic contamination (e.g., from lipases).

      • Elevated temperatures during processing or storage.

    • Troubleshooting Steps:

      • Control Water Content: Minimize the presence of water in your formulation by using anhydrous solvents and ensuring proper drying of all components.

      • pH Control: Maintain a neutral pH environment (around 7.0-7.4) for your formulation by using appropriate buffer systems.[1]

      • Enzyme Inactivation: If enzymatic degradation is suspected, ensure all materials are sterile and consider adding enzyme inhibitors if appropriate for your application.

      • Temperature Management: Store DOMG and its formulations at recommended low temperatures (e.g., -20°C) to reduce the rate of hydrolysis. Avoid repeated freeze-thaw cycles.

Issue 2: Changes in Physical Appearance (e.g., turbidity, phase separation)

  • Question: My DOMG solution, which was initially clear, has become turbid or is showing signs of phase separation. What is happening?

  • Answer: Changes in the physical appearance of your formulation can be due to both chemical degradation and physical instability. The degradation products, such as free fatty acids and glycerol, have different solubility profiles than the parent triglyceride, which can lead to these changes.

    • Potential Causes:

      • Hydrolysis: As mentioned previously, the generation of free fatty acids can lead to insolubility and precipitation.

      • Oxidation: The oleic acid moieties in DOMG are unsaturated and susceptible to oxidation, which can lead to the formation of polar, less soluble byproducts.

      • Polymorphism: Triglycerides can exist in different crystalline forms (polymorphs) with varying physical properties, including solubility. A transition from a less stable to a more stable, less soluble polymorph can cause precipitation.

    • Troubleshooting Steps:

      • Prevent Oxidation: Protect your DOMG samples from light and oxygen. Use amber vials and consider purging with an inert gas like nitrogen or argon. The addition of antioxidants (e.g., alpha-tocopherol, BHT) can also be beneficial.

      • Characterize Physical State: Use techniques like Differential Scanning Calorimetry (DSC) to investigate the polymorphic behavior of your formulation under different temperature conditions.

      • Optimize Formulation: The choice of co-lipids and surfactants can significantly impact the physical stability of your formulation. Ensure compatibility and appropriate ratios of all components.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation of DOMG occurs through two main pathways:

  • Hydrolysis: The ester linkages are cleaved, yielding glycerol, two molecules of oleic acid, and one molecule of myristic acid. Partial hydrolysis can also occur, resulting in the formation of diacylglycerols (e.g., 1,2-dioleoyl-glycerol, 1-myristoyl-3-oleoyl-glycerol) and monoacylglycerols.

  • Oxidation: The double bonds in the two oleic acid chains are susceptible to oxidation. This can lead to the formation of a complex mixture of products, including hydroperoxides, aldehydes, ketones, and shorter-chain carboxylic acids.[2] These secondary oxidation products are often responsible for rancidity.

Q2: How can I monitor the degradation of DOMG in my experiments?

A2: Several analytical techniques can be employed to monitor the degradation of DOMG:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the presence of degradation products like free fatty acids and mono- or di-glycerides.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) can be used to separate and quantify the intact DOMG from its degradation products.[3]

  • Gas Chromatography (GC): GC can be used to quantify the free fatty acids after their conversion to more volatile methyl esters (FAMEs).[4][5]

  • Peroxide Value (PV) Titration: This method measures the concentration of peroxides, which are primary products of lipid oxidation.[1][6][7][8]

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay is used to quantify secondary oxidation products, primarily malondialdehyde (MDA).[4][9][10][11][12]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, DOMG should be stored under the following conditions:

  • Temperature: Store at -20°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber-colored vials or by storing in the dark.

  • Moisture: Keep in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis.

Quantitative Data Summary

Table 1: Factors Influencing Hydrolysis Rate of Triglycerides

ParameterEffect on Hydrolysis RateRationale
Temperature IncreasesProvides activation energy for the reaction.
pH Increases at acidic and basic pHCatalyzes the cleavage of ester bonds.
Water Content IncreasesWater is a reactant in the hydrolysis reaction.
Enzyme (Lipase) Presence Significantly IncreasesLipases are biological catalysts for triglyceride hydrolysis.[13]

Table 2: Common Products of Oleic Acid Oxidation

Product ClassExamplesMethod of Detection
Primary Oxidation Products HydroperoxidesPeroxide Value (PV) Titration
Secondary Oxidation Products Aldehydes (e.g., malondialdehyde), Ketones, Short-chain fatty acidsTBARS Assay, HPLC, GC-MS

Detailed Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This protocol is adapted from standard methods for determining the primary oxidation of lipids.[1][6][7][8]

Materials:

  • DOMG sample

  • Acetic acid-chloroform solvent (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N)

  • 1% Starch indicator solution

  • Deionized water

  • Erlenmeyer flasks

  • Burette

Procedure:

  • Accurately weigh approximately 5 g of the DOMG sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for 1 minute.

  • Add 30 mL of deionized water and mix thoroughly.

  • Titrate with the 0.01 N Na₂S₂O₃ solution with constant shaking until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration until the blue color disappears.

  • Record the volume of Na₂S₂O₃ solution used.

  • Perform a blank titration using the same procedure but without the DOMG sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of Na₂S₂O₃ used for the sample (mL)

  • B = Volume of Na₂S₂O₃ used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol provides a general guideline for the TBARS assay to measure secondary oxidation products.[4][9][10][11][12]

Materials:

  • DOMG sample

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Thiobarbituric acid (TBA) reagent (e.g., 0.67% w/v)

  • Malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane (TEP) for standard curve

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize the DOMG sample in an appropriate buffer.

  • Protein Precipitation: Add an equal volume of cold TCA solution to the sample, vortex, and centrifuge to pellet the precipitated protein.

  • Reaction: Transfer the supernatant to a new tube and add an equal volume of TBA reagent.

  • Incubation: Heat the mixture in a boiling water bath for 10-15 minutes to develop the pink color.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the absorbance of the solution at 532 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of MDA or TEP.

  • Quantification: Determine the concentration of TBARS in the sample by comparing its absorbance to the standard curve. The results are typically expressed as MDA equivalents.

Visualizations

DOMG_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation DOMG This compound (DOMG) Partial_Hydrolysis Di- and Mono-acylglycerols DOMG->Partial_Hydrolysis + H2O (Acid/Base/Lipase) Primary_Oxidation Hydroperoxides (on Oleoyl chains) DOMG->Primary_Oxidation + O2 (Light, Heat, Metal ions) Hydrolysis_Products Glycerol + 2 Oleic Acid + 1 Myristic Acid Partial_Hydrolysis->Hydrolysis_Products + H2O Secondary_Oxidation Aldehydes, Ketones, Short-chain acids Primary_Oxidation->Secondary_Oxidation Decomposition

Caption: Primary degradation pathways of this compound (DOMG).

Experimental_Workflow_for_Degradation_Analysis cluster_workflow DOMG Degradation Analysis Workflow cluster_analysis Analytical Tests Start DOMG Sample (Formulation) Incubation Incubate under Stress Conditions (e.g., elevated temp, light exposure) Start->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Hydrolysis_Test Free Fatty Acid Analysis (e.g., Titration, GC) Sampling->Hydrolysis_Test Primary_Oxidation_Test Peroxide Value (PV) Titration Sampling->Primary_Oxidation_Test Secondary_Oxidation_Test TBARS Assay Sampling->Secondary_Oxidation_Test Purity_Test HPLC-ELSD/MS for DOMG Purity Sampling->Purity_Test Data_Analysis Data Analysis and Degradation Rate Calculation Hydrolysis_Test->Data_Analysis Primary_Oxidation_Test->Data_Analysis Secondary_Oxidation_Test->Data_Analysis Purity_Test->Data_Analysis

Caption: Experimental workflow for analyzing the degradation of DOMG.

Troubleshooting_Logic Start Instability Observed in DOMG Formulation Check_pH Is there a pH drop? Start->Check_pH Check_Appearance Is there turbidity or phase separation? Check_pH->Check_Appearance No Hydrolysis_Suspected Suspect Hydrolysis Check_pH->Hydrolysis_Suspected Yes Oxidation_Suspected Suspect Oxidation or Physical Instability Check_Appearance->Oxidation_Suspected Yes Solution_Hydrolysis Minimize water content Control pH Store at low temperature Hydrolysis_Suspected->Solution_Hydrolysis Solution_Oxidation Protect from light and oxygen Add antioxidants Optimize formulation Oxidation_Suspected->Solution_Oxidation

Caption: Troubleshooting decision tree for DOMG formulation instability.

References

Technical Support Center: Optimizing Triglyceride Ionization for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization of triglycerides (TGs) for mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common ionization techniques for triglyceride analysis by mass spectrometry?

A1: The most common "soft" ionization techniques for TG analysis are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1][2][3] ESI is widely used due to its sensitivity and the formation of informative adducts, particularly when coupled with liquid chromatography (LC-MS).[1][4] APCI is also a valuable technique, especially for large neutral molecules like TGs, and often produces gentle fragmentation.[2][5][6] MALDI-TOF-MS is a rapid method for analyzing TG standards and whole oil mixtures, offering good reproducibility.[3][7]

Q2: What are the typical ions observed for triglycerides in mass spectrometry?

A2: In positive ion mode, triglycerides are commonly detected as adducts. With ESI, ammonium adducts ([M+NH₄]⁺) are frequently observed, especially when ammonium formate or acetate is added to the mobile phase.[4][8][9] Sodium ([M+Na]⁺) and lithium ([M+Li]⁺) adducts are also common, with lithium adducts often providing more informative fragmentation for structural identification.[1][4][10] In APCI, protonated molecules ([M+H]⁺) and diglyceride fragment ions ([M-RCOO]⁺) are typically seen.[5][11] In negative ion mode, [M-H]⁻ ions can be generated, for instance, with ammonia negative-ion chemical ionization.[12]

Q3: Why am I observing multiple adducts for a single triglyceride species?

A3: The presence of multiple cations (e.g., H⁺, Na⁺, K⁺, NH₄⁺) in your sample or mobile phase can lead to the formation of various adducts for the same TG molecule.[8] This can complicate data analysis and affect quantitative accuracy.[13] To promote the formation of a specific adduct, it is recommended to add a corresponding salt at a concentration that will outcompete other endogenous cations.[8] For example, adding ammonium formate will favor the formation of [M+NH₄]⁺ adducts.[8]

Troubleshooting Guides

Issue 1: Low or No Triglyceride Signal in ESI-MS
Possible Cause Troubleshooting Steps & Solutions
Inefficient Adduct Formation Triglycerides are nonpolar and require the formation of adducts for efficient ionization by ESI.[8] Solution: Introduce a mobile phase modifier to promote adduct formation. Ammonium formate or ammonium acetate (typically at 5-10 mM) are commonly used to generate [M+NH₄]⁺ adducts.[8] For sodium or lithium adducts, the corresponding salts can be added, but be cautious of high salt concentrations that can suppress the ESI signal.[1][8]
Ion Suppression High concentrations of other lipids, particularly more easily ionizable species like phospholipids, can suppress the ionization of your target triglycerides.[14] Solution 1: Sample Dilution. Dilute the sample to a lower total lipid concentration. For direct infusion, total lipid concentrations as low as 10 pmol/μL may be necessary when high concentrations of non-polar lipids are present.[8] Solution 2: Chromatographic Separation. Use liquid chromatography (LC) before mass spectrometry to separate TGs from other lipid classes.[8][15] Solution 3: Sample Prefractionation. Employ solid-phase extraction (SPE) to separate lipid classes prior to analysis.[8]
Suboptimal ESI Source Parameters The efficiency of ionization is highly dependent on ESI source settings.[8] Solution: Systematically optimize source parameters such as spray voltage, sheath gas flow rate, auxiliary gas heater temperature, and capillary temperature. It is recommended to optimize one parameter at a time while monitoring the signal intensity of the desired adduct.[8]
Issue 2: Poor Signal-to-Noise Ratio in MALDI-MS
Possible Cause Troubleshooting Steps & Solutions
Inappropriate Matrix Selection The choice of matrix is critical for the successful ionization of triglycerides in MALDI.[8] Solution: For TG analysis, matrices such as 2,5-dihydroxybenzoic acid (DHB) and dithranol have been shown to be effective.[7][8][16]
Poor Crystal Formation Inconsistent or poor co-crystallization of the sample and matrix can lead to a weak and irreproducible signal. Solution: Optimize the sample preparation method. The dried-droplet method is common. Ensure the analyte and matrix solutions are thoroughly mixed and allowed to air dry completely to form fine, uniform crystals.[8]
Low Laser Fluence Insufficient laser energy will result in poor desorption and ionization. Solution: Gradually increase the laser power to find the optimal setting that provides a good signal without causing excessive fragmentation.
Issue 3: Inconsistent Fragmentation Patterns
Possible Cause Troubleshooting Steps & Solutions
Variable Collision Energy The fragmentation pattern of triglycerides is highly dependent on the collision energy used in tandem mass spectrometry (MS/MS).[1] Solution: Optimize and then consistently apply the collision energy for your specific instrument and the class of triglycerides you are analyzing. Different adducts ([M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺) will also have different optimal collision energies for fragmentation.[17]
Different Adducts Fragment Differently The type of adduct ion will significantly influence the resulting fragment ions. For example, fragmentation of [M+NH₄]⁺ adducts typically involves the neutral loss of ammonia and a fatty acid, while lithiated adducts can produce fragments corresponding to the neutral loss of a fatty acid and a lithiated fatty acid.[1][18] Solution: Control the formation of a single, desired adduct by adding the appropriate salt to your mobile phase or sample solution.[8] This will lead to more consistent and predictable fragmentation.

Quantitative Data Summary

Table 1: Influence of Unsaturation on Ion Formation in APCI-MS

Degree of Unsaturation in Fatty Acyl ChainsPredominant IonRelative Intensity of Other Major Ions
SaturatedDiglyceride [M-RCOO]⁺[M+H]⁺ not observed
MonounsaturatedDiglyceride [M-RCOO]⁺[M+H]⁺ is 20-28% of the base peak
Di- or Tri-unsaturatedProtonated [M+H]⁺Diglyceride peaks are 13-25% of the base peak

Data summarized from Byrdwell and Emken, 1995.[5][11]

Detailed Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters for Triglyceride Analysis

This protocol outlines a systematic approach to optimize ESI source parameters for the analysis of triglycerides as ammonium adducts.

  • Prepare a Standard Solution: Prepare a solution of a representative triglyceride standard (e.g., triolein) at a concentration of approximately 10 µg/mL in a solvent mixture compatible with your LC method (e.g., methanol/chloroform 2:1) containing 10 mM ammonium formate.

  • Initial Instrument Settings: Begin with the manufacturer's recommended settings or a previously established method for lipid analysis.

  • Systematic Optimization: Infuse the standard solution directly into the mass spectrometer at a constant flow rate. Optimize the following parameters one by one, monitoring the signal intensity of the [M+NH₄]⁺ adduct.

    • Sheath Gas Flow Rate: Vary the flow rate (e.g., in increments of 5-10 arbitrary units).

    • Auxiliary Gas Heater Temperature: Adjust the temperature (e.g., in increments of 25-50°C).

    • Capillary Temperature: Modify the capillary temperature (e.g., in increments of 25°C).[8]

    • Spray Voltage: Adjust the spray voltage in small increments (e.g., 0.5 kV).

    • S-lens RF Level (if applicable): Vary the S-lens RF level (e.g., in increments of 5%).[8]

  • Record Optimal Parameters: Once the optimal settings for each parameter have been determined, record them for your analytical method.

Protocol 2: MALDI Sample Preparation for Triglyceride Analysis (Dried-Droplet Method)

This protocol describes a common method for preparing triglyceride samples for MALDI-MS analysis.[8]

  • Prepare Matrix Solution: Prepare a saturated solution of the chosen matrix (e.g., 20 mg/mL of 2,5-dihydroxybenzoic acid) in an appropriate solvent (e.g., a 70:30 v/v mixture of acetonitrile and 0.1% trifluoroacetic acid in water).[8]

  • Prepare Analyte Solution: Dissolve your triglyceride sample or standard in a suitable solvent (e.g., chloroform or a mixture of chloroform and methanol).

  • Mix and Spot: Mix the analyte solution and the matrix solution. A common ratio is 1:1 (v/v). If using a cationizing agent (e.g., sodium acetate solution to promote [M+Na]⁺ adducts), a ratio of 1:1:2 (analyte:cationizing agent:matrix) can be used.[8] Spot approximately 1 µL of the mixture onto the MALDI target plate.

  • Dry: Allow the spot to air dry completely at room temperature. The goal is to form fine, uniform crystals.[8]

  • Analyze: Introduce the target plate into the mass spectrometer for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Lipid Extraction spe Optional: Solid-Phase Extraction (SPE) start->spe For complex matrices lc Liquid Chromatography (LC) start->lc spe->lc ms Mass Spectrometry (MS) lc->ms processing Data Acquisition & Processing ms->processing id Triglyceride Identification & Quantification processing->id

Caption: General workflow for triglyceride analysis by mass spectrometry.

troubleshooting_workflow node_action node_action node_cause node_cause start Low/No TG Signal? adduct Adequate Adduct Formation? start->adduct suppression Potential Ion Suppression? adduct->suppression No action_adduct Add/Optimize Adduct-Forming Reagent (e.g., Ammonium Formate) adduct->action_adduct Yes source Optimized Source Parameters? suppression->source No action_suppression Dilute Sample or Improve Chromatographic Separation suppression->action_suppression Yes action_source Systematically Optimize Source Parameters source->action_source No cause_adduct Inefficient Ionization action_adduct->cause_adduct cause_suppression Matrix Effects action_suppression->cause_suppression cause_source Suboptimal Instrument Settings action_source->cause_source

Caption: Troubleshooting workflow for low triglyceride signal intensity in ESI-MS.

adduct_formation TG Triglyceride (TG) TG_NH4 [M+NH₄]⁺ TG->TG_NH4 TG_Na [M+Na]⁺ TG->TG_Na TG_Li [M+Li]⁺ TG->TG_Li NH4 NH₄⁺ NH4->TG_NH4 Na Na⁺ Na->TG_Na Li Li⁺ Li->TG_Li

Caption: Principle of adduct formation for triglyceride ionization.

References

Technical Support Center: Troubleshooting Lipid Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered when using lipid internal standards in mass spectrometry-based lipidomics.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an internal standard (IS) in lipid analysis?

An internal standard is a compound of a known quantity added to a sample before analysis. Its fundamental purpose i[1]s to normalize the signal of endogenous lipids, accounting for variations that can occur during the entire analytical workflow. This includes correcting [1][2]for sample loss during lipid extraction, compensating for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer, and accounting for instrumental variability.

Q2: When should the in[2][3]ternal standard be added to the sample?

The internal standard should be added as early as possible in the sample preparation workflow, ideally before the lipid extraction process begins. This ensures that the IS [1][4]experiences the same potential for loss and variability as the target analytes throughout all subsequent steps, including extraction, derivatization, and injection.

Q3: What are the chara[2]cteristics of an ideal lipid internal standard?

An ideal internal standard should:

  • Be chemically and physically similar to the analyte of interest.

  • Not be naturally pres[3]ent in the sample, or only at very low levels.

  • Co-elute with the ana[1][4]lyte in liquid chromatography-mass spectrometry (LC-MS) to experience the same matrix effects.

  • Be commercially avail[2]able in high purity.

  • Stable isotope-labele[2]d (SIL) standards (e.g., deuterated lipids) are considered the "gold standard" because their properties are nearly identical to their endogenous counterparts.

Q4: Can I use one inte[1][3]rnal standard for all lipid classes?

While it may be tempting for simplicity, using a single internal standard for a complex lipidomics analysis is generally not recommended. Different lipid classes h[5]ave varying chemical properties, which affect their extraction efficiency and ionization response in the mass spectrometer. Using a class-specific in[6]ternal standard, or at least a panel of standards representing different lipid classes, provides more accurate quantification.

Troubleshooting Comm[6][7]on Issues

Issue 1: Low or No Internal Standard Signal

Q: I am observing a very weak or completely absent signal for my internal standard. What are the possible causes and solutions?

A weak or missing internal standard signal can invalidate your results. The following table outlines potential causes and recommended actions.

Potential CauseRecommended Troubleshooting Steps
Incorrect Spiking Verify the concentration of your IS stock solution. Review your protocol to ensure the correct volume of IS was added to the sample. Re-prepare a fresh dilution from your stock.
IS Degradation [3]Check the expiration date and storage conditions of your IS. Assess the stability of the IS in your sample matrix and solvent conditions (e.g., pH, temperature, light exposure).
Instrumental Issues[3] Confirm that the mass spectrometer is tuned and calibrated correctly. Check for issues with the injector, pump, or detector. Re-inject a known standar[3]d to verify instrument performance.
Ion Suppression High concentrations of other lipids or matrix components can suppress the ionization of your IS. Dilute the sample extract[4][7] to reduce matrix effects. Optimize chromatographic separation to resolve the IS from interfering compounds.

A systematic approach [3]to diagnosing this issue is crucial. The following workflow can help pinpoint the problem.

G Start Low/No IS Signal Check_Spiking Verify IS Spiking (Concentration & Volume) Start->Check_Spiking Check_Degradation Assess IS Stability (Storage & Matrix) Start->Check_Degradation Check_Instrument Evaluate Instrument Performance Start->Check_Instrument Analyze_Known_Std Inject Known IS Standard Check_Instrument->Analyze_Known_Std Signal_OK Signal OK? Analyze_Known_Std->Signal_OK Troubleshoot_Sample Investigate Sample (Matrix Effects, Dilution) Signal_OK->Troubleshoot_Sample Yes Troubleshoot_Instrument Troubleshoot Instrument (Source, Detector, etc.) Signal_OK->Troubleshoot_Instrument No Resolved Issue Resolved Troubleshoot_Sample->Resolved Troubleshoot_Instrument->Resolved

Caption: Troubleshooting workflow for low or absent internal standard signal.

Issue 2: High Variability in Internal Standard Response

Q: My internal standard signal is inconsistent across my sample set (%CV is high). What could be causing this and how can I fix it?

High variability in the IS response can compromise the precision and accuracy of your quantitative data. This variability can be s[5]poradic, affecting only a few samples, or systematic, affecting the entire batch.

Potential CauseReco[3]mmended Troubleshooting Steps
Inconsistent Sample Preparation Ensure thorough and consistent vortexing/mixing during extraction to achieve uniform recovery. Automate pipetting steps [3]where possible to minimize human error.
Matrix Effects [3]Different biological samples can have varying compositions, leading to differential ion suppression or enhancement. Use a stable isotope-labe[3]led IS that co-elutes with the analyte to best compensate for these effects. Consider more rigorous sa[2]mple cleanup methods like solid-phase extraction (SPE) to remove interfering components.
Instrument Drift [3]The instrument's response may drift over a long analytical run. Inject quality control (Q[3]C) samples periodically throughout the sequence to monitor and correct for this drift. Check instrument logs for[8] any performance changes.
Injector Issues [3] Inconsistent injection volumes can lead to variability. Perform an injector-precision test. Check for blockages or leaks in the sample loop and syringe.
IS Stability in Matrix The internal standard may not be stable in the biological matrix over the course of the sample preparation and analysis time. Evaluate IS stability by incubating it in the matrix for varying durations.

The choice of internal standard type can significantly impact its ability to correct for variability.

Internal Standard TypeCorrection for VariabilityKey Considerations
Stable Isotope-Labeled (SIL) Excellent . Considered the "gold standard" as it has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction and ionization.Superior correction for[1] matrix effects as it co-elutes with the analyte.
Structural Analog /[1] Odd-Chain Good . Structurally similar but not identical. Can be effective but may [3]not fully compensate if chromatographic or ionization behavior differs significantly from the analyte.A cost-effective altern[1]ative when a SIL standard is unavailable. Requires careful validati[1]on to ensure it effectively tracks the analyte's behavior.

Experimental [3]Protocols

Protocol 1: Internal Standard Spiking and Lipid Extraction (Folch Method)

This protocol outlines the fundamental steps for adding an internal standard and extracting lipids from a plasma sample.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard S[2]piking: In a microcentrifuge tube, add a precise, known volume of your internal standard working solution.

  • Sample Addition: [2]Add a specific volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard. Vortex briefly to mix. 4.[2] Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL plasma sample, this would be 1 mL of the chloroform:methanol mixture. Vortex thoroughly.

  • [2]Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent) to induce the separation of aqueous and organic phases. Vortex for 30 seconds. 6.[2] Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.

  • Lipid Collection: [2] Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate[2] the solvent under a gentle stream of nitrogen gas.

  • Reconstitution: R[2]econstitute the dried lipid extract in a solvent appropriate for your LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).

References

Technical Support Center: Optimizing Peak Resolution of Triglyceride Isomers in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of triglyceride (TAG) isomers. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address common challenges in achieving optimal peak resolution in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is achieving good peak resolution for triglyceride isomers in RP-HPLC so challenging?

The separation of triglyceride regioisomers, such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), is inherently difficult due to their high structural similarity. These isomers have identical fatty acid compositions and, consequently, the same equivalent carbon number (ECN), which is a primary factor in their retention in RP-HPLC.[1][2] Their separation relies on subtle differences in their molecular shape and interaction with the stationary phase, necessitating highly selective chromatographic systems and carefully optimized conditions.[1]

Q2: What are the primary HPLC techniques for separating triglyceride isomers?

There are two main approaches for the separation of TAG isomers:

  • Non-Aqueous Reversed-Phase (NARP) HPLC: This is the most common method, separating triglycerides based on their partitioning between a non-polar stationary phase (like C18 or C30) and a polar mobile phase.[1] While standard NARP-HPLC may struggle with regioisomers, optimization of the stationary phase, mobile phase, and temperature can lead to successful separations.[1]

  • Silver-Ion HPLC (Ag+-HPLC): This powerful technique offers excellent selectivity for isomers based on the number, position, and geometry of double bonds in the fatty acid chains.[3][4] The separation is based on the formation of weak π-complexes between the silver ions on the stationary phase and the double bonds of the unsaturated fatty acids.[4][5]

Q3: Which type of HPLC column is most effective for separating TAG positional isomers?

The choice of the stationary phase is critical for the successful separation of TAG isomers.[6]

  • Octadecylsilane (ODS or C18) columns are widely used and can provide good performance, especially those with high carbon loading.[6][7] For complex mixtures, connecting two or three C18 columns in series can enhance resolution.[6][8]

  • Polymeric ODS columns have shown a particular ability to recognize and separate triglyceride positional isomers.[6]

  • C30 columns offer high shape selectivity and can provide higher resolution than C18 columns for complex oil analysis.[9][10][11]

  • Silver-ion columns are highly effective for separating isomers based on the degree of unsaturation.[3][12]

Q4: How does the mobile phase composition affect the resolution of TAG isomers?

The mobile phase composition directly influences the selectivity and resolution of the separation.[6]

  • Acetonitrile is a common primary component of the mobile phase in RP-HPLC for TAG analysis.[6][7]

  • Modifier solvents such as acetone, isopropanol, dichloromethane, or tetrahydrofuran are added to acetonitrile to optimize the separation.[7][13][14] The choice and proportion of the modifier can significantly impact the resolution of closely eluting isomers.[13][14]

  • Gradient elution , particularly non-linear or step-wise gradients, can significantly improve the separation of complex TAG mixtures.[15]

Q5: What is the role of column temperature in the separation of TAG isomers?

Column temperature is a critical parameter that affects retention times, selectivity, and overall resolution.

  • In RP-HPLC , increasing the temperature generally shortens retention times but can decrease selectivity.[8][15] Conversely, lower temperatures (e.g., 10-20°C) can sometimes enhance the separation of positional isomers.[1][16] For some isomer pairs, an optimal temperature must be determined experimentally.[17]

  • In silver-ion HPLC using hexane-based mobile phases, an unusual effect is observed where higher temperatures can lead to longer retention times for unsaturated triglycerides.[3][15]

Troubleshooting Guide

Problem 1: Poor Peak Resolution or Co-elution of Isomers

This is a common issue when analyzing structurally similar triglyceride isomers. The following troubleshooting steps can help improve separation.

Troubleshooting Workflow for Poor Resolution

start Poor Resolution/ Co-elution col_check Optimize Stationary Phase start->col_check mp_check Adjust Mobile Phase start->mp_check temp_check Control Temperature start->temp_check flow_check Optimize Flow Rate start->flow_check c18 Use High Carbon-Load C18 col_check->c18 Standard Approach c30 Consider C30 for Shape Selectivity col_check->c30 Complex Mixtures series Connect Columns in Series col_check->series Enhanced Resolution ag_hplc Use Silver-Ion HPLC for Unsaturation Isomers col_check->ag_hplc Specific Isomers modifier Vary Modifier (Acetone, IPA) mp_check->modifier gradient Optimize Gradient Profile mp_check->gradient lower_temp Lower Temperature (RP-HPLC) temp_check->lower_temp lower_flow Decrease Flow Rate flow_check->lower_flow end Improved Resolution c18->end c30->end series->end ag_hplc->end modifier->end gradient->end lower_temp->end lower_flow->end

Caption: A workflow for troubleshooting poor peak resolution of triglyceride isomers.

Problem 2: Peak Tailing or Broadening

Peak asymmetry can obscure the separation of closely eluting isomers and affect quantification.

Troubleshooting Guide for Peak Tailing and Broadening

start Peak Tailing/ Broadening solvent_check Check Injection Solvent start->solvent_check overload_check Check for Sample Overload start->overload_check column_health Assess Column Health start->column_health extra_col_vol Minimize Extra-Column Volume start->extra_col_vol solvent_match Inject in Mobile Phase or Modifier solvent_check->solvent_match no_hexane Avoid Hexane in RP-HPLC solvent_check->no_hexane reduce_conc Dilute Sample overload_check->reduce_conc reduce_vol Inject Smaller Volume overload_check->reduce_vol flush_col Flush with Strong Solvent column_health->flush_col replace_col Replace Column if Voided column_health->replace_col shorten_tubing Use Shorter/Narrower Tubing extra_col_vol->shorten_tubing end Symmetric Peaks solvent_match->end no_hexane->end reduce_conc->end reduce_vol->end flush_col->end replace_col->end shorten_tubing->end

Caption: A troubleshooting guide for addressing peak tailing and broadening.

Data Presentation: Comparison of Chromatographic Conditions

The following tables summarize typical starting conditions for the separation of triglyceride isomers.

Table 1: Comparison of RP-HPLC Columns for Triglyceride Isomer Separation

Column TypeStationary PhaseParticle Size (µm)Typical Dimensions (mm)Key Advantages
Standard ODS Octadecylsilane (C18)3 - 5250 x 4.6Widely applicable, good general performance.[6][8]
High Shape Selectivity C305150 x 4.6Enhanced resolution for structural isomers.[9][10]
Polymeric ODS Polymeric Octadecylsilane5250 x 4.6Improved recognition of positional isomers.[6]
Silver-Ion Silver-impregnated silica5250 x 4.6Excellent for separating based on unsaturation.[3][5]

Table 2: Mobile Phase and Temperature Optimization in RP-HPLC

ParameterCondition 1Condition 2Condition 3
Mobile Phase A AcetonitrileAcetonitrileAcetonitrile
Mobile Phase B IsopropanolAcetoneMethanol
Gradient Profile Linear gradientStep-wise gradientIsocratic
Flow Rate 0.8 - 1.0 mL/min[13][17]0.5 - 0.8 mL/min1.0 - 1.2 mL/min
Column Temperature 10°C[16][17]20°C[16]30°C[8][16]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Triglyceride Isomer Profiling

This protocol provides a starting point for developing a separation method for a complex mixture of triglyceride isomers.

  • Objective: To achieve a general profile and initial separation of triglyceride isomers in a sample.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump capable of gradient elution.

    • Column thermostat.

    • Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: Acclaim C30, 5 µm (4.6 x 150 mm).[9]

    • Mobile Phase:

      • A: Acetonitrile

      • B: Isopropanol

    • Gradient: Start with a linear gradient from 5% B to 95% B over 60 minutes.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 40°C.[9]

    • Injection Volume: 2-10 µL.

  • Sample Preparation: Dissolve the sample in isopropanol or another suitable solvent compatible with the mobile phase at a concentration of 1-5 mg/mL.[9] Note: Avoid using hexane as the injection solvent in RP-HPLC as it can cause peak distortion.[7][17]

Protocol 2: Silver-Ion HPLC for Separation of Isomers Based on Unsaturation

This protocol is designed for the separation of triglyceride isomers that differ in the number or position of double bonds.

  • Objective: To resolve triglyceride isomers with the same partition number but different degrees of unsaturation.

  • Instrumentation:

    • HPLC system with an isocratic or gradient pump.

    • Column thermostat.

    • ELSD or MS detector.

  • Chromatographic Conditions:

    • Column: Silver-ion column (e.g., ChromSpher 5 Lipids), 250 x 4.6 mm, 5 µm.[3]

    • Mobile Phase (Isocratic): 1.0% or 1.5% Acetonitrile in Hexane.[3]

    • Flow Rate: 1.0 - 1.5 mL/min.[12]

    • Column Temperature: Optimize between 10°C and 40°C. Note that retention may increase with temperature.[3]

    • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (hexane/acetonitrile mixture).

References

Minimizing ion suppression effects for triglycerides in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing ion suppression effects during triglyceride analysis by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for triglyceride analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of target analytes, such as triglycerides (TGs), is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2] This leads to a decreased signal intensity for the triglycerides, which can negatively impact the accuracy, precision, and sensitivity of quantification.[3] In complex biological samples, highly abundant species like phospholipids are a major cause of ion suppression for TGs.[4]

Q2: What are the most common causes of ion suppression in triglyceride analysis?

A2: The primary causes of ion suppression in TG analysis include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix, particularly phospholipids, compete with TGs for ionization.[5]

  • High Analyte Concentration: High concentrations of TGs or other lipids can lead to self-suppression.[6][7]

  • Mobile Phase Composition: The choice of mobile phase solvents and additives can significantly influence ionization efficiency.[8]

  • Ion Source Parameters: Suboptimal ESI source settings, such as capillary voltage and gas flow rates, can contribute to poor ionization and signal suppression.[8][9]

Q3: How can I detect the presence of ion suppression in my triglyceride analysis?

A3: A common method to identify ion suppression is the post-column infusion experiment.[10] This involves infusing a standard solution of your triglyceride of interest at a constant rate into the MS while injecting a blank matrix sample onto the LC column. A dip in the baseline signal of the infused standard at the retention time of interfering compounds indicates a region of ion suppression.

Q4: What is the role of an internal standard in mitigating ion suppression?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration before sample preparation.[6][11] A stable isotope-labeled (SIL) internal standard is ideal as it co-elutes with the analyte and experiences the same degree of ion suppression.[11] By calculating the ratio of the analyte signal to the IS signal, variations in signal intensity due to ion suppression can be compensated for, leading to more accurate quantification.[6][11]

Troubleshooting Guides

Issue 1: Low or No Triglyceride Signal
Possible Cause Troubleshooting Step
Ion Suppression Perform a post-column infusion experiment to identify suppression zones. Optimize chromatographic separation to move the TG peak away from these zones.[10] Implement a more rigorous sample preparation method to remove interfering matrix components.[2]
Incorrect ESI Parameters Optimize capillary voltage, nebulizing gas flow, and drying gas temperature. Start with typical values and adjust systematically to maximize the TG signal.[8][9]
Sample Concentration Too Low Concentrate the sample extract. Ensure the final concentration is within the linear dynamic range of the instrument.[12]
Instrument Contamination Clean the ion source components. Perform a system flush to remove any contaminants that may be suppressing the signal.[12]
Issue 2: Poor Reproducibility of Triglyceride Quantification
Possible Cause Troubleshooting Step
Inconsistent Ion Suppression Use a stable isotope-labeled internal standard for every sample to normalize for variations in matrix effects.[6][11]
Sample Preparation Variability Standardize the sample preparation protocol. Ensure consistent volumes, incubation times, and extraction procedures for all samples.[13]
LC Gradient Fluctuation Ensure the LC system is delivering a stable and reproducible gradient. Check for leaks and ensure proper solvent mixing.
Detector Saturation Dilute the sample to ensure the triglyceride concentration is within the linear range of the detector. High concentrations can lead to non-linear responses and poor reproducibility.[12]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
Sample Preparation MethodPrinciplePhospholipid Removal EfficiencyImpact on Triglyceride SignalReference
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent.Low; phospholipids remain in the supernatant.High potential for ion suppression.[5][5]
Liquid-Liquid Extraction (LLE) Partitioning of lipids between two immiscible liquid phases.Moderate to High; depends on the solvent system.Significant reduction in ion suppression.
Solid-Phase Extraction (SPE) Separation based on affinity for a solid stationary phase.High; specific sorbents can target phospholipids.Effective removal of interferences, leading to enhanced signal.[2][14]
HybridSPE®-Phospholipid Zirconia-coated silica specifically binds and removes phospholipids.Very High.Dramatically reduces phospholipid-based ion suppression.[7][7]
Table 2: Typical ESI-MS Parameters for Triglyceride Analysis
ParameterPositive Ion Mode SettingRationaleReference
Ionization Mode Positive ESITriglycerides readily form adducts with ammonium or alkali metals.[15]
Capillary Voltage 3.0 - 4.5 kVOptimizes the formation of a stable electrospray.[9][16][9][16]
Source Temperature 150 °CAids in desolvation of the ESI droplets.[16][16]
Desolvation Gas Flow 600 - 800 L/hrFacilitates solvent evaporation and ion release.[16][16]
Nebulizing Gas Pressure 30 - 50 psiAssists in the formation of fine droplets.[9]
Mobile Phase Additive 10 mM Ammonium FormatePromotes the formation of [M+NH4]+ adducts for stable and sensitive detection.[16][16]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Phospholipid Removal

This protocol describes a cost-effective LLE method to remove phospholipids from biological samples prior to triglyceride analysis.[4]

Materials:

  • Methanol

  • Hexane

  • Water (LC-MS grade)

  • Sample (e.g., plasma, tissue homogenate)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To your sample, add methanol and vortex thoroughly.

  • Add hexane and vortex again.

  • Add water and vortex for a final time.

  • Centrifuge the mixture to separate the phases.

  • The upper hexane layer contains the triglycerides and other neutral lipids, while the lower aqueous-methanol layer contains the phospholipids.

  • Carefully collect the upper hexane layer for analysis.

  • Dry the hexane extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS injection.

Protocol 2: LC-ESI-MS/MS Analysis of Triglycerides

This protocol provides a general workflow for the analysis of triglycerides using a C18 reversed-phase column.[16]

Sample Preparation:

  • Extract lipids from the sample using an appropriate method (e.g., Protocol 1).

  • Add a suitable internal standard mixture (e.g., deuterated triglyceride standards) before extraction for quantification.[16]

  • Dry the lipid extract and reconstitute in a solvent mixture like methanol/chloroform (1:1, v/v).[16]

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[16]

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.[16]

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.[16]

  • Gradient: A linear gradient from 30% B to 100% B over 20 minutes.[16]

  • Flow Rate: 0.2 mL/min.[16]

  • Injection Volume: 5 µL.[16]

Mass Spectrometry (MS):

  • Ionization Mode: Positive ESI.[16]

  • Capillary Voltage: 3.0 kV.[16]

  • Source Temperature: 150 °C.[16]

  • Desolvation Gas Flow: 600 L/hr.[16]

  • Collision Gas: Argon.[16]

  • Acquisition Mode: Full scan or Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualizations

Troubleshooting_Ion_Suppression start Low Triglyceride Signal or Poor Reproducibility check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Detected? check_suppression->suppression_present optimize_chromatography Optimize Chromatographic Separation (e.g., gradient, column chemistry) suppression_present->optimize_chromatography Yes no_suppression Check Other Factors suppression_present->no_suppression No improve_sample_prep Implement More Rigorous Sample Preparation (e.g., LLE, SPE) optimize_chromatography->improve_sample_prep use_sil_is Use Stable Isotope-Labeled Internal Standard improve_sample_prep->use_sil_is resolved Issue Resolved use_sil_is->resolved optimize_ms Optimize MS Parameters (e.g., voltages, gas flows) no_suppression->optimize_ms Yes no_suppression->resolved No, consult instrument specialist check_concentration Verify Sample Concentration (Dilute or Concentrate) optimize_ms->check_concentration instrument_maintenance Perform Instrument Maintenance (e.g., source cleaning) check_concentration->instrument_maintenance instrument_maintenance->resolved

Caption: Troubleshooting workflow for addressing ion suppression in triglyceride analysis.

Phospholipid_Interference cluster_sample Biological Sample cluster_esi ESI Source cluster_ms Mass Spectrometer TG Triglycerides (TGs) (Low Abundance) Ionization Ionization Process TG->Ionization PL Phospholipids (PLs) (High Abundance) PL->Ionization Suppresses Detector Detector Signal Ionization->Detector Reduced TG Signal

Caption: Diagram illustrating phospholipid interference causing ion suppression of triglycerides.

References

Stability of 1,2-Dioleoyl-3-myristoyl-rac-glycerol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1,2-Dioleoyl-3-myristoyl-rac-glycerol in common organic solvents for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a mixed-acid triglyceride. It consists of a glycerol backbone with two oleic acid molecules esterified at the sn-1 and sn-2 positions, and one myristic acid molecule at the sn-3 position.

Q2: How should I store the neat compound?

A2: The neat compound of this compound is typically stable for at least four years when stored at -20°C.[1]

Q3: What are the main degradation pathways for this triglyceride in organic solvents?

A3: The primary degradation pathways for triglycerides like this compound in organic solvents are hydrolysis and transesterification.

  • Hydrolysis: In the presence of water, the ester bonds can be cleaved, leading to the formation of free fatty acids (oleic and myristic acid), diglycerides, monoglycerides, and glycerol. This reaction can be catalyzed by acids or bases.

  • Transesterification: In alcohol-based solvents such as methanol or ethanol, the fatty acid chains can be transferred from the glycerol backbone to the solvent molecule, forming fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs) and other glyceride species.[2][3] This process is also often catalyzed by acids or bases.

Q4: Which organic solvents are recommended for dissolving this compound?

A4: The choice of solvent depends on the experimental requirements. Based on data for similar triglycerides, chloroform, and dimethylformamide (DMF) are effective solvents. Ethanol also serves as a suitable solvent. The solubility in these solvents can vary, and it is advisable to perform preliminary solubility tests for your specific concentration needs. For some triglycerides, solubility in chloroform can be as high as 10-30 mg/mL.[1][4]

Troubleshooting Guide

Issue 1: The compound has precipitated out of solution.

  • Possible Cause: The concentration of the triglyceride may have exceeded its solubility limit in the chosen solvent at the storage temperature. Solubility of lipids can decrease significantly at lower temperatures.

  • Solution:

    • Gently warm the solution while vortexing to redissolve the compound.

    • If precipitation persists, consider diluting the solution to a lower concentration.

    • For long-term storage, it is often best to store lipids at -20°C or -80°C as aliquots of a stock solution in a solvent with high solubility, like chloroform, and then evaporate the solvent and reconstitute in the desired experimental solvent just before use.

Issue 2: Inconsistent results are observed in bioassays.

  • Possible Cause: The triglyceride may be degrading in the solvent used for the experiment, leading to a decrease in the concentration of the active compound and the presence of degradation products that could interfere with the assay.

  • Solution:

    • Prepare fresh solutions immediately before each experiment.

    • If the experimental timeline is long, it is crucial to conduct a stability study under the same conditions (solvent, temperature, time) to understand the degradation profile of the compound.

    • Analyze the stock solution for the presence of degradation products using an appropriate analytical method like HPLC or TLC.

Issue 3: Unexpected peaks appear in the chromatogram during analysis.

  • Possible Cause: These new peaks are likely degradation products such as free fatty acids, diglycerides, or transesterification products (if using an alcohol-based solvent).

  • Solution:

    • Characterize the degradation products using mass spectrometry (MS) to confirm their identity.

    • To minimize degradation, handle solutions at low temperatures, protect them from light, and use high-purity solvents with low water content.

    • Purge the solvent with an inert gas like nitrogen or argon before preparing the solution to minimize oxidation, especially given the presence of unsaturated oleic acid moieties.

Quantitative Data Summary

SolventTriglyceride ExampleSolubility
Chloroform1,2-Dilauroyl-3-myristoyl-rac-glycerol10 mg/mL[1][4]
Chloroform1,2-Dimyristoyl-3-lauroyl-rac-glycerol30 mg/mL
Ethanol1-Myristoyl-3-oleoyl-rac-glycerol30 mg/mL
Dimethylformamide (DMF)1-Myristoyl-3-oleoyl-rac-glycerol20 mg/mL
Dimethyl Sulfoxide (DMSO)1-Myristoyl-3-oleoyl-rac-glycerol7 mg/mL

Experimental Protocols

Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to determine the stability of this compound in a chosen organic solvent.

1. Materials:

  • This compound

  • High-purity organic solvents (e.g., chloroform, methanol, ethanol, DMSO, ethyl acetate)

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile and isopropanol (gradient elution is often necessary for lipid analysis)

  • Class A volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of Stock and Stability Samples:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent to be tested.

  • Dispense aliquots of this solution into several autosampler vials.

  • Store the vials under the desired stability conditions (e.g., room temperature, 4°C, -20°C).

  • Prepare a control sample (Time 0) by immediately diluting a portion of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.

3. HPLC Method:

  • Column: C18 reversed-phase column

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • Gradient: A typical gradient could be starting with a high percentage of A and gradually increasing the percentage of B to elute the highly nonpolar triglyceride. An example gradient is 90% A to 50% A over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: ELSD or UV at a low wavelength (e.g., 205-210 nm)

  • Injection Volume: 10-20 µL

4. Stability Study Procedure:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

  • Allow the vial to come to room temperature if it was stored under refrigerated or frozen conditions.

  • Dilute the sample with the mobile phase to the same concentration as the Time 0 sample.

  • Inject the sample onto the HPLC system.

  • Record the peak area of the this compound peak.

  • Monitor for the appearance of any new peaks, which would indicate degradation products.

5. Data Analysis:

  • Calculate the percentage of the initial concentration remaining at each time point using the following formula:

    % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Plot the % remaining against time for each storage condition to visualize the degradation profile.

  • A significant decrease in the main peak area and the appearance of new peaks indicate instability under the tested conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis at Time Points (T=0, T=x, ...) cluster_data Data Processing A Prepare Stock Solution (1 mg/mL in test solvent) B Aliquot into Vials A->B C1 Room Temperature B->C1 C2 4°C B->C2 C3 -20°C B->C3 D Retrieve and Equilibrate Sample C1->D C2->D C3->D E Dilute to Working Concentration D->E F HPLC Analysis E->F G Measure Peak Area F->G H Calculate % Remaining vs. T=0 G->H I Plot Degradation Profile H->I

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (+ H2O) cluster_transesterification Transesterification (+ ROH) TAG This compound DAG Diglycerides TAG->DAG MAG Monoglycerides TAG->MAG FFA Free Fatty Acids (Oleic, Myristic) TAG->FFA GLY Glycerol TAG->GLY FAE Fatty Acid Esters (FAMEs/FAEEs) TAG->FAE DGM Other Glycerides TAG->DGM

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Analysis of Triglycerides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid in-source fragmentation of triglycerides during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a problem for triglyceride analysis?

In-source fragmentation is an undesired process where molecules, such as triglycerides, fragment within the ion source of the mass spectrometer before they are mass analyzed.[1][2] This occurs due to collisions between the analyte ions and neutral gas molecules in the intermediate pressure region between the atmospheric pressure ion source and the high vacuum of the mass analyzer.[1] For triglycerides, ISF typically results in the neutral loss of a fatty acid, producing a diglyceride-like fragment.[3] This phenomenon can lead to several analytical problems, including:

  • Misidentification: The fragment ions can be mistaken for other endogenous molecules, leading to false positives.[1][2]

  • Inaccurate Quantification: The intensity of the intact triglyceride precursor ion is reduced, leading to an underestimation of its concentration, while the fragment ion intensity is artificially inflated.[4]

  • Increased Spectral Complexity: The presence of fragment ions complicates the mass spectrum, making data interpretation more challenging.[2]

Q2: What are the main factors that influence in-source fragmentation of triglycerides?

Several factors related to both the instrument and the analyte can influence the extent of ISF:

  • Ion Source Design: Different mass spectrometer models have varying ion source geometries and ion transfer optics, which can affect the degree of fragmentation.[1]

  • Analyte Lability: Triglycerides, like many lipids, are relatively labile molecules and are susceptible to fragmentation.[5]

  • Instrument Settings: Key parameters that can be adjusted to control ISF include:

    • Source Temperature (Ion Transfer Tube Temperature): Higher temperatures can increase the internal energy of the ions, promoting fragmentation.[4][6]

    • Voltages (e.g., Cone Voltage, Fragmentor Voltage, Declustering Potential): Higher voltages in the ion source and ion transfer regions increase the kinetic energy of the ions, leading to more energetic collisions and greater fragmentation.[3][6]

    • Gas Flow Rates (e.g., Nebulizer, Sheath, Aux): These can influence the desolvation process and the pressure in the intermediate region of the source.[7]

Q3: How can I detect if in-source fragmentation is occurring in my triglyceride analysis?

There are several indicators of ISF:

  • Appearance of Diglyceride-like Fragments: The most common in-source fragment for a triglyceride ([M+NH₄]⁺) is the ion corresponding to the neutral loss of one of the fatty acid chains plus ammonia.[3][8]

  • Chromatographic Co-elution: The suspected fragment ion will chromatographically co-elute with the intact triglyceride precursor ion.[2]

  • Intensity Ratio Changes: Systematically varying source parameters like temperature or cone voltage and observing a corresponding change in the intensity ratio of the precursor ion to the fragment ion can confirm ISF.

Troubleshooting Guide: Minimizing In-source Fragmentation of Triglycerides

This guide provides a step-by-step approach to troubleshoot and minimize in-source fragmentation during the MS analysis of triglycerides.

Problem: Suspected In-Source Fragmentation of Triglycerides (e.g., high abundance of diglyceride-like fragments).

Step 1: Confirm In-Source Fragmentation

  • Action: Analyze a pure triglyceride standard.

  • Expected Outcome: Observe the precursor ion (e.g., [M+NH₄]⁺) and any potential fragment ions (e.g., [M+H-RCOOH]⁺).

  • Verification: The fragment ions should have a chromatographic peak shape that is identical to and co-elutes perfectly with the precursor ion.

Step 2: Optimize Ion Source Parameters

The goal is to find a balance between efficient ionization and minimal fragmentation. This process is often iterative.

  • Action 1: Reduce Source Temperature.

    • Rationale: Lowering the temperature of the ion transfer tube reduces the internal energy of the ions, making them less prone to fragmentation.[4][6]

    • Procedure: Decrease the source/ion transfer tube temperature in increments of 25-50°C and monitor the intensity of the precursor and fragment ions.

  • Action 2: Lower Source Voltages.

    • Rationale: Reducing the cone voltage, fragmentor voltage, or declustering potential decreases the acceleration of ions in the source, leading to less energetic collisions.[6]

    • Procedure: Decrease the relevant voltage parameter in small increments (e.g., 5-10 V) and observe the effect on the precursor-to-fragment ion ratio.

  • Action 3: Adjust Gas Flow Rates.

    • Rationale: Optimizing nebulizer, sheath, and auxiliary gas flow rates can improve desolvation efficiency at lower temperatures and voltages.

    • Procedure: Systematically adjust gas flow rates to find the optimal conditions for your specific instrument and method.

Step 3: Evaluate Adduct Formation

  • Action: Experiment with different mobile phase additives to promote the formation of more stable adducts.

    • Rationale: The type of adduct ion can influence its stability. For triglycerides, ammonium adducts ([M+NH₄]⁺) are commonly used and are generally quite stable.[8][9] In some cases, sodium ([M+Na]⁺) or lithium ([M+Li]⁺) adducts may offer different fragmentation characteristics.[10]

    • Procedure: Add ammonium formate or acetate (for ammonium adducts) or low concentrations of sodium or lithium salts to the mobile phase.

Step 4: Consider the Ionization Technique

  • Action: If available, compare Electrospray Ionization (ESI) with Atmospheric Pressure Chemical Ionization (APCI).

    • Rationale: APCI is a more energetic ionization technique than ESI and can sometimes lead to more predictable and characteristic fragmentation, which might be useful for structural confirmation. However, for minimizing fragmentation to observe the intact molecule, ESI is generally preferred.[11] Some studies have shown that APCI can result in minimal fragmentation for certain triglycerides.[12]

Quantitative Data on In-Source Fragmentation

The following table summarizes the percentage of in-source fragmentation of a triglyceride standard on different Orbitrap mass spectrometers at various ion transfer temperature (ITT) and funnel RF level settings. This data is adapted from Criscuolo et al., J. Am. Soc. Mass Spectrom. (2019).[1]

Mass SpectrometerIon Transfer Temperature (°C)Funnel RF Level (%)% In-Source Fragmentation of Triglyceride
Orbitrap Fusion Lumos 20020~10%
25020~12%
30020~15%
25030~25%
25040~45%
Q Exactive HF-X 20020~5%
25020~8%
30020~10%
25030~15%
25040~25%
Q Exactive HF 20040<5%
25040<5%
30040~8%
35040~12%

Note: The percentage of in-source fragmentation was estimated from graphical data presented in the source publication.

Experimental Protocols

Protocol 1: Sample Preparation for Triglyceride Analysis from Plasma

This protocol is a general guideline for the extraction of triglycerides from plasma samples.

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Protein Precipitation and Lipid Extraction:

    • To 20 µL of plasma, add 180 µL of a cold (-20°C) 2:1 (v/v) methanol:dichloromethane solution containing an appropriate internal standard (e.g., a deuterated or odd-chain triglyceride).

    • Vortex the mixture vigorously for 1 minute.

    • Add 60 µL of water and vortex for another 30 seconds to induce phase separation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Lipid Layer: Carefully collect the lower organic layer (dichloromethane) containing the lipids into a new vial.

  • Dry and Reconstitute: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method for Intact Triglyceride Analysis with Minimized In-Source Fragmentation

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of triglycerides. Instrument parameters should be optimized for your specific mass spectrometer.

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm is suitable (e.g., 2.1 x 100 mm).

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 99% B

      • 15-20 min: Hold at 99% B

      • 20.1-25 min: Return to 30% B and equilibrate

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Key Parameters to Minimize In-Source Fragmentation:

      • Capillary/Spray Voltage: 3.0 - 3.5 kV

      • Source Temperature: 250 - 300°C (start lower and increase if needed for sensitivity)

      • Cone/Fragmentor/Declustering Potential: 30 - 50 V (start at the lower end and increase cautiously)

      • Sheath Gas Flow: 30-40 (arbitrary units)

      • Auxiliary Gas Flow: 5-10 (arbitrary units)

    • Acquisition Mode:

      • Full Scan (for profiling): m/z 300-1200

      • Multiple Reaction Monitoring (MRM) (for targeted quantification): Monitor the transition from the ammonium adduct of the triglyceride precursor ion to the diglyceride-like fragment ion resulting from the neutral loss of a specific fatty acid.[8]

Visualizations

InSourceFragmentation cluster_source Ion Source (Atmospheric Pressure) cluster_intermediate Intermediate Pressure Region cluster_analyzer Mass Analyzer (High Vacuum) Triglyceride_Molecule Triglyceride (Neutral) Ionization Ionization (e.g., ESI) Triglyceride_Molecule->Ionization Triglyceride_Ion [Triglyceride+Adduct]⁺ (Intact Ion) Ionization->Triglyceride_Ion Collision Collision with Neutral Gas Triglyceride_Ion->Collision High Energy Intact_Ion_Detected Intact Ion Detected Triglyceride_Ion->Intact_Ion_Detected Low Energy Fragment_Ion_Detected Fragment Ion (Diglyceride-like) Detected Collision->Fragment_Ion_Detected TroubleshootingWorkflow Start High In-Source Fragmentation Observed Confirm_ISF Confirm with Standard? Start->Confirm_ISF Optimize_Temp Reduce Source Temperature Confirm_ISF->Optimize_Temp Yes End_Further_Opt Further Optimization/ Consult Specialist Confirm_ISF->End_Further_Opt No (Other Issue) Optimize_Voltage Lower Cone/ Fragmentor Voltage Optimize_Temp->Optimize_Voltage Check_Adduct Evaluate Adduct Stability Optimize_Voltage->Check_Adduct Review_Results Fragmentation Reduced? Check_Adduct->Review_Results Review_Results->Optimize_Temp No End_Success Analysis Optimized Review_Results->End_Success Yes

References

Technical Support Center: Overcoming Co-elution of 1,2- and 1,3-Triglyceride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1,2- and 1,3-triglyceride (TAG) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers to frequently asked questions and practical troubleshooting guidance for resolving the co-elution of these challenging isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1,2- and 1,3-triglyceride isomers so challenging?

The separation of 1,2- and 1,3-triglyceride isomers, also known as regioisomers, is exceptionally difficult due to their nearly identical physicochemical properties.[1] These isomers have the same fatty acid composition and, consequently, the same molecular weight and equivalent carbon number (ECN).[1] The only difference lies in the positional arrangement of the fatty acids on the glycerol backbone, a subtle structural variation that requires highly selective chromatographic systems to resolve.[1]

Q2: What are the primary chromatographic techniques for separating 1,2- and 1,3-triglyceride isomers?

The most effective techniques for separating these isomers are:

  • Supercritical Fluid Chromatography (SFC) / Ultra-Performance Convergence Chromatography (UPC²): SFC and its modern iteration, UPC², have proven to be powerful tools for the separation of triglyceride isomers.[2][3] These techniques use supercritical or subcritical carbon dioxide as the primary mobile phase, which offers unique selectivity for non-polar compounds like triglycerides.[4] SFC can often provide faster analysis times and better resolution compared to traditional HPLC methods.[5]

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC (RP-HPLC): While challenging, RP-HPLC can be optimized to separate triglyceride regioisomers.[6] Success often depends on the specific fatty acid composition of the isomers, with a higher degree of unsaturation generally leading to better resolution.[6]

    • Silver Ion HPLC (Ag+-HPLC): This technique offers excellent selectivity based on the number, position, and geometry of double bonds in the fatty acid chains.[1][7] The separation mechanism involves the interaction of the π-electrons of the double bonds with silver ions on the stationary phase.[1][7]

Q3: Can Mass Spectrometry alone differentiate between 1,2- and 1,3-isomers?

While standard mass spectrometry (MS) cannot distinguish between these isomers due to their identical mass, certain advanced MS techniques can provide structural information. Tandem mass spectrometry (MS/MS) methods, such as those involving collision-induced dissociation (CID), can generate fragment ions that are indicative of the fatty acid positions on the glycerol backbone.[8][9] Techniques like Electron Impact Excitation of Ions from Organics (EIEIO) have also shown promise in assigning acyl group positions.[10] However, for unambiguous identification and quantification, chromatographic separation prior to MS detection is often necessary.[9]

Troubleshooting Guide

Issue: Poor resolution or complete co-elution of 1,2- and 1,3-triglyceride isomers.

This is the most common challenge in triglyceride isomer analysis. The following steps can help you troubleshoot and improve your separation.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Co-elution Observed check_method Is the current method optimized for isomer separation? start->check_method sfc_upc2 Consider SFC/UPC² check_method->sfc_upc2 No hplc_optimization Optimize HPLC Method check_method->hplc_optimization Yes sfc_upc2->hplc_optimization column_select Select Appropriate Column (e.g., Chiral, Polymeric ODS) hplc_optimization->column_select mobile_phase Optimize Mobile Phase (Modifier, Gradient) column_select->mobile_phase temperature Adjust Column Temperature mobile_phase->temperature flow_rate Optimize Flow Rate temperature->flow_rate resolved Resolution Achieved flow_rate->resolved resolved->hplc_optimization No, re-optimize end End resolved->end Yes Method_Development_Logic start Define Separation Goal (Regioisomers, Enantiomers) select_technique Select Technique (SFC/UPC² vs. HPLC) start->select_technique column_screening Column Screening (Chiral, C18, C30, etc.) select_technique->column_screening modifier_screening Modifier/Mobile Phase Screening column_screening->modifier_screening gradient_optimization Gradient Optimization modifier_screening->gradient_optimization temp_flow_optimization Temperature & Flow Rate Optimization gradient_optimization->temp_flow_optimization validation Method Validation (Robustness, Reproducibility) temp_flow_optimization->validation

References

Validation & Comparative

Comparative analysis of triglyceride standards for lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Triglyceride Standards for Lipidomics

In the rapidly advancing field of lipidomics, the accurate quantification of lipid species is paramount for deriving meaningful biological insights, discovering biomarkers, and developing new therapeutics. Triglycerides (TGs), as key energy storage molecules, are of significant interest. The inherent variability in sample preparation and instrumental analysis necessitates the use of high-quality internal standards to ensure data accuracy and reproducibility. This guide provides a comparative analysis of commercially available triglyceride standards, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate standards for their analytical needs.

Principles of Internal Standardization in Lipidomics

Internal standards (IS) are essential for reliable quantification in mass spectrometry-based lipidomics.[1] An ideal IS is a compound that is structurally similar to the analyte of interest but can be distinguished by the mass spectrometer, typically due to isotopic labeling or a unique chemical feature not found in endogenous lipids, such as odd-chain fatty acids.[2] The IS is added at a known concentration to the sample before lipid extraction, co-recovering and co-analyzing with the endogenous TGs. By normalizing the signal of the endogenous lipid to that of the IS, variations arising from extraction efficiency, matrix effects, and instrument response can be effectively corrected.[1][2]

Comparative Analysis of Triglyceride Standard Types

The two primary categories of internal standards used for triglyceride quantification are stable isotope-labeled TGs and odd-chain fatty acid-containing TGs. Each type offers distinct advantages and disadvantages.

Table 1: Performance Comparison of Triglyceride Internal Standard Types

FeatureStable Isotope-Labeled Standards (e.g., Deuterated, ¹³C-Labeled)Odd-Chain Fatty Acid Standards
Principle Analytes with some atoms replaced by a stable isotope (e.g., ²H, ¹³C).Triglycerides containing fatty acids with an odd number of carbon atoms, which are not naturally abundant in most biological systems.[2]
Advantages - Co-elute closely with the endogenous analyte in liquid chromatography (LC), providing the most accurate correction for matrix effects.[1]- High chemical and physical similarity to the analyte.- Generally more cost-effective than stable isotope-labeled standards.- Can be used when a corresponding labeled standard is not commercially available.
Disadvantages - Can be cost-prohibitive.- Potential for isotopic scrambling or exchange.[1]- May exhibit a slight retention time shift in LC compared to the native analyte.[1]- Chromatographic behavior and ionization efficiency may differ more significantly from even-chain endogenous TGs.- Some odd-chain fatty acids can be present endogenously at low levels in certain samples, which could interfere with quantification.[3]
Quantitative Performance Considered the "gold standard" for quantification due to their high accuracy and precision. A study comparing deuterated and ¹³C-labeled essential fatty acids showed minimal isotope effect when data was corrected for endogenous pools and matrix effects.[1]Can provide robust quantification, but it is crucial to validate their performance for the specific lipid species and matrix being analyzed.
Commercially Available Triglyceride Standards

Several vendors offer a range of triglyceride standards and standard mixtures. Below is a comparison of some popular products.

Table 2: Comparison of Selected Commercial Triglyceride Standards

Product NameVendorTypeCompositionKey Features
UltimateSPLASH™ ONE Internal Standard Avanti Polar LipidsStable Isotope-Labeled (Deuterated)A comprehensive mixture of 69 unique, deuterium-labeled lipids across 15 classes, including several deuterated triglycerides (e.g., 14:0-13:0-14:0 TG-d5).[4][5]Designed to appear in spectral gaps between naturally occurring lipids.[6] Meticulously characterized and quantitated for accurate quantification in multiple lipidomics workflows.[4]
TG Internal Standard Mixture - UltimateSPLASH™ Avanti Polar LipidsStable Isotope-Labeled (Deuterated)A mixture of deuterated triglyceride internal standards.[7][8]Specifically tailored for the quantification of triglycerides in lipidomic analyses.
Lipid standards: triglyceride mixtures (17811-1AMP) Sigma-AldrichOdd-Chain and Even-ChainA certified reference material (CRM) containing a mixture of triglycerides including Glyceryl tridecanoate, Glyceryl tridodecanoate, Glyceryl trimyristate, Glyceryl trioctanoate, and Tripalmitin.Produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring high accuracy and traceability.[9]
Lipid Standard, Mono-, Di-, & Triglyceride Mix (1787-1AMP) Sigma-AldrichOdd-Chain and Even-ChainA certified reference material (CRM) containing a mixture of mono-, di-, and triglycerides.Suitable for method development and as a quality control standard in various analytical applications, including food and beverage testing.

Experimental Protocols

Accurate and reproducible quantification of triglycerides requires meticulously executed experimental protocols. Below is a representative workflow for the analysis of triglycerides in human plasma using LC-MS/MS with an internal standard.

Sample Preparation and Lipid Extraction
  • Internal Standard Spiking : To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., a deuterated triglyceride standard mixture in methanol at a concentration that yields a signal comparable to the endogenous analytes).

  • Protein Precipitation and Lipid Extraction : Add 1 mL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol to the plasma sample. Vortex vigorously for 1 minute.

  • Phase Separation : Add 250 µL of water to induce phase separation. Vortex for 30 seconds and then centrifuge at 14,000 x g for 5 minutes.

  • Collection of Organic Layer : Carefully collect the upper organic layer containing the lipids and transfer it to a new tube.

  • Drying and Reconstitution : Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) mixture of isopropanol and acetonitrile for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System : A UHPLC system capable of binary gradient elution.

  • Column : A C18 reversed-phase column with a particle size of 1.7 µm and dimensions of 2.1 x 100 mm is suitable for separating triglyceride species.

  • Mobile Phase A : 60:40 (v/v) acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B : 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution : A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then re-equilibrating at 30% B for 5 minutes.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 55 °C.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Ionization Source Parameters :

    • Capillary Voltage : 3.0 kV

    • Source Temperature : 150 °C

    • Desolvation Temperature : 400 °C

    • Cone Gas Flow : 50 L/hr

    • Desolvation Gas Flow : 800 L/hr

  • Data Acquisition : Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ions are the ammoniated adducts of the triglycerides ([M+NH₄]⁺), and the product ions correspond to the neutral loss of one of the fatty acyl chains.[10] MRM transitions for each target triglyceride and the internal standard must be optimized.

Data Analysis and Quantification
  • Peak Integration : Integrate the peak areas of the MRM transitions for each endogenous triglyceride and the internal standard.

  • Response Ratio Calculation : Calculate the response ratio for each analyte by dividing the peak area of the analyte by the peak area of the internal standard.

  • Calibration Curve : Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of a representative triglyceride and a fixed concentration of the internal standard.

  • Quantification : Determine the concentration of each triglyceride species in the samples by interpolating their response ratios on the calibration curve.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Triglyceride Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of triglycerides in a biological sample using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard (IS) sample->spike extract Lipid Extraction (e.g., MTBE) spike->extract dry Dry Down & Reconstitute extract->dry lcms LC-MS/MS Analysis (MRM Mode) dry->lcms integrate Peak Integration lcms->integrate ratio Calculate Analyte/IS Response Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify result Final Concentrations quantify->result G start Start: Select TG Standard q1 Need for Highest Accuracy (e.g., Clinical Biomarker Validation)? start->q1 a1_yes Stable Isotope-Labeled Standard (e.g., Deuterated) q1->a1_yes Yes q2 Is a Labeled Standard Available/Affordable? q1->q2 No validate Validate Standard Performance (Linearity, Recovery, Matrix Effects) a1_yes->validate a2_yes Use Labeled Standard q2->a2_yes Yes a2_no Consider Odd-Chain Standard q2->a2_no No a2_yes->a1_yes q3 Is the Odd-Chain TG Absent from the Sample? a2_no->q3 a3_yes Use Odd-Chain Standard q3->a3_yes Yes a3_no Re-evaluate or Develop New Method q3->a3_no No a3_yes->validate a3_no->validate

References

A Comparative Guide to the Purity Validation of 1,2-Dioleoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lipid-based research and pharmaceutical development, the purity of triglycerides is paramount. This guide provides an objective comparison of analytical methodologies for validating the purity of 1,2-Dioleoyl-3-myristoyl-rac-glycerol, a mixed-acid triglyceride of significant interest. We present supporting experimental data, detailed protocols for key analytical techniques, and a comparative look at alternative triglycerides.

Data Presentation: Purity Comparison of Triglycerides

The purity of this compound and its alternatives is typically assessed using a combination of chromatographic and spectroscopic techniques. Below is a summary of typical purity specifications and common impurities found in commercially available triglycerides.

Table 1: Comparison of Purity Specifications for Selected Triglycerides

TriglycerideTypical Purity SpecificationCommon ImpuritiesPrimary Analytical Techniques for Purity Assessment
This compound ≥98%1,3-isomer, other positional isomers, di- and monoglycerides, free fatty acids.HPLC-ELSD, GC-FID, ¹H NMR
1,2-Dipalmitoyl-3-oleoyl-rac-glycerol≥95%[1]Positional isomers, other triglycerides with different fatty acid compositions.HPLC, GC
1,2-Distearoyl-3-oleoyl-rac-glycerol≥98%Other triglycerides, di- and monoglycerides.HPLC, GC
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol≥98%[2]Other saturated triglycerides, positional isomers.HPLC, GC-FID
1,2-Didocosanoyl-3-myristoyl-rac-glycerolNot specifiedPositional isomers, related triglycerides.HPLC, GC-MS
1,2-Dioleoyl-3-palmitoyl-rac-glycerol≥99% (TLC)Minor isomeric and other lipid impurities.TLC, HPLC

Table 2: Performance Comparison of Key Analytical Techniques for Triglyceride Purity Validation

ParameterHigh-Performance Liquid Chromatography (HPLC) with ELSD[3][4][5][6]Gas Chromatography (GC) with FID[7][8][9][10]Nuclear Magnetic Resonance (NMR) Spectroscopy[11][12][13][14]
Principle Separation of intact triglycerides based on their polarity and partition between a stationary and mobile phase. The Evaporative Light Scattering Detector (ELSD) provides a universal detection method for non-volatile analytes.Separation of volatile or derivatized (as Fatty Acid Methyl Esters - FAMEs) triglycerides based on their boiling points and interaction with a stationary phase. The Flame Ionization Detector (FID) offers high sensitivity for organic compounds.Provides structural information and quantification based on the magnetic properties of atomic nuclei. ¹H NMR is particularly useful for determining the ratio of different fatty acids and identifying functional groups.
Sample Preparation Dissolution in an appropriate organic solvent (e.g., chloroform, hexane/isopropanol).For intact analysis, dissolution in a suitable solvent. For FAME analysis, requires a transesterification step to convert triglycerides to their corresponding methyl esters.Dissolution in a deuterated solvent (e.g., CDCl₃).
Resolution Excellent for separating positional isomers and triglycerides with different fatty acid compositions.High resolution for FAMEs, allowing for detailed fatty acid profiling. Resolution for intact triglycerides can be challenging for high molecular weight compounds.Good for resolving signals from different functional groups (e.g., olefinic, allylic, glyceryl protons), but can have overlapping signals in complex mixtures.
Quantification Good, can be used for both relative and absolute quantification with appropriate standards.Excellent for FAMEs analysis with high precision and accuracy. Quantification of intact triglycerides can be less precise due to potential thermal degradation.Can provide quantitative information on the relative amounts of different fatty acids and the overall degree of unsaturation.
Advantages Analysis of intact triglycerides, suitable for non-volatile compounds, good for separating isomers.[3][4]High sensitivity, well-established methods for fatty acid profiling.[7]Non-destructive, provides detailed structural information, relatively fast sample analysis time.[13]
Limitations Requires specialized detector (ELSD or Mass Spectrometry) for universal detection, can be less sensitive than GC-FID for certain compounds.High temperatures can lead to degradation of unsaturated triglycerides, derivatization for FAMEs adds an extra step and potential for error.[7]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures can be difficult to interpret.[11]

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the purity validation of this compound using HPLC, GC-MS, and ¹H NMR.

HPLC_Workflow HPLC Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Analysis Sample 1. Weigh Triglyceride Sample Dissolve 2. Dissolve in Organic Solvent (e.g., Chloroform) Sample->Dissolve Filter 3. Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject 4. Inject Sample into HPLC System Filter->Inject Separate 5. Isocratic or Gradient Elution (e.g., C18 column) Inject->Separate Detect 6. Detect with ELSD Separate->Detect Chromatogram 7. Obtain Chromatogram Detect->Chromatogram Integrate 8. Integrate Peak Areas Chromatogram->Integrate Calculate 9. Calculate Purity (% Area) Integrate->Calculate

HPLC Purity Validation Workflow

GCMS_Workflow GC-MS Purity Validation Workflow (FAMEs) cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample 1. Weigh Triglyceride Sample Transesterify 2. Transesterification to FAMEs (e.g., with Methanolic HCl) Sample->Transesterify Extract 3. Extract FAMEs with Hexane Transesterify->Extract Inject 4. Inject FAMEs into GC-MS Extract->Inject Separate 5. Separation on Capillary Column Inject->Separate Ionize 6. Electron Ionization Separate->Ionize Detect 7. Mass Spectrometry Detection Ionize->Detect Chromatogram 8. Obtain Total Ion Chromatogram Detect->Chromatogram Identify 9. Identify Peaks by Mass Spectra Chromatogram->Identify Quantify 10. Quantify by Peak Area Identify->Quantify

GC-MS Purity Validation Workflow

NMR_Workflow ¹H NMR Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample 1. Weigh Triglyceride Sample Dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Dissolve Transfer 3. Transfer to NMR Tube Dissolve->Transfer Acquire 4. Acquire ¹H NMR Spectrum Transfer->Acquire Process 5. Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate 6. Integrate Characteristic Peaks Process->Integrate Calculate 7. Calculate Ratios of Fatty Acids and Impurities Integrate->Calculate

¹H NMR Purity Assessment Workflow

Experimental Protocols

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the analysis of intact triglycerides, allowing for the separation of positional isomers.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and column oven.

    • Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and methylene chloride is often effective.[4] A typical gradient might start with a higher concentration of acetonitrile and ramp up the proportion of methylene chloride to elute the more nonpolar triglycerides.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µL.

  • ELSD Conditions:

    • Nebulizer Temperature: 30-40 °C.

    • Evaporator Temperature: 40-50 °C.

    • Gas Flow (Nitrogen): 1.5-2.5 L/min.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the triglyceride sample.

    • Dissolve the sample in 1 mL of a suitable solvent mixture, such as chloroform or hexane/isopropanol (1:1, v/v).

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Intact Triglycerides

This method is used for the analysis of intact triglycerides, particularly for identifying the distribution of triglycerides by carbon number.

  • Instrumentation:

    • Gas chromatograph with a high-temperature capillary inlet and a flame ionization detector (FID).

  • Chromatographic Conditions:

    • Column: A high-temperature, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[7]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Inlet Temperature: 360-380 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 200 °C), then ramp to a high final temperature (e.g., 370 °C) to elute the high molecular weight triglycerides.[8][9]

    • Detector Temperature: 370-380 °C.

  • Sample Preparation:

    • Prepare a stock solution of the triglyceride in a volatile solvent like hexane or isooctane at a concentration of approximately 1-5 mg/mL.

    • Transfer the solution to a GC vial.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time relative to standards.

    • Quantify the purity by comparing the peak area of the main component to the total area of all eluted peaks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides a rapid, non-destructive method for assessing the overall purity and fatty acid composition of the triglyceride.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the triglyceride sample directly into an NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing a known internal standard (e.g., tetramethylsilane - TMS).

    • Cap the tube and gently agitate to dissolve the sample completely.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration (typically 5-10 seconds for triglycerides).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals corresponding to specific protons:

      • Glycerol backbone protons (~4.1-4.3 ppm and ~5.25 ppm).

      • Olefinic protons of oleic acid (=CH, ~5.3-5.4 ppm).

      • Terminal methyl protons of the fatty acid chains (~0.8-0.9 ppm).

    • Calculate the relative molar ratios of the different fatty acids and assess the presence of impurities by identifying unexpected signals. The purity can be estimated by comparing the integral of the triglyceride protons to the integrals of any impurity signals.[13]

References

A Comparative Guide to 1,2-Dioleoyl-3-myristoyl-rac-glycerol and its 1,3-Isomer as Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lipidomics and drug development, the precise analysis of triacylglycerol (TAG) isomers is paramount for understanding metabolic pathways, disease mechanisms, and the formulation of lipid-based therapeutics. This guide provides a detailed comparison of two closely related TAG regioisomers: 1,2-Dioleoyl-3-myristoyl-rac-glycerol and 1,3-Dioleoyl-2-myristoyl-glycerol, when used as analytical standards. Due to their identical fatty acid composition, these isomers present a significant analytical challenge, necessitating high-resolution techniques for their differentiation.

Physicochemical Properties

The physical and chemical properties of this compound and its 1,3-isomer are nearly identical, making their separation difficult. Both have the same molecular weight and elemental composition. The primary distinction lies in the positional distribution of the oleoyl and myristoyl fatty acid chains on the glycerol backbone, which influences their three-dimensional structure and polarity. This subtle difference is the basis for their separation by advanced analytical techniques.

PropertyThis compound1,3-Dioleoyl-2-myristoyl-glycerol
Molecular Formula C₅₃H₉₈O₆C₅₃H₉₈O₆
Molecular Weight 831.3 g/mol [1]831.3 g/mol [2]
Synonyms 1,2-Olein-3-myristin; TG(18:1/18:1/14:0)[3]1,3-Olein-2-Myristin; TG(18:1/14:0/18:1)[2]
Structure Oleic acid at sn-1 and sn-2; Myristic acid at sn-3Oleic acid at sn-1 and sn-3; Myristic acid at sn-2

Analytical Performance Comparison

The key to distinguishing between these isomers lies in the application of high-resolution analytical methodologies. Here, we compare their expected performance as standards in High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Separation of TAG regioisomers is typically achieved using non-aqueous reversed-phase (NARP)-HPLC or silver ion HPLC (Ag⁺-HPLC).

ParameterThis compound1,3-Dioleoyl-2-myristoyl-glycerol
Expected NARP-HPLC Elution Order Later elutingEarlier eluting
Expected Ag⁺-HPLC Elution Behavior Stronger retention due to the proximity of two oleoyl groupsWeaker retention

In NARP-HPLC, the 1,3-isomer generally elutes earlier than the 1,2-isomer. This is because the symmetrical positioning of the two oleic acid moieties in the 1,3-isomer results in a slightly smaller hydrodynamic volume and weaker interaction with the non-polar stationary phase compared to the asymmetrical 1,2-isomer.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with HPLC, is a powerful tool for the identification of TAG isomers. While both isomers will have the same parent ion mass, their fragmentation patterns upon collision-induced dissociation (CID) will differ.

ParameterThis compound1,3-Dioleoyl-2-myristoyl-glycerol
Parent Ion (M+H)⁺ m/z 831.7m/z 831.7
Key Fragment Ions Predominant loss of oleic acid (C18:1) from sn-1 or sn-2 positions.Predominant loss of oleic acid (C18:1) from sn-1 or sn-3 positions. The loss of the fatty acid from the sn-2 position is less favorable.

The analysis of the relative abundance of fragment ions corresponding to the loss of specific fatty acids allows for the confident identification of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information to differentiate between the two isomers. The chemical shifts of the glycerol backbone protons and carbons are sensitive to the nature of the esterified fatty acids.

ParameterThis compound1,3-Dioleoyl-2-myristoyl-glycerol
¹H NMR (Glycerol Protons) Distinct signals for sn-1, sn-2, and sn-3 protons.Symmetrical signals for sn-1 and sn-3 protons, distinct signal for sn-2 proton.
¹³C NMR (Glycerol Carbons) Three distinct signals for the glycerol carbons.Two signals for the glycerol carbons (sn-1 and sn-3 carbons are equivalent).

Experimental Protocols

Detailed experimental protocols are crucial for the successful separation and identification of these isomers.

NARP-HPLC Protocol
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer.

  • Sample Preparation: Dissolve the standard in isopropanol or another suitable organic solvent.

Mass Spectrometry Protocol
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Analysis: Perform product ion scans on the parent ion (m/z 831.7).

  • Collision Energy: Optimize collision energy to achieve characteristic fragmentation patterns.

NMR Spectroscopy Protocol
  • Solvent: Deuterated chloroform (CDCl₃).

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) for unambiguous signal assignment.

Signaling Pathways and Biological Relevance

While triacylglycerols themselves are primarily energy storage molecules, their hydrolysis by lipases yields diacylglycerols (DAGs), which are critical second messengers in various signaling pathways. The positional isomers of DAGs have distinct biological activities. For instance, sn-1,2-diacylglycerol is a potent activator of protein kinase C (PKC), a key enzyme in cellular regulation.[4] In contrast, sn-1,3-diacylglycerol is not a physiological activator of PKC.

The enzymatic hydrolysis of this compound and 1,3-Dioleoyl-2-myristoyl-glycerol by different lipases will produce different DAG isomers, leading to distinct downstream signaling events. Most lipases preferentially hydrolyze the ester bonds at the sn-1 and sn-3 positions.[5]

Below is a simplified diagram of the diacylglycerol signaling pathway.

Diacylglycerol_Signaling_Pathway Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates target proteins

Caption: Diacylglycerol (DAG) Signaling Pathway.

Experimental Workflow for Isomer Analysis

A typical workflow for the analysis of these TAG isomers in a research or quality control setting is outlined below.

TAG_Isomer_Analysis_Workflow Sample Sample Preparation (Extraction and Purification) HPLC HPLC Separation (NARP-HPLC or Ag+-HPLC) Sample->HPLC NMR NMR Spectroscopy (Structure Verification) Sample->NMR For pure standards MS Mass Spectrometry (MS and MS/MS Analysis) HPLC->MS Online or Offline Data Data Analysis (Quantification and Identification) MS->Data NMR->Data Report Reporting Data->Report

Caption: Analytical Workflow for TAG Isomer Analysis.

Conclusion

The selection of this compound or its 1,3-isomer as an analytical standard depends on the specific requirements of the analysis. While both are essential for method development and validation, their distinct behaviors in high-resolution analytical systems allow for their individual identification and quantification. A thorough understanding of their chromatographic and spectrometric properties, coupled with robust experimental protocols, is critical for accurate and reliable results in lipid research and development.

References

A Researcher's Guide to the Accurate and Precise Quantification of Triglycerides Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

The Crucial Role of Internal Standards in Triglyceride Analysis

Internal standards are essential for accurate and precise quantification in analytical chemistry, particularly in complex biological matrices.[1] They are compounds of known concentration added to a sample prior to analysis.[1] Ideally, an internal standard should be chemically similar to the analyte of interest but distinguishable by the analytical instrument.[1] Its primary function is to correct for variations that can occur during sample preparation, extraction, and analysis, such as sample loss or fluctuations in instrument response.[1]

There are two main types of internal standards commonly used for triglyceride quantification:

  • Stable Isotope-Labeled Internal Standards: These are considered the "gold standard" and are molecules identical to the analyte but with one or more atoms replaced by a heavier isotope (e.g., deuterium, ¹³C).[1]

  • Odd-Chain Internal Standards: These are triglycerides containing fatty acids with an odd number of carbon atoms (e.g., C17:0), which are generally absent or present in very low concentrations in most biological samples.[2]

Comparison of Analytical Methods for Triglyceride Quantification

The choice of analytical method significantly impacts the accuracy and precision of triglyceride quantification. The most common methods include enzymatic assays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical MethodTypical Accuracy (% Bias from Reference Method)Typical Precision (Inter-Laboratory CV%)Key Considerations
Enzymatic Colorimetric Assays -0.13 to -0.712.9 to 7.73Widely used in clinical settings for high-throughput analysis. Performance can vary between reagent manufacturers.[3]
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) ≈ 0 (Reference Method)< 1.0Considered a "gold standard" reference method by the CDC, offering high accuracy and precision.[3] Requires derivatization of triglycerides to fatty acid methyl esters (FAMEs).[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method DependentMethod DependentOffers high specificity and the ability to quantify individual triglyceride species. The choice of internal standard is critical for accuracy.

Performance Comparison of Internal Standard Types in Mass Spectrometry

While stable isotope-labeled internal standards are widely regarded as superior, direct comparative studies for triglyceride quantification are limited. However, studies on fatty acid analysis provide strong evidence of their advantages.

Internal Standard TypeAccuracy (% Bias)Precision (% RSD/CV)AdvantagesDisadvantages
Stable Isotope-Labeled (e.g., Deuterated) Generally Lower BiasTypically <15%Co-elutes with the analyte, providing the best correction for matrix effects and instrument variability.[5]Higher cost and limited commercial availability for all triglyceride species.[6]
Odd-Chain (e.g., C17:0) Can be higher due to differences in extraction efficiency and ionization response compared to even-chain triglycerides.Can be higher than with stable isotope standards.Lower cost and readily available.[2]May be present endogenously in some samples. Differences in physical properties compared to analytes can lead to inaccuracies.[2]

Note: The accuracy and precision values for internal standards in mass spectrometry are highly method- and matrix-dependent. The provided values are indicative based on fatty acid analysis studies and general principles of lipidomics.

Experimental Protocols

Protocol 1: Enzymatic Colorimetric Assay for Total Triglycerides

This protocol is a generalized procedure based on commercially available kits.

1. Principle: Triglycerides are hydrolyzed by lipase to glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase, producing hydrogen peroxide. The hydrogen peroxide reacts with a chromogenic probe in the presence of peroxidase to generate a colored product, the absorbance of which is proportional to the triglyceride concentration.

2. Materials:

  • Serum or plasma samples

  • Triglyceride quantification kit (containing lipase, glycerol kinase, glycerol-3-phosphate oxidase, peroxidase, ATP, 4-AAP, and a chromogenic probe)

  • Glycerol standard

  • Microplate reader capable of measuring absorbance at ~500-550 nm

  • Incubator

3. Procedure:

  • Reagent Preparation: Prepare the working reagent according to the kit manufacturer's instructions.

  • Standard Curve Preparation: Prepare a series of glycerol standards of known concentrations.

  • Sample Preparation: If necessary, dilute samples to fall within the linear range of the assay.

  • Assay:

    • Add a small volume (e.g., 5 µL) of standards and samples to individual wells of a 96-well plate.

    • Add the working reagent to each well.

    • Incubate at a specified temperature (e.g., 37°C) for a set time (e.g., 10-15 minutes).

  • Measurement: Measure the absorbance at the recommended wavelength.

  • Quantification: Subtract the blank reading from all measurements. Plot the standard curve and determine the triglyceride concentration in the samples from the curve.

Protocol 2: GC-MS for Triglyceride Quantification using an Odd-Chain Internal Standard

This protocol involves the conversion of triglycerides to fatty acid methyl esters (FAMEs) for analysis.

1. Principle: Triglycerides are transesterified to FAMEs, which are more volatile and suitable for GC analysis. An odd-chain triglyceride (e.g., triheptadecanoin, C17:0) is added as an internal standard to correct for variations during sample preparation and analysis.

2. Materials:

  • Lipid extract from samples

  • Triheptadecanoin (C17:0) internal standard

  • Methanolic HCl or BF₃-methanol for derivatization

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., polar-deactivated)

3. Procedure:

  • Internal Standard Spiking: Add a known amount of triheptadecanoin internal standard to the lipid extract.

  • Derivatization (Transesterification):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add methanolic HCl or BF₃-methanol and heat at a specified temperature (e.g., 80-100°C) for a defined period (e.g., 1-2 hours) to convert triglycerides to FAMEs.

  • Extraction:

    • After cooling, add water and extract the FAMEs with hexane.

    • Wash the hexane layer with water to remove any remaining acid.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the FAMEs solution into the GC-MS.

    • Use a temperature program to separate the FAMEs.

    • Acquire mass spectra in full scan or selected ion monitoring (SIM) mode.

  • Quantification:

    • Identify the peaks corresponding to the FAMEs and the internal standard.

    • Calculate the ratio of the peak area of each FAME to the peak area of the internal standard.

    • Determine the concentration of each fatty acid using a calibration curve prepared with FAME standards. The total triglyceride concentration can be estimated by summing the concentrations of the individual fatty acids.

Protocol 3: LC-MS/MS for Absolute Quantification of Triglycerides using a Deuterated Internal Standard

This protocol allows for the quantification of specific triglyceride molecules.

1. Principle: Triglycerides are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry. A deuterated triglyceride internal standard, which has nearly identical chromatographic and ionization behavior to its non-labeled counterpart, is used for accurate quantification.

2. Materials:

  • Lipid extract from samples

  • Deuterated triglyceride internal standard (e.g., d5-tripalmitin)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase LC column

  • Mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile with ammonium formate)

3. Procedure:

  • Internal Standard Spiking: Add a known amount of the deuterated triglyceride internal standard to the lipid extract.

  • Sample Preparation: Dilute the spiked lipid extract in a suitable solvent for injection (e.g., isopropanol).

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the triglycerides using a gradient elution program.

    • Detect the triglycerides using the mass spectrometer in positive ion mode.

    • Set up multiple reaction monitoring (MRM) transitions for the analyte and the deuterated internal standard. The precursor ion is typically the [M+NH₄]⁺ adduct, and the product ions are the neutral loss of the fatty acyl chains.

  • Quantification:

    • Integrate the peak areas for the analyte and the internal standard from the MRM chromatograms.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the triglyceride using a calibration curve prepared with known concentrations of the non-labeled triglyceride standard and a fixed concentration of the internal standard.

Visualizing the Workflow and Concepts

Experimental_Workflow Figure 1. General Experimental Workflow for Triglyceride Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Biological Sample (Serum, Plasma, Tissue) IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Lipid Extraction IS_Addition->Extraction Enzymatic Enzymatic Assay Extraction->Enzymatic GCMS GC-MS (with Derivatization) Extraction->GCMS LCMS LC-MS/MS Extraction->LCMS Quantification Quantification against Calibration Curve Enzymatic->Quantification GCMS->Quantification LCMS->Quantification Result Accurate and Precise Triglyceride Concentration Quantification->Result

Figure 1. General Experimental Workflow for Triglyceride Quantification

Accuracy_Precision Figure 2. Relationship between Accuracy and Precision cluster_high_accuracy_high_precision High Accuracy, High Precision cluster_low_accuracy_high_precision Low Accuracy, High Precision cluster_high_accuracy_low_precision High Accuracy, Low Precision cluster_low_accuracy_low_precision Low Accuracy, Low Precision center p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 p13 p14 p15 p16

Figure 2. Relationship between Accuracy and Precision

Conclusion

The accurate and precise quantification of triglycerides is achievable through the careful selection of analytical methods and internal standards. For high-throughput clinical applications, enzymatic assays provide a reliable and efficient solution. For research applications requiring the highest level of accuracy and precision, GC-IDMS stands as the reference method. LC-MS/MS offers a powerful tool for the detailed analysis of individual triglyceride species.

The use of stable isotope-labeled internal standards is strongly recommended for mass spectrometry-based methods to achieve the most accurate and precise results by effectively compensating for analytical variability. While odd-chain internal standards offer a more cost-effective alternative, their use requires careful validation to account for potential differences in chemical and physical behavior compared to the target analytes. By implementing robust, well-validated protocols, researchers can ensure the generation of high-quality, reliable data on triglyceride levels, thereby advancing our understanding of their role in health and disease.

References

A Guide to Inter-Laboratory Comparison of Triglyceride Analysis: Ensuring Accuracy and Comparability in Lipid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Performance of Common Triglyceride Analysis Methods

Inter-laboratory comparison studies and proficiency testing programs, such as those conducted by the Centers for Disease Control and Prevention (CDC) and the College of American Pathologists (CAP), are essential for evaluating the performance of different analytical methods.[1][2] These programs assess the accuracy (bias) and precision (coefficient of variation, CV) of participating laboratories against a reference method or a peer-group mean.[1][3] Below is a summary of performance data for common triglyceride analysis methods, compiled from various studies. The National Cholesterol Education Program (NCEP) has set performance criteria for triglyceride measurements, recommending a maximum allowable mean bias of ±5.0% from the reference value and a maximum allowable mean precision of <5.0% CV.[4]

Analytical MethodBias (%) from Reference MethodInter-Laboratory CV (%)Key Considerations
Enzymatic Methods -0.13 to -0.71[1]2.9 to 7.73[1]Widely used in automated analyzers. Performance can vary between reagent manufacturers.[1]
Fluorometric Methods -4.9 to 1.0[5]Generally higher than enzymatic methods.[1]Less common now, largely replaced by enzymatic assays.[1] Between-run CV can be larger than within-run CV.[5]
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) Reference Method (Bias ≈ 0)[1]< 1.0[1]Considered a "gold standard" reference method by the CDC.[1][6]

Note: Bias and CV values can be influenced by the specific reagents, calibrators, and instrumentation used.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. Below are generalized protocols for the most common methods of triglyceride analysis.

1. Enzymatic Method (GPO-Trinder)

This is the most common routine method used in clinical laboratories.[1] The principle involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a series of coupled enzymatic reactions that result in the formation of a colored product, which is measured spectrophotometrically.[1][7][8]

  • Principle:

    • Triglycerides are hydrolyzed by lipoprotein lipase (LPL) to glycerol and free fatty acids.

    • Glycerol is then phosphorylated by glycerol kinase (GK) to glycerol-3-phosphate.

    • Glycerol-3-phosphate is oxidized by glycerol phosphate oxidase (GPO) to dihydroxyacetone phosphate and hydrogen peroxide (H₂O₂).

    • In the presence of peroxidase (POD), the H₂O₂ reacts with 4-aminophenazone (4-AAP) and a phenolic compound to form a colored quinoneimine dye.

    • The absorbance of the colored product is proportional to the triglyceride concentration and is typically measured at 500-550 nm.[7][8]

  • Generalized Procedure:

    • A serum or plasma sample is added to the reagent mixture containing the enzymes and substrates.

    • The reaction is incubated at a controlled temperature (e.g., 37°C) for a specified time.[8]

    • The absorbance of the resulting solution is measured using a spectrophotometer.

    • The triglyceride concentration is calculated by comparing the sample's absorbance to that of a known calibrator.[8]

2. Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS)

This is a reference method used to assign target values to reference materials and to validate the accuracy of routine methods.[3][6]

  • Principle: A known amount of a stable isotope-labeled internal standard (e.g., deuterated tripalmitin) is added to the serum sample. The triglycerides are then extracted, hydrolyzed to glycerol, and derivatized to a more volatile form. The ratio of the derivatized glycerol from the sample to the derivatized internal standard is measured by GC-MS.[6]

  • Generalized Procedure:

    • An aliquot of the serum sample is mixed with the isotope-labeled internal standard.

    • Lipids are extracted from the serum using an organic solvent.

    • The triglyceride fraction is isolated from other lipids using techniques like solid-phase extraction.

    • The isolated triglycerides are hydrolyzed to release glycerol.

    • The glycerol is chemically derivatized to make it suitable for GC-MS analysis.

    • The derivatized sample is injected into the GC-MS.

    • Quantification: The concentration of triglycerides is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1]

Factors Influencing Inter-Laboratory Variability

Several factors can contribute to discrepancies in triglyceride measurements between different laboratories. Understanding and controlling these variables is essential for improving the comparability of results.[1]

  • Analytical Method: Different methods can have inherent differences in accuracy and precision.

  • Reagents and Calibrators: Variations in reagent formulation and the accuracy of calibrator values can lead to systematic errors.

  • Instrumentation: Differences in instrument performance and calibration can introduce variability.

  • Pre-analytical Variables: Specimen collection (e.g., fasting vs. non-fasting), handling, and storage can significantly impact triglyceride levels.[9]

  • Operator Technique: Variations in pipetting and other manual procedures can contribute to random errors.

Diagrams

Workflow_for_Inter_Laboratory_Triglyceride_Comparison cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation Phase Coord_Center Coordinating Center (e.g., CDC, CAP) Sample_Prep Preparation of Commutable Serum Samples Coord_Center->Sample_Prep Value_Assign Value Assignment by Reference Method (GC-IDMS) Sample_Prep->Value_Assign Sample_Dist Distribution of Blinded Samples to Participating Labs Value_Assign->Sample_Dist Lab_Analysis Analysis of Samples by Participating Laboratories Sample_Dist->Lab_Analysis Data_Sub Submission of Results to Coordinating Center Lab_Analysis->Data_Sub Stat_Analysis Statistical Analysis of Results (Bias, CV) Data_Sub->Stat_Analysis Perf_Report Issuance of Performance Reports to Labs Stat_Analysis->Perf_Report

Caption: Workflow for an Inter-Laboratory Triglyceride Comparison Program.

Triglyceride_Metabolism_Signaling cluster_Input Dietary Intake & Liver Synthesis cluster_Transport Transport in Bloodstream cluster_Uptake Tissue Uptake & Storage Dietary_Fat Dietary Fat Chylomicrons Chylomicrons Dietary_Fat->Chylomicrons Liver Liver Synthesis VLDL VLDL (Very-Low-Density Lipoprotein) Liver->VLDL LPL Lipoprotein Lipase (LPL) Chylomicrons->LPL VLDL->LPL Adipose_Tissue Adipose Tissue (Storage) LPL->Adipose_Tissue Muscle Muscle (Energy) LPL->Muscle

Caption: Simplified Pathway of Triglyceride Metabolism.

References

A Researcher's Guide to Triglyceride Ionization: ESI vs. APCI vs. APPI

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of triglycerides, the choice of ionization source for mass spectrometry is a critical decision that profoundly impacts data quality and analytical outcomes. This guide provides an objective comparison of three common atmospheric pressure ionization techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI), with a focus on their application to triglyceride analysis.

Principles of Ionization

Triglycerides, being relatively non-polar lipids, present unique challenges for ionization. The suitability of ESI, APCI, and APPI depends on the specific analytical goals, whether it be quantitative accuracy, structural elucidation, or high-throughput screening.

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and pre-charged molecules. In ESI, a high voltage is applied to a liquid passing through a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of analyte ions into the gas phase. For triglycerides, which lack easily ionizable functional groups, ESI typically relies on the formation of adduct ions with species like ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺) present in the mobile phase.[1] This "soft" ionization method generally results in minimal fragmentation.

Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique well-suited for less polar to non-polar molecules like triglycerides.[2][3] In APCI, the sample is first vaporized in a heated nebulizer. The resulting gas-phase analyte molecules are then ionized through reactions with reagent ions produced from the solvent vapor by a corona discharge.[4] APCI can produce both protonated molecules ([M+H]⁺) and fragment ions, with the degree of fragmentation influenced by the analyte's structure and source conditions.[2][3]

Atmospheric Pressure Photoionization (APPI) is another gas-phase ionization technique that utilizes photons from a vacuum ultraviolet (VUV) lamp to ionize analyte molecules.[5] This method is particularly effective for non-polar compounds that are challenging to ionize by ESI or APCI.[5] Ionization can occur directly, where the analyte absorbs a photon and ejects an electron, or indirectly through a dopant-assisted mechanism. APPI is known for producing clean spectra with reduced susceptibility to ion suppression.[5]

Performance Comparison

The selection of an ionization source should be guided by a clear understanding of their respective performance characteristics for triglyceride analysis. The following table summarizes key quantitative and qualitative parameters based on experimental data from various studies.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Atmospheric Pressure Photoionization (APPI)
Principle Ionization from charged dropletsGas-phase chemical ionizationGas-phase photoionization
Primary Ions Formed [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺[1][6][M+H]⁺, [M-RCOO]⁺ (diglyceride-like fragments)[2][3][M+H]⁺, M⁺•[5]
Fragmentation Minimal ("soft" ionization)[7]In-source fragmentation is common and depends on unsaturation[2][3]Minimal to moderate
Sensitivity High, especially with adduct-forming modifiers[8]Moderate to high[8]Generally offers the highest signal intensity and S/N ratio[5][8]
Linearity Can have a reduced linear range and be less stable[5][8]Good, with a linear range of 4-5 decades[8]Excellent, with a linear dynamic range of over five decades[5]
Matrix Effects More susceptible to ion suppressionLess susceptible to ion suppression than ESILeast susceptible to ion suppression[5]
Analyte Polarity Best for polar and charged moleculesSuitable for less polar to non-polar molecules[2][3]Ideal for non-polar and weakly polar molecules[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of triglycerides using LC-MS with each of the three ionization techniques.

Sample Preparation (General)

A common procedure for extracting triglycerides from biological samples involves a liquid-liquid extraction. For instance, a modified Bligh-Dyer extraction can be used, where the sample is homogenized with a chloroform:methanol mixture. After centrifugation, the lower organic phase containing the lipids is collected, dried under nitrogen, and reconstituted in an appropriate solvent for LC-MS analysis.

LC-ESI-MS/MS Protocol for Triglycerides
  • Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an ESI source.

  • Chromatographic Column : A reverse-phase C18 or C8 column is commonly used.

  • Mobile Phase : A gradient elution is typically employed.

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate.

  • Gradient Program : A typical gradient might start at 30% B, increase to 100% B over 20 minutes, hold for 10 minutes, and then return to initial conditions for equilibration.

  • Flow Rate : 0.2-0.5 mL/min.

  • ESI Source Parameters :

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizer Gas Pressure: 30-50 psi

    • Drying Gas Flow: 8-12 L/min

    • Drying Gas Temperature: 300-350 °C

  • MS/MS Analysis : For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. Precursor ions (e.g., [M+NH₄]⁺) are isolated and fragmented to produce characteristic product ions corresponding to the neutral loss of fatty acid chains.[1][9]

LC-APCI-MS Protocol for Triglycerides
  • Instrumentation : An HPLC or UHPLC system coupled to a mass spectrometer with an APCI source.

  • Chromatographic Column : A reverse-phase C18 or C8 column.

  • Mobile Phase : Non-aqueous mobile phases are often preferred.

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Isopropanol

  • Gradient Program : A gradient from a lower to a higher percentage of isopropanol.

  • Flow Rate : 0.5-1.0 mL/min.

  • APCI Source Parameters :

    • Ionization Mode: Positive

    • Corona Discharge Current: 3-5 µA

    • Vaporizer Temperature: 350-450 °C[4]

    • Nebulizer Gas Pressure: 40-60 psi

    • Drying Gas Flow: 5-10 L/min

    • Drying Gas Temperature: 250-350 °C

  • Fragmentation Analysis : The degree of in-source fragmentation in APCI is dependent on the degree of unsaturation of the fatty acid chains. Saturated triglycerides tend to show more prominent diglyceride-like fragment ions ([M-RCOO]⁺), while polyunsaturated triglycerides yield more abundant protonated molecules ([M+H]⁺).[2][3]

LC-APPI-MS Protocol for Triglycerides
  • Instrumentation : An HPLC or UHPLC system coupled to a mass spectrometer with an APPI source.

  • Chromatographic Column : Normal-phase or reverse-phase columns can be used. For non-polar triglycerides, normal-phase chromatography may offer advantages.[5]

  • Mobile Phase :

    • Normal Phase: Hexane/Isopropanol gradient.

    • Reverse Phase: Similar to APCI, with non-aqueous solvents.

  • Dopant : A dopant such as toluene or acetone is often added to the mobile phase or introduced separately to the ion source to facilitate ionization.[7]

  • Flow Rate : 0.2-1.0 mL/min.

  • APPI Source Parameters :

    • Ionization Mode: Positive

    • VUV Lamp: Krypton (10.0, 10.6 eV)

    • Vaporizer Temperature: 350-500 °C

    • Nebulizer Gas Pressure: 40-60 psi

    • Drying Gas Flow: 5-10 L/min

    • Drying Gas Temperature: 250-350 °C

  • Spectral Characteristics : APPI generally produces strong molecular ions ([M+H]⁺ or M⁺•) with minimal fragmentation, leading to cleaner spectra.[5]

Visualizing the Ionization Processes and Experimental Workflow

To further clarify the principles and experimental design, the following diagrams illustrate the ionization pathways and a logical workflow for comparing these techniques.

ESI_Ionization cluster_solution Solution Phase cluster_gas Gas Phase Analyte_Solution Triglyceride (M) in Solution with Ammonium Salt (NH₄⁺) Charged_Droplet [M + nNH₄]ⁿ⁺ Charged Droplet Analyte_Solution->Charged_Droplet Electrospray (High Voltage) Desolvated_Ion [M + NH₄]⁺ Gas-Phase Ion Charged_Droplet->Desolvated_Ion Solvent Evaporation Mass_Analyzer Mass Analyzer Desolvated_Ion->Mass_Analyzer To Mass Analyzer

Caption: ESI mechanism for triglyceride ionization.

APCI_Ionization cluster_solution Solution Phase cluster_gas Gas Phase Analyte_Solution Triglyceride (M) in Solution Vaporized_Analyte Vaporized Triglyceride (M) Analyte_Solution->Vaporized_Analyte Heated Nebulizer Protonated_Analyte [M + H]⁺ Protonated Triglyceride Vaporized_Analyte->Protonated_Analyte Solvent_Ions Solvent Ions (SH⁺) (from Corona Discharge) Solvent_Ions->Protonated_Analyte Proton Transfer (Chemical Ionization) Mass_Analyzer Mass Analyzer Protonated_Analyte->Mass_Analyzer To Mass Analyzer

Caption: APCI mechanism for triglyceride ionization.

APPI_Ionization cluster_solution Solution Phase cluster_gas Gas Phase Analyte_Solution Triglyceride (M) in Solution Vaporized_Analyte Vaporized Triglyceride (M) Analyte_Solution->Vaporized_Analyte Heated Nebulizer Ionized_Analyte M⁺• Radical Cation Vaporized_Analyte->Ionized_Analyte Photon Photon (hν) (from VUV Lamp) Photon->Ionized_Analyte Photoionization Mass_Analyzer Mass Analyzer Ionized_Analyte->Mass_Analyzer To Mass Analyzer

Caption: APPI mechanism for triglyceride ionization.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation Ionization Ionization Source LC_Separation->Ionization ESI ESI Ionization->ESI Technique 1 APCI APCI Ionization->APCI Technique 2 APPI APPI Ionization->APPI Technique 3 MS_Detection Mass Spectrometry (MS and MS/MS) ESI->MS_Detection APCI->MS_Detection APPI->MS_Detection Data_Processing Data Processing (Peak Integration, etc.) MS_Detection->Data_Processing Comparison Performance Comparison (Sensitivity, Linearity, etc.) Data_Processing->Comparison

Caption: Workflow for comparing ionization techniques.

Conclusion

The choice between ESI, APCI, and APPI for triglyceride analysis is not a one-size-fits-all decision. ESI is a robust technique, particularly when high sensitivity is required and adduct-forming modifiers can be incorporated into the workflow. APCI is a workhorse for less polar molecules and provides valuable structural information through in-source fragmentation, which can be tuned to the degree of unsaturation. APPI emerges as a superior technique for non-polar lipids, offering high sensitivity, excellent linearity, and reduced matrix effects, making it an increasingly popular choice for comprehensive lipidomics studies.[5][8] Researchers should carefully consider the specific goals of their analysis, the nature of their samples, and the available instrumentation to select the most appropriate ionization source for their triglyceride research.

References

Benchmarking Triglyceride Quantification: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of triglycerides is paramount for metabolic disease research and therapeutic development. This guide provides an objective comparison of common triglyceride quantification methods benchmarked against established reference materials from the National Institute of Standards and Technology (NIST) and the Centers for Disease Control and Prevention (CDC). Experimental data is presented to highlight the performance of various assay methodologies, ensuring you can confidently select the most appropriate tools for your research needs.

Performance of Triglyceride Quantification Methods Against Reference Standards

The accuracy and precision of triglyceride measurements are critical for reliable research outcomes. Reference materials with certified analyte concentrations are essential for validating and comparing the performance of different assay methods. NIST Standard Reference Materials (SRM) and CDC reference methods serve as the gold standard for this purpose.

The following table summarizes the performance of common triglyceride quantification methods based on studies that have benchmarked them against these reference standards. The data highlights the bias (a measure of accuracy) and the coefficient of variation (CV, a measure of precision) observed for each method type.

Analytical MethodReference Material/MethodBias (%) from ReferenceInter-Laboratory CV (%)Key Considerations
Enzymatic Colorimetric Assays CDC Standardized MethodProportional and constant biases found[1]Did not meet CDC precision criteria in one study[1]Widely used in automated analyzers. Performance can vary between reagent manufacturers. Sample blanks may be required.[1]
Enzymatic Fluorometric Assays CDC Reference Pools-0.13 to -0.71[2]Generally higher than enzymatic colorimetric methodsLess common now, largely replaced by enzymatic assays.
Point-of-Care (POC) Analyzer (Cholestech LDX) CDC Reference MethodsMaintained within CDC LSP accuracy goalsCertified by the CDC's Lipid Standardization Program (LSP).[3]Provides rapid results but may have different performance characteristics than laboratory-based assays.
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) NIST Primary Reference Measurement Procedure≈ 0< 1.0Considered a "gold standard" reference method by the CDC. Not typically used for routine analysis.

NIST Standard Reference Material (SRM) 1951 Certified Triglyceride Values

NIST provides several iterations of SRM 1951, a frozen human serum with certified concentrations for lipids, including triglycerides. These materials are intended for evaluating the accuracy of clinical procedures and for validating working or secondary reference materials.[4][5][6] The certified values for total glycerides in different lots of SRM 1951 are presented below. It is important to note that most commercial enzymatic assays measure total glycerides (triglycerides, diglycerides, monoglycerides, and free glycerol).[7]

Reference MaterialLevelCertified Total Glycerides Concentration (mg/dL)
SRM 1951a [5]Level I100.56
Level II172.46
SRM 1951b [4]Level I75.1
Level II129.5
SRM 1951c [6]Level I74.55
Level II131.7

Principle of Enzymatic Triglyceride Quantification

The most common method for quantifying triglycerides in a research setting is the enzymatic assay, available in both colorimetric and fluorometric formats. The general principle of this assay is a coupled enzymatic reaction.[8]

Principle of Enzymatic Triglyceride Quantification Triglycerides Triglycerides Glycerol_FattyAcids Glycerol + Free Fatty Acids Triglycerides->Glycerol_FattyAcids Lipase GlycerolPhosphate Glycerol-3-Phosphate Glycerol_FattyAcids->GlycerolPhosphate Glycerol Kinase + ATP Dihydroxyacetone_H2O2 Dihydroxyacetone Phosphate + H2O2 GlycerolPhosphate->Dihydroxyacetone_H2O2 Glycerol Phosphate Oxidase + O2 Colored_Fluorescent_Product Colored or Fluorescent Product Dihydroxyacetone_H2O2->Colored_Fluorescent_Product Peroxidase + Probe

Enzymatic cascade for triglyceride quantification.

Experimental Workflow for Triglyceride Quantification

The following diagram outlines a typical experimental workflow for quantifying triglycerides in serum or plasma samples using a commercial enzymatic assay kit.

Experimental Workflow for Triglyceride Quantification cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents (Assay Buffer, Enzyme Mix, Probe) Add_Enzyme_Mix Add Enzyme Mix to all wells Reagent_Prep->Add_Enzyme_Mix Standard_Prep Prepare Triglyceride Standards Add_Standards_Samples Add Standards and Samples to Plate Standard_Prep->Add_Standards_Samples Sample_Prep Prepare Samples (e.g., dilute serum) Sample_Prep->Add_Standards_Samples Add_Standards_Samples->Add_Enzyme_Mix Incubate Incubate at Room Temperature Add_Enzyme_Mix->Incubate Read_Absorbance_Fluorescence Read Absorbance or Fluorescence Incubate->Read_Absorbance_Fluorescence Generate_Standard_Curve Generate Standard Curve Read_Absorbance_Fluorescence->Generate_Standard_Curve Calculate_Concentration Calculate Triglyceride Concentration Generate_Standard_Curve->Calculate_Concentration

A typical workflow for triglyceride measurement.

Detailed Experimental Protocol: Enzymatic Triglyceride Quantification

This protocol is a generalized procedure for a typical colorimetric enzymatic triglyceride quantification kit. For optimal results, always refer to the specific manufacturer's instructions provided with your assay kit.

I. Reagent Preparation

  • Assay Buffer: If provided as a concentrate, dilute to 1X with deionized water. Allow the buffer to equilibrate to room temperature before use.

  • Enzyme Mix: Reconstitute the lyophilized enzyme mix with the provided buffer or deionized water as per the kit instructions. Mix gently by inversion. Aliquot and store at -20°C or as recommended.

  • Colorimetric Probe: If provided in a concentrated form (e.g., in DMSO), warm to room temperature and dissolve completely before use.

  • Lipase Solution: If provided separately, reconstitute or dilute as instructed.

  • Working Reagent: Prepare the working reagent by mixing the Assay Buffer, Enzyme Mix, and Colorimetric Probe in the ratios specified in the kit manual. Prepare only the amount needed for the experiment and protect it from light.

II. Standard Curve Preparation

  • Prepare a stock solution of the triglyceride standard (e.g., 200 mg/dL) by diluting the provided concentrated standard with deionized water.

  • Perform a serial dilution of the stock solution to create a standard curve with a recommended range (e.g., 0, 5, 10, 20, 30, 40 mg/dL).

III. Sample Preparation

  • Serum and Plasma: Samples can often be used directly. However, if triglyceride levels are expected to be high, dilute the samples with the 1X Assay Buffer. A 1:2 or 1:5 dilution is a common starting point.

  • Cell and Tissue Lysates: Homogenize cells or tissues in a suitable buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40) to solubilize lipids. Centrifuge the lysate to remove insoluble material and use the supernatant for the assay.

IV. Assay Procedure

  • Add a small volume (e.g., 10 µL) of the standards and samples in duplicate or triplicate to the wells of a 96-well microplate.

  • For assays with a separate lipase step: Add lipase solution to each well and incubate for the time specified to allow for the hydrolysis of triglycerides.

  • Add the prepared Working Reagent to each well.

  • Mix the contents of the wells gently, for example, by using an orbital shaker.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the absorbance at the recommended wavelength (typically 540-570 nm for colorimetric assays) using a microplate reader.

V. Data Analysis

  • Subtract the absorbance of the blank (0 mg/dL standard) from all other standard and sample readings.

  • Plot the corrected absorbance values for the standards against their corresponding concentrations to generate a standard curve.

  • Determine the concentration of triglycerides in the samples by interpolating their corrected absorbance values on the standard curve.

  • Multiply the calculated concentration by the dilution factor used for the samples to obtain the final triglyceride concentration.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1,2-Dioleoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 1,2-Dioleoyl-3-myristoyl-rac-glycerol, a common triacylglycerol used in research.

Immediate Safety and Logistical Information

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). It has been assigned a health, fire, and reactivity rating of 0 by both the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS), indicating a minimal hazard. Despite its low-hazard nature, proper handling and disposal procedures should always be followed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: A standard lab coat is recommended.

Spill Response: In the event of a spill, the area should be cleared. For dry spills, use dry clean-up procedures to avoid generating dust.[1] The spilled material should be collected using a shovel or vacuum and placed in a clean, dry, and sealable labeled container for disposal.[1][2] For wet spills, the material should be vacuumed or shoveled up and placed in labeled containers.[1] The affected area should then be washed, preventing runoff into drains.[1]

Operational and Disposal Plan

Adherence to local, state, and federal regulations is mandatory for the disposal of any chemical waste.[1][2][3] The following is a general procedural guide. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

Step-by-Step Disposal Protocol:

  • Waste Identification: Ensure the waste is solely this compound. If it is mixed with other substances, the disposal method must be appropriate for the most hazardous component in the mixture.

  • Containerization: Collect the waste in a clearly labeled, sealed container that is compatible with the material.

  • Labeling: The container label should include the full chemical name, concentration (if in solution), and any known hazards (although this specific chemical is not classified as hazardous).

  • Storage: Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Disposal: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal. Given its non-hazardous classification, disposal options may include incineration or landfilling, as permitted by local regulations.

Data Presentation

The following table summarizes the hazard ratings for this compound.

Hazard Rating SystemHealthFlammabilityReactivity
NFPA 000
HMIS 000

A rating of 0 indicates a minimal hazard.

Mandatory Visualization

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_0 Step 1: Collection & Identification cluster_1 Step 2: Segregation & Labeling cluster_2 Step 3: Disposal A Collect waste This compound B Is the waste mixed with other hazardous chemicals? A->B C Segregate as hazardous waste. Follow disposal protocol for the most hazardous component. B->C  Yes   D Containerize and label as 'Non-hazardous waste: This compound' B->D  No   E Consult EHS and local regulations for approved disposal method (e.g., incineration, landfill). D->E

Caption: Disposal Decision Workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1,2-Dioleoyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical guidance for the handling and disposal of 1,2-Dioleoyl-3-myristoyl-rac-glycerol. The following procedural steps are designed to ensure a safe laboratory environment and proper material management.

Hazard Assessment

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). Safety Data Sheets (SDS) for this compound indicate a low hazard level, with NFPA and HMIS ratings of 0 for health, fire, and reactivity. Despite its non-hazardous classification, adherence to standard laboratory safety protocols is essential to minimize any potential risks.

Personal Protective Equipment (PPE)

While the inherent risk is low, the use of standard laboratory PPE is mandatory to protect against splashes and contamination.

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from potential splashes.
Hand Protection Nitrile glovesPrevents direct skin contact and potential contamination of the product.
Body Protection Standard laboratory coatProtects clothing and skin from spills.
Footwear Closed-toe shoesProtects feet from spills and dropped objects.

Handling and Operational Plan

Adherence to a systematic workflow is crucial for safe and efficient handling.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure clean & organized area Retrieve from Storage Retrieve from Storage Prepare Workspace->Retrieve from Storage Weigh/Measure Weigh/Measure Retrieve from Storage->Weigh/Measure Use calibrated equipment Use in Experiment Use in Experiment Weigh/Measure->Use in Experiment Clean Workspace Clean Workspace Use in Experiment->Clean Workspace Decontaminate surfaces Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Follow disposal plan Doff PPE Doff PPE Dispose of Waste->Doff PPE Proper removal technique

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Put on the required personal protective equipment (PPE) as outlined in the table above.

    • Prepare a clean and organized workspace. Ensure all necessary equipment (e.g., spatulas, weighing paper, glassware) is within reach.

  • Handling:

    • Retrieve the container of this compound from its storage location.

    • Carefully weigh or measure the desired amount of the substance. Avoid creating dust or aerosols.

    • Proceed with the experimental use of the material.

  • Cleanup:

    • Once the experimental work is complete, clean the workspace and any used equipment.

    • Dispose of any waste materials according to the disposal plan below.

    • Properly remove and dispose of gloves, and wash hands thoroughly.

Disposal Plan

As a non-hazardous substance, this compound and associated waste can be disposed of through standard laboratory waste streams.

Waste TypeDisposal Procedure
Unused Product Dispose of as non-hazardous chemical waste in a designated, labeled container.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in the regular laboratory solid waste stream.
Contaminated PPE (e.g., gloves) Dispose of in the regular laboratory solid waste stream.
Liquid Waste (if dissolved in a solvent) Dispose of according to the disposal guidelines for the specific solvent used. If the solvent is non-hazardous, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water, in accordance with institutional policies.

Important Considerations:

  • Always consult your institution's specific waste disposal guidelines.

  • Do not dispose of this material in a manner that could allow it to enter waterways.

  • For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal as non-hazardous waste.

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1,2-Dioleoyl-3-myristoyl-rac-glycerol
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.